molecular formula C55H57N7Na2O10S3 B15556856 Sulfo ICG-tetrazine

Sulfo ICG-tetrazine

Cat. No.: B15556856
M. Wt: 1118.3 g/mol
InChI Key: RMAVIVDLLFWEME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo ICG-tetrazine is a useful research compound. Its molecular formula is C55H57N7Na2O10S3 and its molecular weight is 1118.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H57N7Na2O10S3

Molecular Weight

1118.3 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C55H59N7O10S3.2Na/c1-37-57-59-53(60-58-37)39-21-19-38(20-22-39)36-56-50(63)18-12-9-13-31-61-46-29-23-40-34-42(74(67,68)69)25-27-44(40)51(46)54(2,3)48(61)16-10-7-6-8-11-17-49-55(4,5)52-45-28-26-43(75(70,71)72)35-41(45)24-30-47(52)62(49)32-14-15-33-73(64,65)66;;/h6-8,10-11,16-17,19-30,34-35H,9,12-15,18,31-33,36H2,1-5H3,(H3-,56,63,64,65,66,67,68,69,70,71,72);;/q;2*+1/p-2

InChI Key

RMAVIVDLLFWEME-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Sulfo ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Sulfo Indocyanine Green-tetrazine (Sulfo ICG-tetrazine), a near-infrared (NIR) fluorescent probe functionalized for bioorthogonal chemistry. This molecule combines the excellent spectral characteristics of a sulfonated indocyanine green core with the highly efficient and specific reactivity of a tetrazine moiety, making it a powerful tool for molecular imaging and targeted therapies.

Core Chemical Properties

This compound is a water-soluble, near-infrared fluorescent dye. The sulfonate groups enhance its aqueous solubility, a crucial feature for biological applications, while the tetrazine group enables its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the covalent labeling of biomolecules in complex biological environments.[1][2]

Spectral Properties

The photophysical properties of this compound are primarily determined by its sulfonated indocyanine green core. These properties are essential for its use in fluorescence-based applications.

PropertyValueSolvent
Maximum Absorption (λ_max, abs_) ~780 nmAqueous Buffer
Maximum Emission (λ_max, em_) ~800 nmAqueous Buffer
Molar Extinction Coefficient (ε) ~230,000 M⁻¹cm⁻¹Aqueous Buffer
Quantum Yield (Φ) Not explicitly reported for this compound, but typically low for ICG derivatives in aqueous solution (~0.01-0.04), and can increase upon conjugation to biomolecules.Aqueous Buffer

Note: The exact spectral properties may vary slightly depending on the solvent, pH, and conjugation state of the molecule.

Stability and Storage

Proper handling and storage are critical to maintain the reactivity and fluorescence of this compound.

ConditionRecommendation
Long-term Storage Store at -20°C in the dark, desiccated.
Stock Solutions Prepare fresh in anhydrous DMSO. Can be stored at -20°C for short periods (days to weeks). Avoid repeated freeze-thaw cycles.
Light Sensitivity Protect from light to prevent photobleaching.

Bioorthogonal Reactivity: The Tetrazine-TCO Ligation

The key chemical reactivity of this compound lies in its tetrazine moiety, which undergoes a rapid and specific bioorthogonal reaction with trans-cyclooctene (TCO) and other strained alkenes. This reaction, known as the tetrazine ligation, is a cornerstone of modern chemical biology.[1]

Reaction Mechanism

The reaction is an inverse-electron-demand Diels-Alder cycloaddition, where the electron-deficient tetrazine reacts with the electron-rich dienophile (TCO). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.

G reagents This compound + TCO-modified Biomolecule transition_state [4+2] Cycloaddition Transition State reagents->transition_state k₁ (fast) intermediate Unstable Adduct transition_state->intermediate product Stable Sulfo ICG-Biomolecule Conjugate + N₂ intermediate->product Retro-Diels-Alder (fast, irreversible)

Caption: The inverse-electron-demand Diels-Alder reaction of this compound and TCO.

Reaction Kinetics

The tetrazine-TCO ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low concentrations of reactants, which is highly advantageous for in vivo applications.

Experimental Protocols

General Protocol for Bioconjugation of TCO-modified Proteins with this compound

This protocol provides a general workflow for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.

  • Preparation of Stock Solutions:

    • TCO-modified Protein: Prepare a solution of the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentration will depend on the specific protein and application.

    • This compound: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction:

    • Add the this compound stock solution to the TCO-modified protein solution. A molar excess of the tetrazine (e.g., 5-10 fold) is often used to ensure complete labeling of the protein.

    • The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe due to the fast kinetics.

  • Purification of the Conjugate:

    • Remove the unreacted this compound from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) or dialysis.

    • Elute with PBS or another appropriate buffer. The labeled protein will be in the initial fractions, while the smaller, unreacted dye will be retained on the column for a longer time.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for the Sulfo ICG).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare TCO-modified Protein Solution mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound Stock Solution (in DMSO) prep_dye->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Characterize Conjugate (Spectroscopy) purify->analyze

Caption: Workflow for the bioconjugation of a TCO-modified protein with this compound.

Signaling Pathways and Applications

This compound itself does not directly participate in cellular signaling pathways. Instead, it is used as a labeling agent to visualize and track biomolecules that are involved in these pathways. By conjugating this compound to a targeting moiety (e.g., an antibody, peptide, or small molecule) that binds to a specific component of a signaling pathway, researchers can monitor the localization and dynamics of that component using near-infrared fluorescence imaging.

G cluster_conjugation Probe Synthesis cluster_application Application targeting_moiety Targeting Moiety (e.g., Antibody) tco TCO Modification targeting_moiety->tco Chemical Modification sulfo_icg_tz This compound tco->sulfo_icg_tz Bioorthogonal Ligation labeled_probe NIR-Labeled Probe binding Probe binds to Target labeled_probe->binding cell Cell with Target Receptor cell->binding imaging NIR Fluorescence Imaging binding->imaging

Caption: Logical workflow for using this compound in targeted imaging.

References

Synthesis and Purification of Sulfo ICG-Tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfo ICG-tetrazine, a key reagent in bioorthogonal chemistry. The methodologies detailed below are compiled from established bioconjugation techniques and product specifications for the precursor molecules. This document is intended to serve as a foundational resource for researchers engaged in the development of targeted imaging agents and antibody-drug conjugates.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine (B1664457) dye widely used in medical diagnostics for applications such as determining cardiac output and hepatic function.[1][2][3] Its sulfonated form, Sulfo-ICG, exhibits improved water solubility. The conjugation of Sulfo-ICG to a tetrazine moiety creates a powerful tool for bioorthogonal labeling. Tetrazines react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), in a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition.[4][5] This reaction's biocompatibility and fast kinetics make this compound an ideal probe for in vivo imaging and targeted therapies.[5]

This guide outlines a standard synthesis approach involving the reaction of an amine-reactive Sulfo-ICG derivative with an amine-containing tetrazine, followed by a detailed purification protocol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a Sulfo-ICG N-hydroxysuccinimide (NHS) ester with a tetrazine derivative containing a primary amine. The NHS ester selectively reacts with the primary amine on the tetrazine to form a stable amide bond.

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Sulfo-ICG-OSuDojindoI254
Tetrazine-AmineBroadPharmBP-22361
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Triethylamine (B128534) (TEA)Sigma-Aldrich471283
Diethyl EtherSigma-Aldrich309966
HPLC Grade AcetonitrileSigma-Aldrich34851
HPLC Grade WaterSigma-Aldrich34877
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Experimental Protocol
  • Reagent Preparation :

    • Dissolve Sulfo-ICG-OSu in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the amine-containing tetrazine derivative in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reaction Setup :

    • In a light-protected vial, add the Sulfo-ICG-OSu solution.

    • Add 1.2 equivalents of the tetrazine-amine solution to the Sulfo-ICG-OSu solution.

    • Add 2 equivalents of triethylamine to the reaction mixture to act as a base.

  • Reaction Conditions :

    • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light to prevent photobleaching of the ICG dye.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Precipitation :

    • Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate.

    • Decant the ether and dry the crude product under vacuum.

Synthesis Workflow

Synthesis_Workflow reagent_prep Reagent Preparation (Sulfo-ICG-OSu & Tetrazine-Amine in DMF) reaction Reaction (Addition of TEA, Stir at RT for 4-6h) reagent_prep->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring precipitation Precipitation (Addition to cold Diethyl Ether) monitoring->precipitation Reaction Complete collection Product Collection (Centrifugation & Drying) precipitation->collection

Figure 1. Synthesis workflow for this compound.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the preferred method for achieving high purity.

HPLC Instrumentation and Conditions
ParameterSpecification
Column Reverse-phase C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 780 nm
Injection Volume 20-100 µL (depending on concentration)
Purification Protocol
  • Sample Preparation : Dissolve the crude, dried product in a minimal amount of the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% TFA).

  • HPLC Run : Inject the sample onto the HPLC system.

  • Fraction Collection : Collect the fractions corresponding to the major peak that absorbs at 780 nm.

  • Purity Analysis : Analyze the collected fractions for purity using the same HPLC method. Pool the fractions with >95% purity.

  • Lyophilization : Freeze the pooled fractions and lyophilize to obtain the pure this compound as a dark blue or green solid.

  • Storage : Store the final product at -20°C, protected from light and moisture.[4]

Purification Workflow

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Mobile Phase crude_product->dissolution hplc Reverse-Phase HPLC dissolution->hplc fraction_collection Collect Fractions (780 nm) hplc->fraction_collection purity_analysis Analyze Purity of Fractions fraction_collection->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product Bioorthogonal_Labeling cluster_pretargeting Pre-targeting cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging TCO_Antibody TCO-Modified Antibody Tumor_Cell Tumor Cell with Target Antigen TCO_Antibody->Tumor_Cell Binds to Antigen Labeled_Complex Fluorescently Labeled Antibody-Cell Complex Sulfo_ICG_Tetrazine This compound Sulfo_ICG_Tetrazine->Labeled_Complex Diels-Alder Cycloaddition NIR_Imaging NIR Fluorescence Imaging Labeled_Complex->NIR_Imaging

References

An In-Depth Technical Guide to the Mechanism of Action of Sulfo ICG-tetrazine in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Sulfo ICG-tetrazine, a key reagent in the field of bioorthogonal chemistry. Its application in pre-targeted imaging and antibody-drug conjugate (ADC) development is highlighted, offering insights for researchers in drug discovery and molecular imaging.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action of this compound in bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction is a type of [4+2] cycloaddition between an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[2][3] The sulfated indocyanine green (Sulfo-ICG) moiety provides a near-infrared (NIR) fluorescent reporter for imaging applications.

The IEDDA reaction involving tetrazines is exceptionally fast and highly specific, proceeding readily in complex biological media without interfering with native biochemical processes.[3] This bioorthogonality is a key advantage for in vivo applications. The reaction is characterized by its rapid kinetics, with second-order rate constants for some tetrazine-TCO pairs reaching up to 106 M-1s-1.[4] The reaction proceeds through a concerted cycloaddition followed by a retro-Diels-Alder reaction, which releases a stable nitrogen molecule (N2), driving the reaction to completion.[2][4]

The general mechanism can be visualized as follows:

IEDDA_Mechanism Tetrazine This compound (Electron-deficient Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) (Electron-rich Dienophile) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (Irreversible)

Figure 1: Mechanism of the IEDDA reaction between this compound and TCO.

Quantitative Data

The efficiency of the IEDDA reaction is crucial for its application in low-concentration biological environments. The following tables summarize key quantitative data for tetrazine-TCO reactions. While specific data for Sulfo-ICG-tetrazine is not extensively available in the public domain, the provided data for structurally similar tetrazines offer a valuable reference.

Table 1: Second-Order Rate Constants of Tetrazine Derivatives with TCO

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol:Water[5]
Diphenyl-s-tetrazine analogsTCO2.86 x 10⁵Water[6]
Di-2-pyridyl-s-tetrazine analogsTCO3.3 x 10⁶Water[6]

Note: sTCO refers to conformationally strained trans-cyclooctene, which exhibits enhanced reactivity.

Table 2: Photophysical Properties of ICG Derivatives

PropertyValueSolventReference
Excitation Maximum (λex) of ICG-Sulfo-OSu780 nmDMSO[7]
Emission Maximum (λem) of ICG-Sulfo-OSu800 nmDMSO[7]
Molar Extinction Coefficient (ε) of ICG-Sulfo-OSu230,000 cm⁻¹M⁻¹DMSO[7]
Quantum Yield (Φ) of ICG-tetrazine-TCO adductData not available-

The fluorescence quantum yield of the final ICG-tetrazine-TCO adduct is a critical parameter for imaging applications. While specific values for the Sulfo-ICG derivative are not readily found, it is known that the fluorescence of some tetrazine-fluorophore conjugates can be quenched and is restored upon reaction with a dienophile, a phenomenon known as "turn-on" fluorescence.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related compounds.

Antibody Conjugation with Sulfo-ICG-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with an amine-reactive Sulfo-ICG derivative (N-hydroxysuccinimide ester), a common precursor to tetrazine-functionalized probes.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-ICG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Dissolve the mAb in the reaction buffer to a final concentration of 2-10 mg/mL. The pH of the solution should be adjusted to 8.5 ± 0.5.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-ICG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[9]

  • Conjugation Reaction:

    • Add the Sulfo-ICG-NHS stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye is a common starting point.[9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[9]

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.[8]

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the Degree of Labeling (DOL), the number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for Sulfo-ICG).[8] The optimal DOL for most antibodies is typically between 2 and 10.[8]

Pre-targeted In Vivo Imaging Workflow

This protocol outlines a general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • TCO-modified monoclonal antibody (mAb-TCO)

  • This compound

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Administration of mAb-TCO:

    • Administer the mAb-TCO conjugate to the animal model via intravenous injection. The dosage will depend on the specific antibody and target.

    • Allow 24-72 hours for the mAb-TCO to accumulate at the target site (e.g., tumor) and for unbound conjugate to clear from circulation.[10]

  • Administration of this compound:

    • Administer the this compound probe via intravenous injection. The dose should be optimized to ensure sufficient signal without causing toxicity.

  • In Vivo Imaging:

    • At various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, 24 hours), anesthetize the animal and acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for ICG.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background tissues to determine the target-to-background ratio.

Mandatory Visualizations

Pre-targeted Imaging Workflow

The following diagram illustrates the key steps in a pre-targeted in vivo imaging experiment using the this compound and TCO bioorthogonal pair.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging mAb_TCO_injection Inject TCO-modified Antibody (mAb-TCO) Accumulation Accumulation at Target & Clearance of Unbound mAb-TCO (24-72 hours) mAb_TCO_injection->Accumulation Tetrazine_injection Inject this compound Accumulation->Tetrazine_injection Bioorthogonal_Reaction In Vivo IEDDA Click Reaction Tetrazine_injection->Bioorthogonal_Reaction Imaging Near-Infrared Fluorescence Imaging Bioorthogonal_Reaction->Imaging

Figure 2: Workflow for pre-targeted in vivo imaging.
Antibody-Drug Conjugate (ADC) Activation

This compound can also be incorporated into ADC strategies where the tetrazine-TCO reaction triggers the release of a cytotoxic drug.

ADC_Activation_Workflow ADC Antibody-TCO-Drug Conjugate Reaction IEDDA Reaction at Target Site ADC->Reaction Tetrazine This compound (Activator) Tetrazine->Reaction Release Drug Release Reaction->Release Imaging Fluorescence Imaging of Reaction Site Reaction->Imaging Effect Therapeutic Effect Release->Effect

Figure 3: Workflow for ADC activation and imaging.

Conclusion

This compound is a powerful tool in bioorthogonal chemistry, enabling researchers to perform highly specific and rapid labeling of biomolecules in vivo. Its application in pre-targeted imaging and ADC development holds significant promise for advancing diagnostic and therapeutic strategies in oncology and other fields. The extremely fast kinetics of the IEDDA reaction, coupled with the favorable photophysical properties of the Sulfo-ICG fluorophore, provides a robust platform for real-time molecular imaging and targeted drug delivery. Further research to determine the precise kinetic and photophysical parameters of Sulfo-ICG-tetrazine will undoubtedly expand its utility and application in the scientific community.

References

The Core of Quenched Fluorescence: A Technical Guide to the Sulfo ICG-Tetrazine Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and in vivo imaging, fluorogenic probes have become indispensable tools. Among these, tetrazine-quenched near-infrared (NIR) dyes, such as Sulfo ICG-tetrazine, offer unparalleled advantages in signal-to-noise ratio for applications ranging from targeted drug delivery to high-resolution cellular imaging. This technical guide delves into the core fluorescence quenching mechanism of this compound, providing a detailed overview of the underlying photophysical principles, experimental methodologies to characterize this phenomenon, and the quantitative parameters that govern its efficiency.

The Prevailing Quenching Mechanism: Photoinduced Electron Transfer (PET)

For near-infrared (NIR) fluorophores like Indocyanine Green (ICG) conjugated to a tetrazine moiety, the primary mechanism of fluorescence quenching is Photoinduced Electron Transfer (PET) [1][2][3][4]. Unlike dyes in the visible spectrum where Förster Resonance Energy Transfer (FRET) often dominates, the spectral overlap between the emission of ICG (typically around 800 nm) and the absorption of tetrazine is not optimal for efficient FRET[5][6].

In the PET process, the tetrazine acts as an electron acceptor. Upon excitation of the Sulfo ICG fluorophore, an electron is transferred from the excited state of the ICG molecule to the tetrazine. This non-radiative decay pathway effectively de-excites the fluorophore before it can emit a photon, thus quenching its fluorescence[1][2][3]. The efficiency of PET is highly dependent on the spatial proximity and the electronic coupling between the fluorophore and the quencher[7][8].

Another mechanism that can contribute to the quenching of red-to-NIR tetrazine-fused labels is Photoinduced Charge Centralization (PCC) [1][9]. In this process, upon photoexcitation, there is a significant charge redistribution where the electron density becomes concentrated on the tetrazine fragment, leading to a non-emissive state[1][9].

The quenching is reversed upon the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and a dienophile (e.g., trans-cyclooctene, TCO). This bioorthogonal "click" reaction consumes the tetrazine, disrupting the PET process and restoring the fluorescence of the Sulfo ICG dye[10][11].

Visualizing the Quenching and Activation

The following diagrams illustrate the PET quenching mechanism and the subsequent fluorescence turn-on via the IEDDA reaction.

PET_Quenching cluster_0 This compound (Quenched State) Excitation Excitation Excited_ICG_Tz Excited this compound Excitation->Excited_ICG_Tz Light (hν) PET Photoinduced Electron Transfer Excited_ICG_Tz->PET e- transfer No_Fluorescence No Fluorescence (Quenched) Excited_ICG_Tz->No_Fluorescence Ground_State_ICG_Tz Ground State this compound PET->Ground_State_ICG_Tz Non-radiative decay

Figure 1: Photoinduced Electron Transfer (PET) Quenching Mechanism.

IEDDA_Activation cluster_1 Fluorescence Activation via IEDDA Reaction Sulfo_ICG_Tz This compound (Quenched) IEDDA IEDDA Cycloaddition Sulfo_ICG_Tz->IEDDA Dienophile Dienophile (e.g., TCO) Dienophile->IEDDA Product Sulfo ICG-Dihydropyridazine (Fluorescent) IEDDA->Product Excitation Excitation Product->Excitation Light (hν) Excited_Product Excited Product Excitation->Excited_Product Fluorescence Fluorescence (Turn-On) Excited_Product->Fluorescence Photon Emission

Figure 2: Fluorescence Activation by IEDDA Reaction.

Quantitative Data for Tetrazine-Quenched Dyes

ParameterTetrazine-Quenched Dye (Example)Value (Before IEDDA)Value (After IEDDA)Fold ChangeReference
Quantum Yield (Φ) o-TzSiR0.7%-45-fold turn-on[7]
Oregon-Green-tetrazine--135-fold (with cyclopropene)[12]
Oregon-Green-tetrazine--400-fold (with TCO)[12]
Second-Order Rate Constant (k₂) Tetrazine with TCO-2000 M⁻¹s⁻¹ (in 9:1 MeOH/water)-[13]
Tetrazine with norbornene-1.9 M⁻¹s⁻¹ (in aqueous buffer)-[11][13]

Experimental Protocols

Synthesis of this compound

A general approach for the synthesis of this compound involves the conjugation of an activated Sulfo-ICG derivative, such as Sulfo-ICG-NHS ester, with an amino-functionalized tetrazine.

Materials:

  • Sulfo-ICG-OSu (commercially available)[14][15]

  • Amino-tetrazine derivative (e.g., 3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Dissolve Sulfo-ICG-OSu and a slight molar excess of the amino-tetrazine in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the product by reverse-phase HPLC.

  • Lyophilize the collected fractions to obtain the pure this compound conjugate.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Characterization of Fluorescence Quenching and Turn-On

Materials:

  • This compound stock solution (in DMSO or aqueous buffer)

  • Dienophile stock solution (e.g., TCO in DMSO or aqueous buffer)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Absorbance and Fluorescence Spectra:

    • Dilute the this compound stock solution in the desired buffer to a final concentration suitable for spectroscopic measurements (e.g., 1-10 µM).

    • Measure the absorbance spectrum to determine the absorption maximum.

    • Measure the fluorescence emission spectrum by exciting at or near the absorption maximum.

  • Fluorescence Turn-On Kinetics:

    • In a cuvette, add the diluted this compound solution.

    • Place the cuvette in the fluorometer and begin recording the fluorescence intensity over time at the emission maximum.

    • Inject a molar excess of the dienophile solution into the cuvette with rapid mixing.

    • Continue to monitor the increase in fluorescence intensity until a plateau is reached.

    • The data can be fitted to a pseudo-first-order kinetic model to determine the reaction rate.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield of the this compound before and after the IEDDA reaction using a reference dye with a known quantum yield in the same spectral region (e.g., free ICG or other NIR dyes).

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS and HPLC Characterization Purification->Characterization Spectroscopy Spectroscopic Analysis (Absorbance/Fluorescence) Characterization->Spectroscopy Kinetics Kinetic Analysis of Fluorescence Turn-On Spectroscopy->Kinetics Quantum_Yield Quantum Yield Measurement Kinetics->Quantum_Yield End End Quantum_Yield->End

Figure 3: Experimental Workflow for Characterization.

Conclusion

The fluorescence quenching of this compound is a powerful mechanism that enables the development of highly sensitive fluorogenic probes for a multitude of applications in biological and medical research. A thorough understanding of the predominant Photoinduced Electron Transfer (PET) mechanism, coupled with robust experimental protocols for synthesis and characterization, is crucial for the rational design and effective implementation of these advanced molecular tools. As research continues to push the boundaries of in vivo imaging and diagnostics, the principles outlined in this guide will serve as a foundational resource for scientists and developers in the field.

References

Spectral Properties of Sulfo ICG-Tetrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Sulfo Indocyanine Green-tetrazine (Sulfo ICG-tetrazine) in various solvents. This compound is a near-infrared (NIR) fluorescent probe that combines the excellent photophysical properties of a sulfonated indocyanine green core with the bioorthogonal reactivity of a tetrazine moiety. This combination makes it a powerful tool for a wide range of applications in biological imaging and drug development, particularly for targeted labeling and tracking of biomolecules.

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] The sulfonation of the ICG core enhances its water solubility, making it more suitable for biological applications.[2][3] The tetrazine group enables covalent attachment to molecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal bioorthogonal ligation strategy.[4][5]

A key feature of many tetrazine-dye conjugates is the fluorogenic nature of the IEDDA reaction. The tetrazine moiety can quench the fluorescence of the appended dye, and this quenching is relieved upon reaction with a dienophile, leading to a significant increase in fluorescence intensity.[6][7] This "turn-on" characteristic is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes.[6]

Spectral Properties in Different Solvents

The photophysical properties of this compound, like other cyanine dyes, are influenced by the solvent environment.[8][9] The following table summarizes the key spectral parameters in commonly used solvents. The data is compiled from studies on ICG and its derivatives, and provides expected values for this compound.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
Water ~780~810~156,000[10]~0.05[9]
PBS (Phosphate-Buffered Saline) ~780~810Similar to WaterSimilar to Water
DMSO (Dimethyl Sulfoxide) ~789[2]~813[2]~230,000[2]~0.42[9]
Ethanol (EtOH) ~780~810~223,000[10]~0.22[9]
Methanol (MeOH) ~780[11]~810Not ReportedNot Reported

Note: The exact spectral properties of this compound may vary slightly depending on the specific isomer and purity. The tetrazine moiety may cause some quenching of the quantum yield compared to the parent Sulfo-ICG dye.

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for its effective use. Below are detailed methodologies for key experiments.

Measurement of UV-Vis Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., Water, PBS, DMSO, Ethanol)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent. The final concentrations should result in an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 600 nm to 900 nm.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Record a baseline spectrum. This will be subtracted from the sample spectra.[12]

  • Sample Measurement: Rinse the cuvette with the first sample dilution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat for all dilutions.[12]

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λabs).

    • Plot the absorbance at λabs against the concentration of the dilutions.

    • Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert equation (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

  • This compound solutions from the absorption experiment (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • A reference dye with a known quantum yield in the same solvent (e.g., a well-characterized cyanine dye).

  • Fluorescence spectrophotometer.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Spectrofluorometer Setup: Turn on the instrument and allow the lamp to warm up. Set the excitation wavelength to the λabs determined from the absorption spectrum. Set the emission wavelength range to scan from the excitation wavelength +10 nm to 950 nm.

  • Reference Measurement: Record the fluorescence emission spectrum of the reference dye.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution under the same experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the reference.

    • The quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Bioorthogonal Labeling Workflow

The primary application of this compound is in bioorthogonal labeling. The workflow involves the reaction of the tetrazine-functionalized dye with a trans-cyclooctene (TCO)-modified biomolecule.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product cluster_conditions Reaction Conditions sulfo_icg_tz This compound iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition sulfo_icg_tz->iedda tco_biomolecule TCO-modified Biomolecule tco_biomolecule->iedda labeled_biomolecule Fluorescently Labeled Biomolecule iedda->labeled_biomolecule N₂ release conditions Physiological Conditions (PBS, pH 7.4, 37°C) No Catalyst Required conditions->iedda

Caption: Bioorthogonal labeling workflow using this compound and a TCO-modified biomolecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for live-cell imaging using this compound.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells expressing TCO-modified protein of interest add_dye Incubate cells with This compound cell_culture->add_dye wash Wash to remove unbound dye (optional) add_dye->wash microscopy Fluorescence Microscopy (NIR imaging) wash->microscopy data_analysis Image analysis and quantification microscopy->data_analysis

Caption: Experimental workflow for live-cell imaging with this compound.

References

Sulfo ICG-tetrazine for Near-Infrared (NIR) Fluorescence Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo Indocyanine Green (ICG)-tetrazine, a key reagent enabling advanced near-infrared (NIR) fluorescence applications through bioorthogonal chemistry. It covers the fundamental principles, key quantitative data, experimental protocols, and the significant advantages of this technology for targeted imaging and diagnostics.

Introduction: The Power of Pre-targeting with Sulfo ICG-tetrazine

Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence compared to visible light.[1] Indocyanine green (ICG) is a well-established, FDA-approved NIR dye used for various medical diagnostic procedures, such as determining cardiac output and hepatic function, as well as for ophthalmic angiography.[2][3][4][5][6]

The development of this compound combines the favorable NIR properties of ICG with the power of bioorthogonal chemistry.[7] This approach, known as pre-targeting, decouples the targeting of a specific biological molecule from the imaging step.[8][9][10] First, a targeting molecule (e.g., an antibody) modified with a trans-cyclooctene (B1233481) (TCO) group is administered. This molecule is allowed to accumulate at its target site while the unbound excess clears from circulation. Subsequently, the small, rapidly clearing this compound molecule is administered. It then selectively and rapidly "clicks" onto the TCO-modified molecule at the target site via an inverse-electron-demand Diels-Alder (IEDDA) reaction, enabling high-contrast NIR fluorescence imaging.[8][9][10][11]

The "Sulfo" modification refers to the addition of sulfonate groups, which enhances the water solubility of the ICG molecule, a crucial factor for in vivo applications.[12][13]

The Bioorthogonal Reaction: IEDDA Chemistry

The core of this technology is the highly efficient and specific IEDDA cycloaddition reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as trans-cyclooctene (TCO).[14][15][16] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for use in living systems.[15][17] The primary byproduct of this irreversible reaction is nitrogen gas.[15]

The reaction's speed and specificity allow for the use of low concentrations of reactants, which is critical for minimizing toxicity and background signal in sensitive biological environments.[15]

IEDDA_Reaction Tetrazine This compound Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + TCO (IEDDA Reaction) TCO TCO-modified Targeting Molecule Final_Product Stable Fluorescent Conjugate Dihydropyridazine->Final_Product - N₂ N2 Nitrogen (N₂) Pretargeting_Workflow A Step 1: Administer TCO-Antibody B Step 2: Incubation & Clearance (24-72 hours) A->B C Antibody binds to target antigen B->C Localization D Unbound antibody clears from circulation B->D Systemic Clearance E Step 3: Administer this compound C->E F Step 4: IEDDA Reaction at Target Site E->F Rapid Distribution G Unbound this compound clears rapidly F->G Excess dye H Step 5: NIR Fluorescence Imaging (High Contrast) F->H Signal Generation

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo ICG-Tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Bioorthogonal Chemistry and Fluorogenic Probes

Tetrazine-functionalized fluorophores are a cornerstone of bioorthogonal chemistry. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and specific, allowing for the precise labeling of biomolecules in complex biological environments.[1] Many tetrazine-dye conjugates are designed as "fluorogenic" probes. In their unconjugated state, the tetrazine moiety quenches the fluorescence of the nearby dye. Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence, a phenomenon often referred to as "turn-on" fluorescence.[2] This mechanism is highly advantageous for in-vivo imaging as it minimizes background fluorescence from unreacted probes.

Quantitative Spectral Data

The following table summarizes the key photophysical properties of Sulfo-ICG, a common precursor for tetrazine conjugation, and a representative tetrazine-fluorophore conjugate (Tetrazine-BODIPY) to illustrate the expected spectral behavior. It is important to note that the specific spectral properties of a Sulfo ICG-tetrazine conjugate will be influenced by the linker chemistry and the local microenvironment.

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent/Conditions
Indocyanine Green (ICG) 787 nm815 nm223,000 M⁻¹cm⁻¹0.14DMSO
ICG ~800 nm (in blood plasma)[3]~830 nm (in blood)[3]Not ReportedNot ReportedBlood Plasma/Blood[3]
DO3A-BODIPY-Tz 524 nm537 nmNot Reported0.38DMSO

Note: The spectral properties of ICG are known to be sensitive to the solvent and its concentration.[3][4][5] In aqueous solutions at high concentrations, ICG can form H-aggregates, leading to a blue shift in the absorption maximum to around 700 nm and a decrease in fluorescence emission.[5] In organic solvents like DMSO or when bound to proteins like albumin in the blood, ICG exists primarily as a monomer with the characteristic absorption around 780-800 nm.[3][4][5]

Experimental Protocols

Accurate characterization of the spectral properties of this compound conjugates is crucial for their effective application. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound conjugate in a spectroscopic grade solvent (e.g., DMSO or PBS). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Instrumentation: Utilize a fluorescence spectrophotometer equipped with a light source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (e.g., ~820 nm for an ICG derivative).

    • Scan a range of excitation wavelengths (e.g., 650-800 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 780-900 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light absorption capacity of the conjugate at a specific wavelength.

Methodology:

  • Principle: The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Sample Preparation: Prepare a series of solutions of the this compound conjugate of known concentrations in a suitable solvent.

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Measurement:

    • Measure the absorbance of each solution at the determined absorption maximum (λmax), which is typically very close to the excitation maximum (λex).

    • Plot a graph of absorbance versus concentration.

  • Calculation: The molar extinction coefficient (ε) is the slope of the resulting linear plot.

Measurement of Fluorescence Quantum Yield (Φ)

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. For near-infrared dyes like ICG, a common standard is ICG itself in DMSO, which has a reported quantum yield of 0.14.

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound conjugate (sample) and the standard (e.g., ICG) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Instrumentation: A fluorescence spectrophotometer is required.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

  • Calculation: The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent (if the same solvent is used, this term cancels out).

Visualizations

Experimental Workflow for Spectral Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep Prepare Dilute Solutions (Abs < 0.1) abs_spec UV-Vis Spectrophotometer prep->abs_spec fluor_spec Fluorescence Spectrophotometer prep->fluor_spec abs_data Measure Absorbance vs. Wavelength abs_spec->abs_data calc_epsilon Calculate Molar Extinction Coefficient (ε) abs_data->calc_epsilon calc_phi Calculate Quantum Yield (Φ) abs_data->calc_phi ex_scan Scan Excitation Spectrum fluor_spec->ex_scan em_scan Scan Emission Spectrum fluor_spec->em_scan det_lambda_max Determine λex and λem ex_scan->det_lambda_max em_scan->det_lambda_max em_scan->calc_phi det_lambda_max->em_scan Set λex

Caption: Workflow for characterizing the spectral properties.

Bioorthogonal Reaction Signaling Pathway

bioorthogonal_reaction cluster_reactants Reactants cluster_product Product sulfo_icg_tz Sulfo-ICG-Tetrazine (Low Fluorescence) reaction iEDDA Reaction sulfo_icg_tz->reaction tco_biomolecule TCO-Modified Biomolecule tco_biomolecule->reaction labeled_biomolecule Labeled Biomolecule (High Fluorescence) reaction->labeled_biomolecule Covalent Bond Formation

Caption: Bioorthogonal ligation of Sulfo-ICG-Tetrazine.

References

Sulfo ICG-Tetrazine: A Technical Guide for Advanced Bioconjugation and In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo ICG-tetrazine, a key reagent in the field of bioconjugation and near-infrared (NIR) fluorescence imaging. We will delve into its chemical structure, molecular properties, and detailed experimental protocols for its application in advanced research and drug development.

Chemical Structure and Molecular Properties

This compound is a specialized derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye approved for clinical use. The "Sulfo" modification refers to the addition of one or more sulfonate (-SO₃⁻) groups to the ICG core structure. This significantly enhances its water solubility, a critical factor for biological applications. The "tetrazine" component is a highly reactive moiety that enables bioorthogonal conjugation through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach allows for the specific and efficient labeling of biomolecules functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).

The exact chemical structure and molecular weight of this compound can vary depending on the number of sulfonate groups and the specific linker used to attach the tetrazine ring. Commercially available variants may include mono-sulfonated and di-sulfonated ICG cores, with different tetrazine derivatives (e.g., methyltetrazine) attached via various linkers.

Below is a table summarizing the properties of the parent molecule, Indocyanine Green (ICG), and a commercially available ICG-tetrazine derivative. This data provides a baseline for understanding the characteristics of this compound compounds.

PropertyIndocyanine Green (ICG)[1]ICG-Tetrazine[2]
Molecular Formula C₄₃H₄₇N₂NaO₆S₂C₅₄H₅₇N₇O
Molecular Weight 775.0 g/mol 900.14 g/mol
Peak Spectral Absorption ~800 nm[3]Not explicitly stated, but expected to be near 800 nm
Emission Maximum ~830 nm[4]Not explicitly stated, but expected to be near 830 nm
Key Features FDA-approved NIR dye[1]Contains a tetrazine moiety for click chemistry[2]

Experimental Protocols

The primary application of this compound is the targeted labeling of biomolecules for in vivo imaging and other research applications. The following protocols outline the general procedures for antibody conjugation and subsequent in vivo imaging.

Antibody Labeling with Tetrazine-NHS Ester

For researchers starting with an antibody that is not yet functionalized for click chemistry, a common first step is to introduce a TCO group. The this compound can then be reacted with the TCO-modified antibody. Alternatively, if starting with a tetrazine-functionalized antibody, an ICG-TCO derivative would be used. The following is a general protocol for labeling an antibody with a tetrazine moiety using a Tetrazine-Sulfo-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Tetrazine-Sulfo-NHS ester[5]

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

  • DMSO (for dissolving the NHS ester)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • pH Adjustment: Add 1/10th volume of the Reaction Buffer to the antibody solution to raise the pH, which facilitates the reaction with primary amines (lysine residues) on the antibody.

  • Tetrazine-Sulfo-NHS Ester Preparation: Dissolve the Tetrazine-Sulfo-NHS ester in DMSO to create a stock solution.

  • Conjugation: Add a 10-20 fold molar excess of the dissolved Tetrazine-Sulfo-NHS ester to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add 1/10th volume of the Quenching Buffer to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Separate the tetrazine-labeled antibody from unreacted reagents using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the tetrazine.

Pre-targeted In Vivo Imaging Workflow

Pre-targeted imaging is a powerful strategy that separates the targeting and imaging steps. A TCO-modified antibody is first administered and allowed to accumulate at the target site while unbound antibody clears from circulation. Subsequently, the much smaller and more rapidly clearing this compound is administered, which then "clicks" to the TCO-antibody at the target location.[6]

Materials:

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • TCO-conjugated antibody

  • This compound

  • Sterile PBS (pH 7.4)

  • In vivo fluorescence imaging system

Procedure:

  • Antibody Administration: Administer the TCO-conjugated antibody to the animal model via intravenous injection. The typical dose is 1-5 mg/kg, but should be optimized.

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This period is typically 24 to 72 hours.[6]

  • This compound Administration: Dissolve the this compound in sterile PBS and administer it via intravenous injection.

  • In Vivo Imaging: Anesthetize the animal and acquire fluorescence images using an in vivo imaging system at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer ph_adjust pH Adjustment (pH 8.3-8.5) antibody->ph_adjust 1. conjugation Conjugation: Mix Antibody and Tetrazine-NHS ph_adjust->conjugation 2. tetrazine_prep Dissolve Tetrazine-NHS in DMSO tetrazine_prep->conjugation 2. incubation Incubate 1-2h at RT conjugation->incubation 3. quenching Quench with Tris Buffer incubation->quenching 4. purify Purify via Desalting Column quenching->purify 5. characterize Characterize (DOL) purify->characterize 6.

Caption: General workflow for antibody labeling with a Tetrazine-NHS ester.

PretargetedImagingWorkflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging inject_tco_ab Inject TCO-Antibody into Animal Model accumulate Allow Accumulation & Clearance (24-72h) inject_tco_ab->accumulate inject_icg_tz Inject this compound accumulate->inject_icg_tz bioorthogonal_reaction In Vivo 'Click' Reaction at Target Site inject_icg_tz->bioorthogonal_reaction image Perform NIR Fluorescence Imaging bioorthogonal_reaction->image

Caption: Workflow for pre-targeted in vivo imaging.

References

Methodological & Application

Application Note: Two-Step Bioorthogonal Antibody Labeling with Sulfo ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG), a near-infrared (NIR) cyanine (B1664457) dye, is extensively used in medical diagnostics, including fluorescence-guided surgery and in vivo imaging, due to its deep tissue penetration and low autofluorescence.[1] Covalently conjugating ICG to monoclonal antibodies (mAbs) enables targeted delivery and visualization of specific cell populations or tissues. This document details a two-step bioorthogonal labeling strategy for conjugating Sulfo ICG-tetrazine to an antibody.

Traditional antibody labeling often involves the direct reaction of an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with lysine (B10760008) residues on the antibody.[2] While effective, this can sometimes lead to issues with reproducibility or alteration of antigen binding.[2] Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers a highly specific and rapid alternative.[3][4] This "click chemistry" reaction proceeds efficiently under physiological conditions without interfering with biological processes.[4]

This protocol first describes the modification of the antibody with a TCO-NHS ester to introduce the TCO moiety onto surface-accessible lysine residues. The second stage involves the rapid and specific "click" reaction of the TCO-modified antibody with this compound to yield the final fluorescently labeled antibody conjugate. This method provides excellent control over the labeling process and can be adapted for various antibodies and research applications.

Experimental Protocols

Antibody Preparation and Modification with TCO-NHS Ester

This initial stage introduces the trans-cyclooctene (TCO) functional group to the antibody, preparing it for the subsequent click reaction with the tetrazine-modified dye.

1.1. Materials and Reagents

Reagent/MaterialSpecifications
Monoclonal Antibody (mAb)Purified, in amine-free buffer (e.g., PBS). Purity >95%.
TCO-NHS Estere.g., TCO-PEG4-NHS Ester
Reaction Buffer1 M Sodium Bicarbonate, pH 8.5-9.0
Anhydrous Dimethyl Sulfoxide (DMSO)High purity
Purification SystemSephadex G-25 column or spin columns (e.g., Amicon® Ultra).
Wash/Elution BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4

1.2. Protocol for TCO Modification

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris or glycine, perform a buffer exchange using a spin column.[5]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[6] The conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[6]

    • Add Reaction Buffer (1 M Sodium Bicarbonate) to the antibody solution to constitute 10% of the final volume, adjusting the pH to 8.5 ± 0.5.[7]

  • TCO-NHS Ester Reconstitution:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution. Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the TCO-NHS ester stock solution to the pH-adjusted antibody solution.[8] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking or rotation.

  • Purification of TCO-Modified Antibody:

    • Remove unreacted TCO-NHS ester by purifying the reaction mixture using a desalting spin column or a Sephadex G-25 gravity column.[6]

    • If using a gravity column, load the reaction mixture and elute with PBS (pH 7.2-7.4). Collect the first colored fractions, which contain the purified TCO-antibody conjugate.[9]

    • The purified TCO-modified antibody can be used immediately in the next stage or stored according to standard antibody storage protocols.

Labeling of TCO-Antibody with this compound

This second stage utilizes the highly efficient IEDDA click reaction to covalently attach the this compound to the TCO-modified antibody.

2.1. Materials and Reagents

Reagent/MaterialSpecifications
TCO-Modified AntibodyFrom Stage 1
This compoundLyophilized powder
Anhydrous Dimethyl Sulfoxide (DMSO)High purity
Purification SystemSephadex G-25 column or spin columns.
Wash/Elution BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4

2.2. Protocol for this compound Labeling

  • This compound Reconstitution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 1-10 mM stock solution. Vortex to ensure complete dissolution.

  • Click Chemistry Reaction:

    • Add a 1.5 to 5 molar excess of the this compound stock solution to the purified TCO-modified antibody solution.

    • The IEDDA reaction is extremely fast.[3] Incubate the mixture for 30-60 minutes at room temperature, protected from light, to ensure complete reaction.

  • Purification of Final Conjugate:

    • Purify the final Sulfo ICG-antibody conjugate to remove unreacted this compound using a desalting spin column or a Sephadex G-25 gravity column, following the same procedure as in step 1.2.4.[9]

    • Collect the purified, labeled antibody. The conjugate should be stored at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

Characterization and Data Analysis

The quality of the final conjugate is determined by calculating the Dye-to-Antibody Ratio (DAR), also known as the Degree of Substitution (DOS). An optimal DAR for most antibodies is between 2 and 10.[7]

Protocol for DAR Calculation

  • Measure Absorbance: Dilute a sample of the final purified conjugate in PBS to a concentration where the absorbance values fall between 0.1 and 0.9. Measure the absorbance at 280 nm (for protein) and ~785 nm (the maximum absorbance for ICG).[6]

  • Calculate DAR: Use the following formulas to determine the concentration of the antibody and the dye, and subsequently the DAR.

    • Antibody Concentration (M): [Ab] = (A₂₈₀ - (A₇₈₅ × CF₂₈₀)) / ε_Ab

    • Dye Concentration (M): [Dye] = A₇₈₅ / ε_Dye

    • Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Ab]

Table of Spectrophotometric Constants

ParameterSymbolValueReference
Molar Extinction Coefficient of IgG at 280 nmε_Ab~210,000 M⁻¹cm⁻¹[10]
Molar Extinction Coefficient of ICG at ~785 nmε_Dye~230,000 M⁻¹cm⁻¹[6][7]
Correction Factor for ICG at 280 nmCF₂₈₀~0.073[6][7]

Visualizations

G cluster_prep Stage 1: Antibody Modification cluster_label Stage 2: Bioorthogonal Labeling Ab Purified Antibody (in PBS) BufferEx Buffer Exchange & pH Adjustment (8.5) Ab->BufferEx Conjugation1 Incubate 30-60 min (Lysine Reaction) BufferEx->Conjugation1 TCO_NHS TCO-NHS Ester (in DMSO) TCO_NHS->Conjugation1 Purification1 Purify (Spin Column) Remove excess TCO Conjugation1->Purification1 TCO_Ab TCO-Modified Antibody Purification1->TCO_Ab Conjugation2 Incubate 30-60 min (Click Reaction) TCO_Ab->Conjugation2 ICG_Tz This compound (in DMSO) ICG_Tz->Conjugation2 Purification2 Purify (Spin Column) Remove excess dye Conjugation2->Purification2 Final_Ab Final Sulfo ICG-Ab Conjugate Purification2->Final_Ab

Workflow for two-step bioorthogonal antibody labeling.

G cluster_stage1 Stage 1: TCO Modification cluster_stage2 Stage 2: IEDDA Click Reaction Ab Antibody-NH₂ (Lysine Residue) TCO_Ab Antibody-TCO Ab->TCO_Ab + TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab pH 8.5 Final_Ab Antibody-ICG Conjugate TCO_Ab->Final_Ab Click Reaction ICG_Tz This compound ICG_Tz->Final_Ab +

Chemical principle of the two-step labeling reaction.

References

Application Notes and Protocols for In Vivo Tumor Imaging using Sulfo ICG-Tetrazine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Sulfo Indocyanine Green (ICG)-tetrazine conjugates in pre-targeted in vivo tumor imaging in mouse models. This advanced imaging strategy leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This two-step pre-targeting approach offers significant advantages over traditional passive tumor targeting with fluorescent dyes, leading to enhanced tumor-to-background ratios and improved image contrast.[3][4]

The pre-targeting strategy first involves the systemic administration of a tumor-targeting agent, such as a monoclonal antibody, that has been conjugated to TCO. This TCO-modified antibody is allowed to accumulate at the tumor site and clear from systemic circulation over a period of 24 to 72 hours.[5] Subsequently, the Sulfo ICG-tetrazine, a near-infrared (NIR) fluorescent probe, is administered. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO tag on the antibody that has localized to the tumor.[6] This "click" reaction effectively concentrates the fluorescent signal at the tumor site, while the unbound this compound is rapidly cleared from the body, resulting in high-contrast tumor visualization.[3]

Key Advantages of the Pre-targeting Strategy

  • Improved Tumor-to-Background Ratios: By allowing the targeting antibody to clear from circulation before the administration of the imaging agent, non-specific background fluorescence is significantly reduced.[3]

  • Enhanced Imaging Contrast: The specific and rapid reaction between tetrazine and TCO at the tumor site leads to a concentrated fluorescent signal, enabling clear delineation of the tumor.[2]

  • Versatility: The modular nature of this system allows for the use of various targeting ligands (e.g., antibodies, peptides) and different tetrazine-functionalized imaging agents.

Data Presentation

The following tables summarize quantitative data from pre-targeted in vivo imaging studies in mouse models using tetrazine-based probes. While this data was generated using radiolabeled tetrazines, it demonstrates the efficacy of the pre-targeting principle that is directly applicable to fluorescent probes like this compound.

Table 1: Biodistribution of Pre-targeted Radiotracer in Tumor-Bearing Mice

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 4h
Blood6.13 ± 0.861.75 ± 0.22
Tumor3.52 ± 0.675.6 ± 0.85
MuscleNot ReportedNot Reported
LiverNot ReportedNot Reported
KidneysNot ReportedNot Reported

Data adapted from a study using an ¹⁸F-labeled tetrazine in mice bearing CA19.9-expressing BxPC3 pancreatic cancer xenografts pre-targeted with a TCO-modified 5B1 antibody.[1] The data illustrates the increasing tumor uptake and decreasing blood concentration of the tetrazine probe over time.

Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging

Time Post-Tracer InjectionTumor-to-Blood RatioTumor-to-Muscle Ratio
3 hoursNot Reported13.1
24 hours1.9 ± 0.627.0 ± 7.4
72 hoursNot Reported57.7 ± 7.0 (Directly Labeled Ab)

Data compiled from studies using ¹¹¹In-labeled and ⁶⁴Cu-labeled tetrazines in various tumor models.[3][7] The table highlights the high tumor-to-muscle ratios achievable with the pre-targeting strategy. For comparison, the 72-hour tumor-to-muscle ratio for a directly labeled antibody is included to show the delayed optimization of contrast in traditional methods.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by conjugating an amine-reactive Sulfo-ICG-NHS ester to an amine-containing tetrazine derivative.

Materials:

  • Sulfo-ICG-NHS ester

  • Amine-functionalized tetrazine (e.g., 3-(p-benzylamino)-1,2,4,5-tetrazine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-functionalized tetrazine in anhydrous DMF.

  • Add a 1.2 molar excess of Sulfo-ICG-NHS ester to the tetrazine solution.

  • Add a 2 molar excess of TEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the this compound conjugate by preparative HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: In Vivo Pre-targeted Tumor Imaging in a Mouse Model

This protocol outlines the procedure for performing pre-targeted in vivo fluorescence imaging of subcutaneous tumors in mice.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumor xenografts (e.g., human cancer cell line expressing a specific antigen).

Materials:

  • TCO-conjugated monoclonal antibody specific to the tumor antigen

  • This compound (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Antibody Administration:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection.

    • The typical dose is 1-5 mg/kg, but should be optimized for the specific antibody and tumor model.[5]

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and clear from systemic circulation for 24-72 hours.[5] The optimal time should be determined empirically for each antibody.

  • This compound Administration:

    • Dissolve the this compound probe in sterile PBS.

    • Administer the probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • At desired time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using appropriate excitation and emission filters for ICG (e.g., excitation ~740 nm, emission ~800 nm).

    • Acquire a photographic image for anatomical reference.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the mice.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs using the in vivo imaging system to determine the biodistribution of the fluorescent probe.

Mandatory Visualizations

Pretargeting_Workflow cluster_step1 Step 1: Antibody Administration and Accumulation cluster_step2 Step 2: Imaging Agent Administration and Reaction cluster_step3 Step 3: Imaging TCO_Ab TCO-Antibody Conjugate Systemic_Circulation Systemic Circulation TCO_Ab->Systemic_Circulation IV Injection Tumor_Accumulation Tumor Accumulation Systemic_Circulation->Tumor_Accumulation Targeting Clearance Systemic Clearance Systemic_Circulation->Clearance 24-72 hours ICG_Tz This compound Systemic_Circulation2 Systemic Circulation ICG_Tz->Systemic_Circulation2 IV Injection Bioorthogonal_Reaction Bioorthogonal Reaction (at Tumor Site) Systemic_Circulation2->Bioorthogonal_Reaction Rapid_Clearance Rapid Clearance (Unbound Probe) Systemic_Circulation2->Rapid_Clearance Imaging Fluorescence Imaging Bioorthogonal_Reaction->Imaging High_Contrast_Image High Contrast Tumor Image Imaging->High_Contrast_Image

Caption: Experimental workflow for pre-targeted in vivo tumor imaging.

Signaling_Pathway cluster_pretargeting Pre-targeting Principle cluster_bioorthogonal_reaction Bioorthogonal Reaction TCO_Antibody TCO-Modified Antibody Binding Antibody-Antigen Binding TCO_Antibody->Binding Tumor_Antigen Tumor Cell Surface Antigen Tumor_Antigen->Binding TCO_on_Antibody TCO on Bound Antibody Binding->TCO_on_Antibody ICG_Tetrazine This compound IEDDA Inverse Electron Demand Diels-Alder Reaction ICG_Tetrazine->IEDDA TCO_on_Antibody->IEDDA Fluorescent_Signal Localized Fluorescent Signal IEDDA->Fluorescent_Signal

Caption: Logical relationship of the pre-targeting and bioorthogonal reaction.

References

Application Notes and Protocols: A Step-by-Step Guide to Sulfo-ICG Tetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the bioconjugation of Sulfo-Indocyanine Green (ICG)-tetrazine to trans-cyclooctene (B1233481) (TCO)-modified biomolecules. This advanced labeling strategy utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO. This reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst, making it ideal for conjugating sensitive biological macromolecules.[1]

The Sulfo-ICG-tetrazine conjugate is a near-infrared (NIR) fluorescent probe. ICG is a cyanine (B1664457) dye with a peak spectral absorption around 800 nm, which allows for deep tissue penetration of light, making it suitable for in vivo imaging applications.[2][3] The sulfonation of ICG enhances its water solubility, which is beneficial for biological applications. This protocol will detail the two-stage process for achieving a stable and fluorescently labeled biomolecule: first, the modification of a biomolecule with a TCO group, and second, the rapid ligation of the Sulfo-ICG-tetrazine probe.

Principle of Sulfo-ICG-Tetrazine Bioconjugation

The core of this bioconjugation technique is the highly efficient and selective "click chemistry" reaction between a tetrazine and a TCO. The process involves two key steps:

  • Biomolecule Activation: The biomolecule of interest (e.g., an antibody, protein, or peptide) is first functionalized with a TCO group. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the biomolecule with a TCO-NHS ester.

  • Bioorthogonal Ligation: The TCO-modified biomolecule is then reacted with the Sulfo-ICG-tetrazine probe. The iEDDA cycloaddition reaction between the tetrazine and TCO moieties is extremely rapid and forms a stable covalent bond, resulting in the desired fluorescently labeled bioconjugate.[1]

Data Presentation

The following table summarizes key quantitative data for the reagents and reactions involved in Sulfo-ICG-tetrazine bioconjugation.

ParameterValueReactantsConditionsReference
Reaction Kinetics
Second-order rate constant> 800 M⁻¹s⁻¹TCO and TetrazineAqueous buffer, room temp.BroadPharm
Reagent Properties
Sulfo-Cy7 Tetrazine*
Excitation Maximum (λex)750 nmSulfo-Cy7 tetrazineAqueous bufferBroadPharm
Emission Maximum (λem)773 nmSulfo-Cy7 tetrazineAqueous bufferBroadPharm
Molecular Weight~930 g/mol Sulfo-Cy7 tetrazine-BroadPharm
TCO-PEG4-NHS Ester
Molecular Weight514.57 g/mol TCO-PEG4-NHS Ester-Interchim
Reaction Conditions
pH for TCO-NHS ester labeling7.0 - 9.0Protein and TCO-NHS esterAqueous bufferInterchim
pH for Tetrazine-TCO ligation6.0 - 9.0TCO-protein and Sulfo-ICG-tetrazinePBS bufferBroadPharm
Reaction Time for TCO-NHS ester1 hourProtein and TCO-NHS esterRoom temperatureInterchim
Reaction Time for Ligation30 - 120 minutesTCO-protein and Sulfo-ICG-tetrazineRoom temperature or 4°CInterchim

*Note: Data for Sulfo-Cy7 tetrazine is used as a close proxy for Sulfo-ICG-tetrazine due to structural and spectral similarities.

Experimental Protocols

Protocol 1: Labeling of Biomolecules with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an amine-reactive TCO-NHS ester.

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • TCO-PEGn-NHS ester (n=4 or 12 for improved solubility)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the biomolecule in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Prepare TCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the biomolecule solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the Reaction:

    • Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purify the TCO-labeled Biomolecule:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The purified TCO-labeled biomolecule is now ready for conjugation with Sulfo-ICG-tetrazine or can be stored at 4°C for short-term or -20°C for long-term storage.

Protocol 2: Sulfo-ICG-Tetrazine Bioconjugation

This protocol details the reaction of the TCO-labeled biomolecule with the Sulfo-ICG-tetrazine probe.

Materials:

  • Purified TCO-labeled biomolecule

  • Sulfo-ICG-tetrazine

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare Sulfo-ICG-Tetrazine Stock Solution:

    • Prepare a 1-10 mM stock solution of Sulfo-ICG-tetrazine in anhydrous DMSO or DMF.

  • Bioconjugation Reaction:

    • To the TCO-labeled biomolecule in Reaction Buffer, add a 1.5 to 5-fold molar excess of the Sulfo-ICG-tetrazine stock solution.

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature, protected from light. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purify the Sulfo-ICG-labeled Bioconjugate:

    • Purify the final conjugate from unreacted Sulfo-ICG-tetrazine using an SEC column.

    • Collect the fractions containing the labeled biomolecule, which typically elute first.

    • Monitor the fractions by measuring absorbance at 280 nm (for the biomolecule) and ~780-800 nm (for the ICG dye).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~780 nm.

    • Store the purified Sulfo-ICG-labeled bioconjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody) Reaction1 Amine-reactive Labeling (pH 8.3-8.5, 1 hr, RT) Biomolecule->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 TCO_Biomolecule TCO-modified Biomolecule Reaction2 iEDDA Click Reaction (pH 7.4, 30-120 min, RT) TCO_Biomolecule->Reaction2 Purification1->TCO_Biomolecule Sulfo_ICG_Tz Sulfo-ICG-Tetrazine Sulfo_ICG_Tz->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Final_Conjugate Sulfo-ICG-Biomolecule Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for Sulfo-ICG-tetrazine bioconjugation.

Caption: Reaction mechanism of Sulfo-ICG-tetrazine and TCO-modified biomolecule.

References

Pre-targeted Imaging Protocol using Sulfo ICG-Tetrazine and Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive guide to a pre-targeted near-infrared (NIR) fluorescence imaging protocol utilizing the bioorthogonal reaction between Sulfo ICG-tetrazine and trans-cyclooctene (B1233481) (TCO). This powerful technique allows for high-contrast imaging of specific targets in vivo, offering significant advantages over traditional targeted imaging approaches.

The core of this methodology is the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and high specificity.[1][2][3] The pre-targeting strategy involves a two-step process. First, a targeting moiety, typically a monoclonal antibody (mAb) modified with TCO, is administered. This mAb-TCO conjugate is allowed to accumulate at the target site, such as a tumor, while the unbound conjugate clears from circulation.[3][4] In the second step, a small, NIR fluorescent probe, this compound, is injected. This probe rapidly and specifically reacts with the TCO-modified antibody at the target site, leading to a localized and intense fluorescent signal.[5][6]

Key Advantages:

  • Improved Signal-to-Background Ratios: By separating the targeting and imaging steps, this method significantly reduces background fluorescence from unbound probes in circulation, leading to clearer images.

  • Reduced Probe Dose: The high efficiency of the click reaction allows for the use of lower concentrations of the fluorescent probe.

  • Versatility: The modular nature of this system allows for the use of various targeting molecules and functional probes.

  • Deep Tissue Penetration: The use of Sulfo ICG, a near-infrared dye, enables imaging deeper within biological tissues compared to visible light fluorophores.[7][8]

Principle of the Reaction:

The imaging strategy relies on the IEDDA reaction between the electron-deficient tetrazine ring of this compound and the strained dienophile, trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[9]

Experimental Protocols

Preparation of TCO-Modified Antibody (mAb-TCO)

This protocol outlines the conjugation of a TCO moiety to a monoclonal antibody via primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized TCO reagent.

Materials:

  • Monoclonal antibody (mAb) of interest

  • TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Amicon Ultra Centrifugal Filter Units (30K MWCO)

  • 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an Amicon Ultra centrifugal filter.

    • Wash the antibody with PBS (pH 7.4) and concentrate it to 1-5 mg/mL.

    • Buffer exchange the antibody into a carbonate/bicarbonate buffer (100 mM, pH 8.0-8.5).[10]

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS (pH 7.4).

    • Further concentrate and purify the mAb-TCO conjugate using an Amicon Ultra centrifugal filter.

  • Characterization:

    • Determine the concentration of the purified mAb-TCO conjugate using a NanoDrop spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry.[2]

In Vivo Pre-targeted Imaging Protocol

This protocol describes the two-step in vivo imaging procedure in a tumor-bearing mouse model.

Animal Models:

  • Tumor-bearing mice (e.g., subcutaneous xenografts). The choice of cell line and mouse strain will depend on the specific antibody and research question.

Materials:

  • mAb-TCO conjugate (from Protocol 1)

  • This compound

  • Sterile PBS (pH 7.4)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate filters for ICG (Excitation: ~745 nm, Emission: ~820 nm).[11]

Procedure:

  • Step 1: Administration of mAb-TCO:

    • Administer the mAb-TCO conjugate to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 µg per mouse, depending on the antibody and target.

    • Allow the mAb-TCO to accumulate at the tumor site and clear from circulation. The optimal time interval between the two injections (pre-targeting interval) needs to be determined empirically for each antibody, but a common range is 24 to 72 hours.[12]

  • Step 2: Administration of this compound:

    • After the predetermined pre-targeting interval, administer this compound intravenously. The recommended dose is typically in the range of 1-5 molar equivalents relative to the injected mAb-TCO.

    • The this compound should be dissolved in sterile PBS or another biocompatible vehicle.

  • Near-Infrared Fluorescence Imaging:

    • Perform whole-body NIR fluorescence imaging at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).[8]

    • Use an in vivo imaging system with excitation and emission filters appropriate for ICG (e.g., Excitation: 745 nm, Emission: 820 nm).[11]

    • Acquire images with consistent parameters (exposure time, binning, f/stop) for accurate comparison.[1]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys, muscle) by drawing regions of interest (ROIs).

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of a background tissue ROI (e.g., contralateral muscle).[13]

Quantitative Data

The following tables provide representative biodistribution and tumor-to-background ratio data from pre-targeted imaging studies using radiolabeled tetrazines, which serve as a proxy for the expected outcomes with this compound. Actual values for a Sulfo ICG-based system will need to be determined experimentally.

Table 1: Biodistribution of Radiolabeled Tetrazine in a Pre-targeted Mouse Model

Tissue% Injected Dose per Gram (%ID/g) at 4h[12]% Injected Dose per Gram (%ID/g) at 120h[12]
Tumor4.6 ± 0.816.8 ± 3.9
Blood--
Heart--
Lungs--
Liver--
Spleen--
Kidneys--
Muscle--
Bone--

Data adapted from a study using ¹⁷⁷Lu-DOTA-PEG₇-Tz with a 5B1-TCO antibody in a pancreatic cancer xenograft model.[12]

Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging

Time Post-InjectionTumor-to-Muscle Ratio[14]Tumor-to-Blood Ratio[12]
30 min-~0.5
1 h-~1.5
2 h-~3.0
4 h-~3.2
120 h->15

Data compiled from studies using ¹⁸F-labeled and ¹⁷⁷Lu-labeled tetrazines.[12][14]

Visualizations

G cluster_workflow Pre-targeted Imaging Workflow mAb Monoclonal Antibody (mAb) mAb_TCO mAb-TCO Conjugate mAb->mAb_TCO Conjugation TCO_NHS TCO-PEG-NHS Ester TCO_NHS->mAb_TCO injection1 Step 1: Inject mAb-TCO (IV Administration) mAb_TCO->injection1 accumulation Accumulation at Target & Clearance (24-72h) injection1->accumulation click_reaction In Vivo Click Reaction (IEDDA) accumulation->click_reaction SulfoICG_Tz This compound injection2 Step 2: Inject this compound (IV Administration) SulfoICG_Tz->injection2 injection2->click_reaction imaging NIR Fluorescence Imaging (Ex: ~745nm, Em: ~820nm) click_reaction->imaging

Caption: Experimental workflow for pre-targeted imaging.

G cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) Reaction TCO Trans-cyclooctene (on mAb) Dihydropyridazine Dihydropyridazine Adduct (Initial Product) TCO->Dihydropyridazine + Tetrazine This compound Tetrazine->Dihydropyridazine Pyridazine Stable Pyridazine Product (Fluorescent) Dihydropyridazine->Pyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen -

Caption: Bioorthogonal IEDDA click chemistry reaction.

References

Application Notes: Sulfo ICG-tetrazine for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo ICG-tetrazine is a cutting-edge, water-soluble near-infrared (NIR) fluorescent probe designed for highly specific and efficient labeling of live cells and in vivo imaging. This reagent leverages the power of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and occurs efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for studying biological processes in their native environment.[1][2]

The indocyanine green (ICG) fluorophore is a well-established dye with a peak spectral absorption and emission in the near-infrared window (around 780/800 nm), a region where tissue penetration is maximal and autofluorescence is minimal.[3] The addition of one or more sulfo groups significantly enhances the water solubility of the ICG-tetrazine conjugate, preventing aggregation and ensuring its bioavailability in aqueous biological media.

A key feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the ICG dye. Upon the rapid and specific reaction with a TCO-tagged molecule, this quenching effect is released, leading to a significant increase in fluorescence intensity.[4] This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive imaging applications.[1]

Key Applications:

  • Pre-targeted Live Cell Imaging: Label specific cellular targets (e.g., cell surface proteins, glycans) with a TCO-modified antibody or metabolic precursor, followed by administration of this compound for highly specific visualization.

  • In Vivo Imaging: The deep tissue penetration of NIR light makes this compound an excellent probe for non-invasive imaging in animal models.[2]

  • Super-Resolution Microscopy: The high specificity and signal-to-noise ratio of the labeling enable advanced imaging techniques.

  • Monitoring Dynamic Processes: The rapid kinetics of the tetrazine-TCO ligation allow for the real-time tracking of cellular events.

Properties and Specifications

While a specific datasheet for this compound is not publicly available, the following table summarizes the expected properties based on available information for ICG derivatives and other sulfo-cyanine-tetrazine conjugates.

PropertyTypical ValueReference(s)
Molecular Weight ~1000 - 1200 g/mol (Varies with linker)[5][6]
Excitation Maximum (λex) ~780 nm[3]
Emission Maximum (λem) ~800 nm[3]
Molar Extinction Coefficient >200,000 M⁻¹cm⁻¹[6]
Solubility High in water, DMSO, DMF[6]
Storage -20°C in the dark, desiccated[5][6]
Reaction Kinetics (k₂) 10³ - 10⁶ M⁻¹s⁻¹ (with TCO)[7]

Experimental Protocols

Protocol 1: Pre-targeted Live Cell Imaging of a Cell Surface Protein

This protocol describes the labeling of a specific cell surface protein on live cells using a TCO-modified antibody, followed by detection with this compound.

Materials:

  • Live cells expressing the protein of interest

  • Primary antibody specific to the cell surface protein

  • TCO-NHS ester

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Preparation of TCO-labeled Antibody:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Add the TCO-NHS ester stock solution to the antibody solution at a molar ratio of 5-10 fold excess of TCO-NHS to the antibody.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove excess, unreacted TCO-NHS ester by dialysis or using a spin desalting column.

    • Determine the degree of labeling (DOL) if desired. An optimal DOL is typically between 2 and 10.

  • Cell Preparation and Antibody Labeling:

    • Culture cells on imaging plates or coverslips to the desired confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Dilute the TCO-labeled antibody in complete cell culture medium to the desired working concentration.

    • Incubate the cells with the TCO-labeled antibody solution for 30-60 minutes at 37°C.

    • Wash the cells three times with pre-warmed PBS to remove any unbound antibody.

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the this compound solution for 10-30 minutes at 37°C.[8]

    • Wash the cells three times with pre-warmed PBS or serum-free medium.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate NIR filter sets (e.g., excitation ~780 nm, emission ~800 nm).

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol provides a method for labeling cell surface glycans with TCO groups for subsequent detection with this compound.

Materials:

  • Live cells of interest

  • TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)

  • This compound

  • Complete cell culture medium

  • PBS, pH 7.4

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Metabolic Labeling:

    • Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM.[8]

    • Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.[8]

  • This compound Labeling:

    • Gently wash the cells three times with pre-warmed PBS to remove any unincorporated TCO-sugar.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the this compound solution for 10-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed PBS or serum-free medium.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate NIR filter sets.

Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Imaging Cell Live Cell Receptor Cell Surface Receptor Labeled_Complex Labeled Receptor Complex TCO_Ab TCO-Antibody Conjugate TCO_Ab->Receptor Binding ICG_Tz This compound ICG_Tz->Labeled_Complex Click Reaction N2 N₂ Gas Labeled_Complex->N2 Microscope NIR Fluorescence Imaging Signal Fluorescent Signal Microscope->Signal Detection

Caption: Experimental workflow for pre-targeted live cell imaging.

G cluster_pathway Receptor-Mediated Signaling Pathway cluster_imaging Imaging of Receptor Dynamics Ligand Ligand Receptor TCO-Labeled Receptor Ligand->Receptor Activation Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transduction Imaging Live Cell Imaging Receptor->Imaging Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Effect ICG_Tz This compound ICG_Tz->Receptor Click Reaction Data Receptor Localization and Quantification Imaging->Data

Caption: Visualizing signaling pathways with this compound.

References

Application Notes and Protocols for In Vivo Tracking of Small Molecules Using Sulfo IG-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track small molecules in vivo is crucial for understanding their pharmacokinetic and pharmacodynamic properties, target engagement, and overall efficacy. Traditional methods often rely on radiolabeling, which can be cumbersome and require specialized facilities. This application note describes a powerful alternative using a pre-targeting strategy based on bioorthogonal chemistry. Specifically, it details the use of a water-soluble Indocyanine Green (ICG)-tetrazine conjugate (Sulfo ICG-tetrazine) to track small molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group.

The core of this methodology is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and TCO moieties.[1][2] This "click" reaction is exceptionally fast, highly specific, and biocompatible, allowing for the efficient labeling of target molecules in the complex biological environment of a living organism without interfering with native biochemical processes.[1][2][3]

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak spectral absorption around 800 nm.[4][5] NIR light can penetrate deeper into tissues than visible light, making ICG an ideal fluorophore for in vivo imaging. The "sulfo" group enhances the water solubility of the ICG-tetrazine conjugate, improving its pharmacokinetic profile and reducing non-specific binding.

This pre-targeting approach involves two steps:

  • Administration of a TCO-modified small molecule of interest. This molecule is allowed to distribute and bind to its target.

  • Subsequent administration of the this compound probe, which rapidly finds and reacts with the TCO-tagged small molecule, enabling fluorescent imaging of the small molecule's location.

Mechanism of Action & Workflow

The fundamental principle of this technique is the bioorthogonal reaction between a tetrazine and a trans-cyclooctene. The workflow begins with the introduction of a small molecule, which has been chemically modified to include a TCO group, into the in vivo system. Following a predetermined interval to allow for the distribution and target binding of the TCO-tagged molecule, the this compound is administered. The tetrazine and TCO components then undergo a rapid and specific click reaction, forming a stable covalent bond. This reaction effectively "switches on" the fluorescent signal at the location of the small molecule, which can then be visualized using a suitable in vivo imaging system.

workflow cluster_synthesis Probe Preparation cluster_invivo In Vivo Application cluster_imaging Imaging & Analysis Small_Molecule Small Molecule TCO_SM TCO-tagged Small Molecule Small_Molecule->TCO_SM TCO Functionalization Administration_SM Administer TCO-tagged Small Molecule TCO_SM->Administration_SM Sulfo_ICG_Tz This compound Administration_ICG Administer this compound Sulfo_ICG_Tz->Administration_ICG Distribution Distribution & Target Binding Administration_SM->Distribution Distribution->Administration_ICG Click_Reaction In Vivo Click Reaction Administration_ICG->Click_Reaction Imaging NIR Fluorescence Imaging Click_Reaction->Imaging Analysis Data Analysis Imaging->Analysis

Experimental workflow for in vivo small molecule tracking.

The chemical basis for this technique is the inverse-electron-demand Diels-Alder reaction. The electron-deficient tetrazine ring reacts with the strained, electron-rich dienophile (TCO) to form an unstable dihydropyridazine (B8628806) intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N2) and form a stable pyridazine (B1198779) product. This reaction is irreversible and proceeds with very fast kinetics.

reaction Sulfo_ICG_Tz This compound Product ICG-Small Molecule Conjugate Sulfo_ICG_Tz->Product + TCO_SM TCO-Small Molecule TCO_SM->Product + N2 N₂ Gas Product->N2 releases

Bioorthogonal click reaction between this compound and a TCO-tagged small molecule.

Data Presentation

The following tables summarize key quantitative parameters for the components and their reaction, as well as typical imaging parameters.

Table 1: Physicochemical Properties of Imaging Probes

Compound Excitation Max (nm) Emission Max (nm) Molecular Weight (approx. g/mol ) Solubility
Sulfo-Cy3-Tetrazine 550 570 894.1 Water, DMSO, DMF
Sulfo-Cy5-Tetrazine 649 670 920.1 Water, DMSO, DMF

| ICG-Sulfo-OSu | 780 | 800 | 930.07 | DMSO, Moderate Water |

Data for Sulfo-Cy3-Tetrazine and Sulfo-Cy5-Tetrazine from BroadPharm.[6][7] Data for ICG-Sulfo-OSu from AAT Bioquest and Dojindo.[4][8]

Table 2: Reaction Kinetics and Imaging Parameters

Parameter Value Reference
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) [1]
Second-order rate constant (k₂) Up to 10⁷ M⁻¹s⁻¹ [1]
Typical TCO-small molecule dose 1-10 mg/kg General practice
Typical this compound dose 1-5 mg/kg [9]
Pre-targeting interval (TCO-SM to ICG-Tz) 12 - 72 hours [9]
Imaging timepoints (post ICG-Tz) 1, 4, 8, 24 hours [9]
In vivo imaging system IVIS Spectrum or similar [9]

| Excitation/Emission Filters | Cy7 or ICG channel (e.g., 745/820 nm) | General practice |

Experimental Protocols

Protocol 1: Functionalization of a Small Molecule with TCO

This protocol describes a general method for conjugating a TCO-NHS ester to a small molecule containing a primary amine.

Materials:

  • Small molecule with a primary amine

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • HPLC system for purification

Procedure:

  • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of TEA or DIPEA to the solution.

  • In a separate vial, dissolve 1.2 equivalents of TCO-NHS ester in anhydrous DMF or DMSO.

  • Add the TCO-NHS ester solution dropwise to the small molecule solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the TCO-functionalized small molecule using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the product by mass spectrometry and NMR.

Protocol 2: Preparation of this compound

This protocol outlines the synthesis of this compound by reacting an amino-functionalized tetrazine with ICG-Sulfo-OSu.

Materials:

  • ICG-Sulfo-OSu[4]

  • Amino-tetrazine (e.g., 3-(4-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous DMSO

  • Reaction vial with magnetic stirrer

  • HPLC system for purification

Procedure:

  • Dissolve ICG-Sulfo-OSu in anhydrous DMSO to prepare a 10 mM stock solution.

  • Dissolve 1.2 equivalents of the amino-tetrazine in anhydrous DMSO.

  • Add the amino-tetrazine solution to the ICG-Sulfo-OSu solution.

  • Stir the reaction mixture at room temperature for 1-2 hours in the dark.

  • Monitor the reaction by LC-MS.

  • Purify the this compound conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions.

  • Store the final product at -20°C, protected from light and moisture.

Protocol 3: In Vivo Pre-targeting and Imaging

This protocol provides a general guideline for in vivo imaging in a mouse model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • TCO-functionalized small molecule

  • This compound

  • Sterile PBS (pH 7.4)

  • Animal model (e.g., tumor-bearing mice)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Administration of TCO-Small Molecule:

    • Dissolve the TCO-functionalized small molecule in sterile PBS or another appropriate vehicle.

    • Administer the solution to the animals via an appropriate route (e.g., intravenous injection). The typical dose is 1-10 mg/kg, but should be optimized.

  • Accumulation and Clearance Period:

    • Allow the TCO-small molecule to accumulate at its target and clear from general circulation. This period is typically 12 to 72 hours, depending on the pharmacokinetics of the small molecule.[9]

  • Administration of this compound:

    • Dissolve the this compound probe in sterile PBS.

    • Administer the probe via intravenous injection, typically at a dose of 1-5 mg/kg.[9]

  • In Vivo Fluorescence Imaging:

    • Anesthetize the animals using isoflurane.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).[9] Use appropriate NIR filters for ICG (e.g., excitation ~745 nm, emission ~820 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs), such as the target tissue and background areas.

    • Calculate target-to-background ratios to assess the specificity of the signal.

Conclusion

The use of this compound in a pre-targeting strategy with TCO-modified small molecules offers a robust and versatile platform for in vivo tracking. The high reaction kinetics and specificity of the tetrazine-TCO ligation, combined with the favorable deep-tissue penetration of ICG's NIR fluorescence, enable high-contrast imaging with a high signal-to-noise ratio.[1][5] This methodology is a valuable tool for preclinical research and drug development, providing critical insights into the in vivo behavior of small molecule therapeutics and probes.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Sulfo-ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This is achieved by linking a monoclonal antibody (mAb), which provides tumor specificity, to a cytotoxic payload via a chemical linker. The choice of conjugation chemistry is critical to the stability, homogeneity, and efficacy of the ADC.

This document details the development of ADCs using a bioorthogonal, two-step conjugation strategy centered around Sulfo-Indocyanine Green (Sulfo-ICG) functionalized with a tetrazine moiety. This approach leverages the highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO). In this workflow, the antibody is first modified with a TCO group, and then "clicked" to the Sulfo-ICG-tetrazine probe.

The inclusion of Sulfo-ICG, a near-infrared (NIR) fluorescent dye, facilitates the non-invasive, real-time tracking and quantification of the ADC in preclinical models, providing invaluable data on pharmacokinetics, tumor accumulation, and biodistribution.[1][2][3] This methodology is particularly useful for developing ADCs where the fluorescent dye serves as a surrogate for a therapeutic payload, enabling detailed characterization of the antibody's targeting capabilities before committing to a highly toxic payload.

Principle of the Method

The core of this ADC development strategy is a two-step bioorthogonal conjugation process:

  • Antibody Modification: Primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the monoclonal antibody are functionalized with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester-activated TCO linker. This reaction forms a stable amide bond.[4][5]

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a Sulfo-ICG-tetrazine conjugate. The iEDDA "click" reaction between the TCO and tetrazine is exceptionally fast and highly specific, proceeding efficiently under biocompatible conditions to form a stable dihydropyridazine (B8628806) linkage.[6] This reaction's high efficiency allows for conjugation at low concentrations.[6]

This two-step process allows for the separate preparation and quality control of the modified antibody and the payload-linker complex before the final conjugation, offering greater control over the final product's characteristics.

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the modification of a monoclonal antibody with a TCO-linker via amine-reactive NHS ester chemistry.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris or glycine.

  • TCO-PEG4-NHS Ester (or similar amine-reactive TCO linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it must be buffer-exchanged into the Reaction Buffer.[4]

    • Adjust the antibody concentration to 2-10 mg/mL in cold Reaction Buffer. A concentration below 2 mg/mL may significantly reduce labeling efficiency.[7]

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the TCO-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the volume of TCO-NHS Ester stock solution required for the desired molar excess. A 10-20 fold molar excess of the TCO linker over the antibody is a common starting point.[5]

    • Add the calculated volume of the TCO-NHS Ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[5]

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature to quench any unreacted TCO-NHS Ester.

  • Purification of TCO-Modified Antibody:

    • Remove excess, unreacted TCO-linker by purifying the reaction mixture using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of TCO-Antibody with Sulfo-ICG-Tetrazine

This protocol details the bioorthogonal ligation of the TCO-modified antibody with the Sulfo-ICG-tetrazine probe.

Materials:

  • Purified TCO-modified antibody (from Protocol 1)

  • Sulfo-ICG-Tetrazine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Sulfo-ICG-Tetrazine Stock Solution Preparation:

    • Dissolve the Sulfo-ICG-Tetrazine in anhydrous DMSO to create a 1-5 mM stock solution.

  • Bioorthogonal Conjugation Reaction:

    • In a reaction tube, combine the TCO-modified antibody with the Sulfo-ICG-Tetrazine stock solution. A molar excess of 3-5 equivalents of Sulfo-ICG-Tetrazine per TCO group on the antibody is a recommended starting point.[8]

    • The reaction is typically rapid and can be incubated for 1-2 hours at room temperature or overnight at 4°C.[5][8] The progress can be monitored by UV-Vis spectroscopy.

  • Purification of the Sulfo-ICG-ADC:

    • Purify the resulting Sulfo-ICG-ADC to remove unreacted Sulfo-ICG-Tetrazine and any potential aggregates. Size Exclusion Chromatography (SEC-HPLC) is the recommended method.

    • The mobile phase should be a suitable buffer, such as PBS, pH 7.4.

    • Collect fractions corresponding to the monomeric ADC peak.

Characterization of the Sulfo-ICG-ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Protocol 3: Determination of Dye-to-Antibody Ratio (DAR)

The DAR, which in this case is a Fluorophore-to-Antibody Ratio (FAR), is a critical quality attribute.[9] It can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified Sulfo-ICG-ADC at 280 nm (for protein) and ~785 nm (for Sulfo-ICG).[4]

  • Calculate the concentration of the antibody and the Sulfo-ICG dye using the Beer-Lambert law and their respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm must be applied.[10]

  • The DAR is calculated as: DAR = [Molar concentration of Sulfo-ICG] / [Molar concentration of Antibody]

Protocol 4: Analysis of Purity and Aggregation

Procedure:

  • Size Exclusion Chromatography (SEC-HPLC):

    • Analyze the purified Sulfo-ICG-ADC using an SEC-HPLC system.

    • The resulting chromatogram should show a prominent peak for the monomeric ADC. The percentage of the main peak area relative to the total area of all peaks indicates the purity and the percentage of aggregates.[9]

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • HIC is a powerful technique to assess the heterogeneity of the ADC population. Species with different numbers of conjugated dyes will have different hydrophobicities and will elute at different times.[11]

    • This analysis provides a profile of the drug-load distribution (in this case, dye-load distribution).[10][]

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC under native or denaturing conditions can confirm the successful conjugation and provide precise mass information for different dye-loaded species.[10][13]

Data Presentation

Quantitative data from the characterization experiments should be summarized for clear comparison.

Table 1: Conjugation Efficiency and DAR

Parameter TCO-mAb Molar Excess Sulfo-ICG-Tz Molar Excess Average DAR (UV-Vis) ADC Yield (mg)
Batch 1 10x 3x 3.8 4.2
Batch 2 20x 3x 5.1 3.9

| Batch 3 | 10x | 5x | 4.1 | 4.1 |

Table 2: Purity and Stability Analysis

Parameter Monomer Purity (SEC) Aggregate (%) (SEC) DAR after 14 days at 4°C
Batch 1 98.5% 1.5% 3.7
Batch 2 96.2% 3.8% 5.0

| Batch 3 | 98.1% | 1.9% | 4.0 |

In Vitro Cell-Based Assays

Once the Sulfo-ICG-ADC is characterized, its biological activity can be assessed using various in vitro assays.

Protocol 5: ADC Internalization Assay

This assay confirms that the ADC binds to its target antigen on the cell surface and is subsequently internalized.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Sulfo-ICG-ADC

  • Cell culture medium and supplements

  • Fluorescence microscope or a high-content imaging system

Procedure:

  • Seed the antigen-positive and antigen-negative cells in appropriate culture plates (e.g., 96-well glass-bottom plates).

  • Incubate the cells with a specific concentration of the Sulfo-ICG-ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • At each time point, wash the cells with cold PBS to remove unbound ADC.

  • Fix the cells if necessary.

  • Image the cells using a fluorescence microscope with appropriate NIR filters. Internalization is confirmed by the presence of fluorescent puncta within the cytoplasm of antigen-positive cells, with minimal signal in antigen-negative cells.[14]

Protocol 6: Cytotoxicity Assay (for ADCs with a cytotoxic payload)

If the Sulfo-ICG is used as a surrogate for a cytotoxic payload, a parallel ADC should be constructed with the actual payload to assess cytotoxicity.

Procedure:

  • Seed target cells in a 96-well plate.

  • Treat the cells with serial dilutions of the ADC for 72-120 hours.[15]

  • Assess cell viability using a suitable method, such as the MTT or MTS assay.[15][16]

  • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizations

Diagrams of Workflows and Pathways

ADC_Development_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Evaluation mAb Monoclonal Antibody (mAb) Mod Step 1: Antibody Modification (Amine Coupling) mAb->Mod TCO_NHS TCO-NHS Ester TCO_NHS->Mod ICG_Tz Sulfo-ICG-Tetrazine Click Step 2: Bioorthogonal Ligation (iEDDA Click Reaction) ICG_Tz->Click Purify1 Purification 1 (Desalting) Mod->Purify1 TCO_mAb TCO-modified mAb Purify1->TCO_mAb Purify2 Purification 2 (SEC-HPLC) Click->Purify2 Final_ADC Final Sulfo-ICG-ADC Purify2->Final_ADC Char Characterization (DAR, Purity, Aggregation) InVitro In Vitro Assays (Internalization, Cytotoxicity) InVivo In Vivo Imaging (Biodistribution, Efficacy) InVitro->InVivo TCO_mAb->Click Final_ADC->Char Final_ADC->InVitro

Caption: Experimental workflow for Sulfo-ICG-ADC development.

Caption: Two-step bioorthogonal conjugation chemistry.

ADC_MOA ADC Sulfo-ICG-ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Specific Targeting Binding 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release 3. Lysosomal Trafficking & Payload Release Payload Payload Action (e.g., Apoptosis) Release->Payload Imaging 4. NIR Fluorescence (Imaging Signal) Release->Imaging

Caption: General mechanism of action for a fluorescent ADC.

References

Application Notes and Protocols for Click-to-Release Strategies Using Sulfo ICG-Tetrazine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click-to-release chemistry represents a paradigm shift in targeted drug delivery, enabling the precise spatial and temporal release of therapeutic agents. This approach utilizes bioorthogonal reactions, which occur rapidly and selectively within biological systems without interfering with native biochemical processes. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this strategy, prized for its exceptionally fast reaction kinetics.[1][2]

This document details the application of a novel activating molecule, Sulfo ICG-tetrazine , for click-to-release drug delivery. This molecule synergistically combines the properties of three key components:

  • Sulfonated Tetrazine: The inclusion of sulfonate groups on the tetrazine moiety increases its aqueous solubility and accelerates the cleavage reaction, leading to faster and more efficient drug release.[3][4]

  • Indocyanine Green (ICG): A near-infrared (NIR) fluorescent dye approved by the FDA, ICG allows for real-time imaging and tracking of the tetrazine conjugate in vitro and in vivo.[5][6]

  • Click-to-Release Chemistry: The tetrazine component of this compound reacts with a TCO-caged prodrug, triggering the release of the active therapeutic agent at the target site.[7][8]

These application notes provide an overview of the technology, detailed experimental protocols, and quantitative data to guide researchers in the implementation of this compound for targeted drug delivery applications.

Principle of the Technology

The this compound click-to-release strategy is a two-component system:

  • The Activator (this compound): This molecule is designed to be systemically administered and can be tracked via its ICG component.

  • The Caged Prodrug (TCO-Drug): The therapeutic agent is rendered inactive by conjugation to a TCO moiety. This prodrug can be targeted to a specific site, for example, by attachment to a tumor-targeting antibody or nanoparticle.

When the this compound activator reaches the site of the TCO-caged prodrug, the iEDDA reaction occurs. This bioorthogonal click reaction is exceptionally fast and specific. The subsequent electronic rearrangement and elimination cascade cleaves the TCO from the drug, releasing the active therapeutic agent precisely at the desired location. The NIR fluorescence of the ICG component allows for monitoring the localization of the activator and, by extension, the site of drug release.

Quantitative Data Summary

The use of sulfonated tetrazines significantly enhances the kinetics and efficiency of the click-to-release reaction. The data presented below is based on studies of sulfonated hydroxyaryl-tetrazines reacting with TCO-caged molecules.[3][4]

ParameterSulfonated TetrazineNon-Sulfonated TetrazineReference
Release Half-Life (t½) < 5 minutes> 30 minutes[3][4]
Maximum Release (%) > 95%~60-80%[3][4]
Second-Order Rate Constant (k₂) ~10³ - 10⁴ M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹[9]
Aqueous Solubility HighModerate to Low[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by conjugating an amine-functionalized sulfonated tetrazine to an N-hydroxysuccinimide (NHS) ester of sulfo-ICG.

Materials:

  • Amine-functionalized sulfonated tetrazine

  • Sulfo-ICG-NHS ester (e.g., ICG-Sulfo-OSu)[5]

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 column

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the amine-functionalized sulfonated tetrazine in anhydrous DMF.

  • Add a 1.2 molar excess of triethylamine to the solution to act as a base.

  • In a separate vial, dissolve a 1.0 molar equivalent of Sulfo-ICG-NHS ester in anhydrous DMF.

  • Slowly add the Sulfo-ICG-NHS ester solution to the tetrazine solution while stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the this compound conjugate using a Sephadex G-25 column to remove unreacted dye and other small molecules.

  • Further purify the conjugate by preparative HPLC to obtain a highly pure product.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm its identity and purity.

  • Store the lyophilized this compound at -20°C, protected from light and moisture.

Protocol 2: In Vitro Click-to-Release of a TCO-Caged Fluorescent Reporter

This protocol details the in vitro validation of the click-to-release mechanism using a TCO-caged fluorophore.

Materials:

  • This compound

  • TCO-caged fluorophore (e.g., TCO-caged resorufin)

  • PBS, pH 7.4

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of the TCO-caged fluorophore in PBS.

  • In a 96-well black plate, add the TCO-caged fluorophore to achieve a final concentration of 10 µM.

  • Add this compound to the wells to achieve a final concentration of 20 µM (2-fold excess).

  • Immediately begin monitoring the fluorescence increase at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for resorufin, Ex/Em = 571/585 nm).

  • Record fluorescence measurements every minute for 60 minutes.

  • As a negative control, monitor the fluorescence of the TCO-caged fluorophore in PBS without the addition of this compound.

  • As a positive control, add a known concentration of the unconjugated fluorophore to determine the maximum fluorescence signal.

  • Calculate the percentage of release over time relative to the maximum fluorescence signal.

Protocol 3: In Vitro Cell-Based Drug Release and Cytotoxicity Assay

This protocol describes how to assess the targeted release of a cytotoxic drug and its effect on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TCO-caged cytotoxic drug (e.g., TCO-Doxorubicin)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare solutions of the TCO-caged drug and this compound in cell culture medium.

  • Treat the cells with the following conditions:

    • Vehicle control (medium only)

    • TCO-caged drug alone

    • This compound alone

    • TCO-caged drug followed by the addition of this compound after a short incubation (e.g., 30 minutes)

    • Free drug (positive control)

  • Incubate the cells for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, assess cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of this compound amine_tz Amine-functionalized Sulfonated Tetrazine reaction Conjugation Reaction (DMF, TEA) amine_tz->reaction icg_nhs Sulfo-ICG-NHS Ester icg_nhs->reaction purification Purification (Sephadex G-25, HPLC) reaction->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

G cluster_workflow Click-to-Release Experimental Workflow tco_prodrug TCO-caged Prodrug (Inactive) iedda iEDDA Click Reaction tco_prodrug->iedda sulfo_icg_tz This compound (Activator) sulfo_icg_tz->iedda imaging NIR Imaging (ICG) sulfo_icg_tz->imaging drug_release Drug Release iedda->drug_release active_drug Active Drug drug_release->active_drug cellular_effect Cellular Effect (e.g., Apoptosis) active_drug->cellular_effect

Caption: Experimental workflow for click-to-release drug delivery.

G cluster_pathway Generic Signaling Pathway Inhibition receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation active_drug Released Active Drug active_drug->inhibition inhibition->raf

Caption: Inhibition of a signaling pathway by the released drug.

References

Labeling peptides and proteins with Sulfo ICG-tetrazine NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Labeling Pe

ptides and Proteins with Sulfo ICG-tetrazine NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of peptides and proteins with this compound NHS ester. This near-infrared (NIR) dye combines the excellent spectral properties of Indocyanine Green (ICG) with the bioorthogonal reactivity of tetrazine, enabling advanced applications in in vivo imaging, flow cytometry, and targeted drug delivery.

Introduction

This compound NHS ester is a water-soluble, amine-reactive labeling reagent. The Sulfo-NHS ester group readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable amide bond.[1][2][3] The incorporated tetrazine moiety allows for a subsequent, highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[4][5] This dual-functionality makes it an invaluable tool for multi-step labeling and imaging strategies.

Indocyanine green (ICG) is an FDA-approved NIR dye with a peak spectral absorption around 800 nm, allowing for deep tissue penetration of light.[6][7][8] The sulfated form enhances water solubility.[2]

Key Features
  • Amine-Reactive: Efficiently labels proteins, peptides, and other amine-containing biomolecules.[1][3]

  • Water-Soluble: The sulfo-group increases hydrophilicity, simplifying labeling in aqueous buffers.[2][4]

  • Bioorthogonal Reactivity: The tetrazine group enables highly specific ligation with trans-cyclooctene (TCO) in complex biological environments.[5]

  • Near-Infrared Properties: ICG provides excellent optical properties for deep tissue imaging applications.[6][8]

Experimental Protocols

Preparation of Reagents and Buffers

a. Protein/Peptide Solution:

  • The biomolecule should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[6]

  • Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete for reaction with the NHS ester.[6] If necessary, dialyze or use a desalting column to exchange the buffer to PBS.

  • For optimal labeling, the protein concentration should be between 2-10 mg/mL.[6] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[6][9]

  • Remove any stabilizing proteins like bovine serum albumin (BSA) or gelatin, as they will also be labeled.[6][10]

b. This compound NHS Ester Stock Solution:

  • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or water to a concentration of 10-20 mM.[6][9]

  • Vortex the solution to ensure it is fully dissolved. Use the dye stock solution promptly, as its activity may decrease with extended storage.[6]

c. Reaction Buffer:

  • A 1 M sodium bicarbonate solution (pH 8.5-9.0) is recommended to raise the pH of the protein/peptide solution to the optimal range for the labeling reaction.[6] 0.1 M sodium bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5 can also be used.[1]

Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins or peptides.

  • Prepare the Biomolecule Solution:

    • Transfer the desired amount of your protein or peptide solution to a reaction tube.

    • Adjust the pH of the solution to 8.5 ± 0.5 by adding the reaction buffer (e.g., 1 M sodium bicarbonate). A common starting point is to add 1/10th of the biomolecule solution volume.[6]

  • Calculate the Molar Ratio:

    • The optimal molar ratio of dye to protein for effective labeling is typically between 4:1 and 10:1.[6] For smaller peptides, a lower ratio may be sufficient.

    • Over-labeling (Degree of Labeling > 10) can lead to reduced fluorescence and potentially affect the biological activity of the protein.[6]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the pH-adjusted biomolecule solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction at room temperature for 1 hour, protected from light.[3][10]

Purification of the Labeled Conjugate

Purification is necessary to remove unconjugated dye and byproducts.

  • Gel Filtration/Size-Exclusion Chromatography (SEC): This is the most common method for separating the labeled protein/peptide from the free dye.[2][3] Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • Dialysis: An alternative for larger proteins. Dialyze against PBS at 4°C with several buffer changes.

  • Spin Columns: Convenient for small-scale purifications.[10]

Characterization of the Conjugate

a. Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (~780 nm).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₈₀ × CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ and A₇₈₀ are the absorbances at 280 nm and ~780 nm.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).[6]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₇₈₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at ~780 nm.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Properties of this compound NHS Ester

PropertyValueReference
Excitation Wavelength (max)~780 nm[6]
Emission Wavelength (max)~800 nm[6]
Molar Extinction Coefficient~230,000 cm⁻¹M⁻¹[6]
Reactive GroupSulfo-N-hydroxysuccinimide ester[2]
ReactivityPrimary amines[1][3]
Bioorthogonal GroupTetrazine[4][5]

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein/Peptide Concentration2 - 10 mg/mLLower concentrations reduce labeling efficiency.[6]
Reaction pH8.3 - 9.0Critical for efficient amine labeling.[1][6]
Molar Ratio (Dye:Protein)4:1 to 10:1Optimization may be required for each biomolecule.[6]
Reaction Time1 hourAt room temperature.
Reaction SolventAmine-free buffer (e.g., PBS)Avoid Tris and glycine buffers.[6]

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein/Peptide (with -NH2 groups) Labeled_Protein ICG-tetrazine Labeled Protein Protein->Labeled_Protein pH 8.3-9.0 Room Temp, 1 hr Dye This compound NHS Ester Dye->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate Click Reaction (Inverse Electron Demand Diels-Alder) TCO_Molecule TCO-modified Molecule TCO_Molecule->Final_Conjugate

Caption: Two-step labeling and ligation workflow.

G start Start prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) start->prep_protein adjust_ph Adjust pH to 8.3-9.0 with Bicarbonate Buffer prep_protein->adjust_ph react Add Dye to Protein (Molar Ratio 4:1 to 10:1) Incubate 1 hr at RT adjust_ph->react prep_dye Prepare Dye Stock Solution (10-20 mM in DMSO) prep_dye->react purify Purify Conjugate (Gel Filtration/SEC) react->purify characterize Characterize (Determine DOL) purify->characterize end End characterize->end

Caption: Experimental workflow for labeling.

Applications

The dual functionality of this compound NHS ester opens up a wide range of applications:

  • In Vivo Imaging: The NIR properties of ICG allow for deep tissue imaging of biological processes.[6][8] The tetrazine handle can be used to attach the labeled protein to a TCO-modified targeting ligand or nanoparticle in a pre-targeting strategy.

  • Flow Cytometry: Labeled antibodies can be used for cell surface marker detection in the NIR channel.

  • Drug Delivery: The tetrazine moiety can be used to conjugate the ICG-labeled protein to a TCO-functionalized drug delivery vehicle, allowing for simultaneous tracking and therapy.[5]

  • Multimodal Imaging: The labeled protein can be further conjugated to other imaging agents (e.g., radionuclides) via the tetrazine-TCO click reaction.[5]

Storage and Stability

  • This compound NHS Ester (Solid): Store at -20°C, desiccated and protected from light.[4]

  • Stock Solutions (in DMSO): Can be stored at -20°C for a limited time (less than two weeks is recommended).[10] Avoid repeated freeze-thaw cycles.[6]

  • Labeled Conjugates: Store at 4°C, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., sodium azide) can improve stability for long-term storage.[10]

References

Sulfo ICG-tetrazine for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo Indocyanine Green (ICG)-tetrazine conjugates in super-resolution microscopy. This advanced fluorescent probe leverages the benefits of a sulfonated, far-red emitting indocyanine green core with the highly specific and rapid bioorthogonal reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO). This combination enables high-contrast, low-background imaging in demanding super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to Sulfo ICG-tetrazine

This compound is a specialized fluorescent probe designed for targeted labeling in complex biological environments. The key features include:

  • Sulfonated Indocyanine Green (ICG) Core: The ICG scaffold provides fluorescence emission in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. The addition of sulfo groups enhances the hydrophilicity of the dye, improving its solubility in aqueous buffers and reducing non-specific binding.[1]

  • Tetrazine Moiety: The tetrazine group is a key component of the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. It reacts specifically and rapidly with strained dienophiles like trans-cyclooctene (TCO), enabling covalent labeling of target molecules.[2]

  • Fluorogenic Properties: A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[2][3] This "turn-on" effect is highly beneficial for no-wash imaging protocols, reducing background noise and improving the signal-to-noise ratio, which is critical for super-resolution imaging.[4][5]

Principle of Bioorthogonal Labeling

The use of this compound in super-resolution microscopy relies on a two-step labeling strategy. First, the biological target of interest (e.g., a protein, lipid, or glycan) is modified with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling, or by conjugating TCO to a targeting ligand such as an antibody or a small molecule. Subsequently, the cells are incubated with this compound, which specifically reacts with the TCO-tagged biomolecule.

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Bioorthogonal Reaction Target Protein Target Protein TCO-modified Protein TCO-modified Protein Target Protein->TCO-modified Protein Genetic/Metabolic Labeling TCO Moiety TCO Moiety This compound This compound Labeled Protein Labeled Protein TCO-modified Protein->Labeled Protein iEDDA Reaction

Bioorthogonal labeling workflow.

Fluorogenic Reaction Mechanism

The fluorogenic properties of tetrazine-dye conjugates are a result of quenching mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the tetrazine and the fluorophore. The close proximity of the two moieties in the unreacted probe keeps the dye in a "dark" state. The iEDDA reaction with TCO disrupts this proximity, restoring the fluorescence of the dye.

G Sulfo ICG (Quenched) Sulfo ICG (Low Fluorescence) Tetrazine Tetrazine Sulfo ICG (Quenched)->Tetrazine Quenching Reaction Product Reaction Product Tetrazine->Reaction Product + TCO (iEDDA) TCO TCO Sulfo ICG (Fluorescent) Sulfo ICG (High Fluorescence) Reaction Product->Sulfo ICG (Fluorescent) Fluorescence Restoration

Fluorogenic turn-on mechanism.

Quantitative Data

PropertyTypical ValueSignificance in Super-Resolution Microscopy
Excitation Maximum (λ_ex) ~750-780 nmEnables efficient excitation with commonly available lasers.
Emission Maximum (λ_em) ~780-810 nmNIR emission minimizes cellular autofluorescence.
Fluorescence Quantum Yield (Φ_F) (unreacted) < 0.01Low initial brightness ensures low background.[6]
Fluorescence Quantum Yield (Φ_F) (reacted) 0.1 - 0.3High brightness after reaction for strong signal.
Fluorogenic Turn-on Ratio 10 to >100-foldHigh ratio allows for no-wash imaging and high contrast.[2][6]
Photon Count per Localization (STORM) 2000 - 6000High photon count improves localization precision.[7]
Localization Precision (STORM) 10 - 30 nmDetermines the achievable resolution of the final image.
On-Off Duty Cycle (STORM) Low (<0.1%)A low duty cycle is essential for separating individual molecular emissions in time.[7]

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with TCO and this compound for Fixed-Cell Super-Resolution Microscopy

This protocol describes the labeling of a target protein expressed with a TCO-containing unnatural amino acid.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T) cultured on high-precision glass coverslips

  • Plasmids for expression of the protein of interest with an amber (TAG) codon and the corresponding tRNA/tRNA synthetase pair for TCO-lysine incorporation

  • Transfection reagent

  • TCO-L-lysine

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% bovine serum albumin (BSA) in PBS

  • This compound stock solution (1 mM in DMSO)

  • Labeling buffer: PBS

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on coverslips to reach 50-70% confluency on the day of transfection.

    • Co-transfect cells with the plasmids for the protein of interest and the tRNA/tRNA synthetase pair using a suitable transfection reagent according to the manufacturer's protocol.

  • Incorporation of TCO-L-lysine:

    • 24 hours post-transfection, replace the medium with fresh medium containing 10-50 µM TCO-L-lysine.

    • Incubate for 24-48 hours to allow for protein expression and incorporation of the TCO-modified amino acid.

  • Cell Fixation and Permeabilization:

    • Wash cells three times with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling with this compound:

    • Dilute the this compound stock solution in labeling buffer to a final concentration of 1-5 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells extensively with PBS to remove unbound probe. For fluorogenic probes, this step can be minimized.

  • Sample Mounting:

    • Mount the coverslip on a microscope slide with an appropriate imaging buffer for STORM or STED.

Protocol 2: dSTORM Imaging

Materials:

  • Labeled cell sample on a coverslip

  • dSTORM imaging buffer:

    • PBS (pH 7.4)

    • 10% (w/v) glucose

    • 100 mM MEA (cysteamine)

    • Oxygen scavenging system (e.g., GLOX solution: 0.5 mg/mL glucose oxidase and 40 µg/mL catalase)

  • Microscope equipped for STORM (high-power lasers, sensitive camera)

Procedure:

  • Prepare dSTORM Imaging Buffer: Prepare the buffer fresh before each imaging session. Add the GLOX solution and MEA to the glucose-containing PBS immediately before use.

  • Microscope Setup:

    • Mount the sample on the STORM microscope.

    • Locate the region of interest using low-intensity illumination.

  • Image Acquisition:

    • Illuminate the sample with a high-power 750-780 nm laser to excite the Sulfo ICG and induce photoswitching. A low-power 405 nm laser can be used to facilitate the return of fluorophores from a dark state to the emitting state.

    • Acquire a series of 10,000 to 50,000 frames with a short exposure time (e.g., 10-30 ms).

  • Image Reconstruction:

    • Process the acquired image series using a suitable localization software (e.g., rapidSTORM, ThunderSTORM) to identify and localize the single-molecule blinking events.

    • Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Live-Cell STED Imaging

Materials:

  • Live cells labeled with TCO and this compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • STED microscope with appropriate excitation and depletion lasers

Procedure:

  • Cell Labeling:

    • Perform the TCO incorporation and labeling with this compound as described in Protocol 1 (steps 1 and 2, followed by live-cell labeling).

    • For live-cell labeling, incubate the cells with 1-5 µM this compound in live-cell imaging medium for 15-30 minutes at 37°C.[8]

    • Wash the cells with fresh imaging medium. For fluorogenic probes, a no-wash protocol can be applied.

  • STED Imaging:

    • Mount the live-cell sample on the STED microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Use a pulsed excitation laser (e.g., ~760 nm) and a spatially-shaped depletion laser (e.g., ~800-820 nm with a donut shape) to achieve super-resolution.

    • Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-40 nm).

    • Minimize laser power and acquisition time to reduce phototoxicity.

Workflow for Super-Resolution Imaging

G Start Start Cell Culture & TCO Incorporation Cell Culture & TCO Incorporation Start->Cell Culture & TCO Incorporation Fixation & Permeabilization (Optional) Fixation & Permeabilization (Optional) Cell Culture & TCO Incorporation->Fixation & Permeabilization (Optional) Labeling with this compound Labeling with this compound Fixation & Permeabilization (Optional)->Labeling with this compound Washing Washing Labeling with this compound->Washing Imaging Imaging Washing->Imaging STORM Imaging STORM Imaging Imaging->STORM Imaging STORM STED Imaging STED Imaging Imaging->STED Imaging STED Image Reconstruction Image Reconstruction STORM Imaging->Image Reconstruction Data Analysis Data Analysis STED Imaging->Data Analysis Image Reconstruction->Data Analysis End End Data Analysis->End

Super-resolution imaging workflow.

Troubleshooting

ProblemPossible CauseSolution
Low signal intensity - Inefficient TCO incorporation- Low labeling efficiency- Photobleaching- Optimize TCO-lysine concentration and incubation time.- Increase this compound concentration or incubation time.- Use fresh imaging buffer with an efficient oxygen scavenging system. Reduce laser power.
High background - Non-specific binding of the probe- Incomplete washing- Increase the concentration of BSA in the blocking buffer.- Perform more extensive washing steps after labeling.- Utilize the fluorogenic properties for no-wash imaging if applicable.
Poor resolution in STORM - Low photon count- High on-off duty cycle- Sample drift- Optimize imaging buffer composition (e.g., thiol concentration).- Adjust laser power to ensure single-molecule blinking.- Use a focus-locking system and allow the system to stabilize before acquisition.
Phototoxicity in live-cell imaging - High laser power- Long acquisition times- Use the lowest possible laser power that provides sufficient signal.- Reduce the number of frames or the total imaging time.- Use a highly fluorogenic probe to minimize the required excitation intensity.

Conclusion

This compound and similar far-red fluorogenic probes offer a powerful tool for super-resolution microscopy. The combination of NIR fluorescence, bioorthogonal labeling, and fluorogenicity enables high-contrast and high-resolution imaging of specific biomolecules in both fixed and living cells. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this advanced imaging technique in their studies.

References

Application Notes and Protocols: Utilizing Sulfo ICG-Tetrazine for Advanced Flow Cytometry and Cell Sorting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the specific and sensitive labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity. This application note details the use of a water-soluble Sulfo Indocyanine Green (ICG)-tetrazine conjugate for a two-step labeling strategy in flow cytometry and fluorescence-activated cell sorting (FACS).

This powerful technique allows for the highly specific labeling of cells, enabling their identification, quantification, and isolation. The workflow involves an initial "pre-targeting" step where cells are labeled with a TCO-modified molecule, such as an antibody, followed by the introduction of the Sulfo ICG-tetrazine, which rapidly and covalently binds to the TCO-modified cells. The near-infrared (NIR) fluorescence of ICG offers the advantage of reduced cellular autofluorescence, leading to an improved signal-to-noise ratio. The inclusion of a sulfo group on the ICG molecule enhances its water solubility, minimizing non-specific binding and ensuring cleaner results.

Principle of the Method

The core of this application is a two-step labeling process based on the highly efficient and bioorthogonal iEDDA "click" reaction.

  • Pre-targeting with TCO: The target cell population is first incubated with a molecule, typically a monoclonal antibody specific to a cell surface antigen, that has been chemically modified to carry a trans-cyclooctene (TCO) functional group. This step "primes" the target cells for detection.

  • Labeling with this compound: Following the removal of any unbound TCO-modified antibody, the cells are incubated with this compound. The tetrazine moiety on the dye rapidly reacts with the TCO group on the cell surface in a [4+2] cycloaddition reaction. This forms a stable covalent bond and effectively labels the target cells with the near-infrared fluorophore, ICG.

This method provides a significant advantage over traditional single-step antibody-fluorophore conjugation by separating the targeting and detection steps, which can lead to improved specificity and flexibility in experimental design.

Data Presentation

Spectral Properties of Sulfo ICG
ParameterWavelength (nm)Notes
Excitation Maximum~780 nmOptimal excitation with a red or near-infrared laser.
Emission Maximum~800 nmDetection in the near-infrared channel.
Recommended Reagent Concentrations and Incubation Times
StepReagentTypical ConcentrationIncubation TimeIncubation Temperature
Step 1: TCO-Antibody Conjugation TCO-NHS Ester10-20 fold molar excess to antibody30-60 minutesRoom Temperature
Step 2: Cell Pre-targeting TCO-modified Antibody1-10 µg/mL30-60 minutes4°C or on ice
Step 3: this compound Labeling This compound1-10 µM15-60 minutesRoom Temperature or 37°C

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to a Primary Antibody

This protocol describes the modification of a primary antibody with a TCO-NHS ester to prepare it for the pre-targeting step.

Materials:

  • Primary antibody of interest (in an amine-free buffer like PBS)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column according to the manufacturer's instructions.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Two-Step Cell Staining for Flow Cytometry

This protocol outlines the pre-targeting of cells with a TCO-modified antibody and subsequent labeling with this compound.

Materials:

  • Cells of interest

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a near-infrared laser (~785 nm) and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the cells in staining buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Pre-targeting with TCO-Antibody:

    • Add the TCO-modified antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Incubate for 30-60 minutes on ice or at 4°C.

    • Wash the cells two to three times with ice-cold staining buffer to remove unbound antibody.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in staining buffer to the desired final concentration (typically 1-10 µM).

    • Add the this compound staining solution to the cell suspension.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells two to three times with staining buffer to remove any unreacted this compound.

  • Flow Cytometry Analysis and Cell Sorting:

    • Resuspend the final cell pellet in an appropriate volume of staining buffer.

    • Analyze the cells on a flow cytometer using a near-infrared laser for excitation (e.g., 785 nm) and an appropriate emission filter for ICG (e.g., a bandpass filter around 800 nm).

    • Proceed with cell sorting based on the ICG fluorescence signal.

Controls:

  • Unlabeled Cells: To determine background autofluorescence.

  • TCO-antibody labeled cells (no this compound): To confirm no inherent fluorescence from the TCO-modification.

  • Unmodified antibody + this compound: To assess non-specific binding of the tetrazine probe.

Visualizations

Experimental_Workflow_TCO_Antibody_Conjugation cluster_prep Antibody Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification antibody Primary Antibody buffer_exchange Buffer Exchange (if needed) antibody->buffer_exchange mix Mix Antibody and TCO-NHS Ester buffer_exchange->mix tco_nhs TCO-NHS Ester dmso Anhydrous DMSO tco_nhs->dmso tco_stock 10 mM TCO Stock dmso->tco_stock tco_stock->mix incubate Incubate 30-60 min at Room Temp mix->incubate quench Quench Reaction (Optional) incubate->quench desalt Desalting Column quench->desalt purified_ab Purified TCO-Antibody desalt->purified_ab

Caption: Workflow for conjugating a TCO-NHS ester to a primary antibody.

Cell_Labeling_Workflow start Start: Cell Suspension pre_target Step 1: Pre-targeting Add TCO-modified Antibody Incubate 30-60 min at 4°C start->pre_target wash1 Wash (2-3x) pre_target->wash1 labeling Step 2: Labeling Add this compound Incubate 15-60 min at RT/37°C wash1->labeling wash2 Wash (2-3x) labeling->wash2 analysis Flow Cytometry Analysis and/or Cell Sorting wash2->analysis

Caption: Two-step cell labeling workflow for flow cytometry.

Signaling_Pathway_Diagram cluster_cell Target Cell cluster_reagents Labeling Reagents cluster_reaction Bioorthogonal Reaction cell_surface Cell Surface Antigen binding Antibody-Antigen Binding cell_surface->binding tco_ab TCO-modified Antibody tco_ab->binding icg_tz This compound click iEDDA Click Reaction icg_tz->click binding->click Pre-targeted Cell labeled_cell ICG-Labeled Cell (Fluorescent) click->labeled_cell

Caption: Logical relationship of the two-step labeling process.

Troubleshooting & Optimization

How to improve the signal-to-noise ratio with Sulfo ICG-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo ICG-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) fluorescent dye conjugate. It combines a sulfonated indocyanine green (ICG) dye with a tetrazine moiety. ICG is a well-established fluorescent agent with emissions in the NIR spectrum (around 800 nm), which allows for deep tissue penetration and reduced autofluorescence from biological samples. The tetrazine group enables a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a type of "click chemistry". This allows for the precise labeling of TCO-modified molecules, such as antibodies, peptides, or nanoparticles, for applications in fluorescence microscopy and in vivo imaging.

Q2: What is the principle behind using the tetrazine-TCO ligation for improving signal-to-noise ratio?

A2: The tetrazine-TCO ligation significantly enhances the signal-to-noise ratio through two main mechanisms:

  • Fluorogenic Nature: The tetrazine moiety can quench the fluorescence of the ICG dye.[1][2] Upon the rapid and specific reaction with a TCO-modified molecule, this quenching effect is diminished, leading to a substantial increase in the fluorescence signal.[1][2][3] This "turn-on" feature ensures that the signal is predominantly generated from the labeled target, thereby reducing background from the unreacted probe.

  • Pre-targeting Strategy: In in vivo imaging, a two-step pre-targeting approach is often employed. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the unbound antibody is cleared from circulation. Subsequently, the this compound is injected and rapidly "clicks" with the TCO-tagged antibody at the target, leading to a localized fluorescent signal. This strategy minimizes the background signal that would otherwise come from the nonspecific accumulation of a directly labeled antibody-dye conjugate circulating in the bloodstream.[4][5]

Q3: What are the key differences between standard this compound and PEGylated versions?

A3: The primary difference lies in the hydrophilicity of the molecule. Standard Sulfo ICG is known to be hydrophobic, which can lead to non-specific binding to proteins and cell membranes, resulting in higher background signals.[6] PEGylated this compound incorporates a polyethylene (B3416737) glycol (PEG) linker, which increases its water solubility. This enhanced hydrophilicity reduces non-specific interactions and aggregation, leading to lower background fluorescence and an improved signal-to-noise ratio in imaging experiments.[6]

Q4: How should this compound be stored?

A4: Proper storage is crucial to maintain the reactivity of the tetrazine and the fluorescence of the ICG dye. It is recommended to store this compound in a desiccated environment at -20°C and protected from light. Once reconstituted in an anhydrous solvent like DMSO, it should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of ICG are known to be unstable and should be prepared fresh before each experiment.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, focusing on how to improve the signal-to-noise ratio.

Issue 1: High Background Signal

High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific binding of this compound - Increase washing steps: After incubation with the tetrazine probe, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound dye. - Use a blocking agent: Before applying the tetrazine probe, incubate your sample with a blocking buffer (e.g., 5% BSA in PBS) to minimize non-specific binding sites. - Consider a PEGylated this compound: The increased hydrophilicity of PEGylated probes can significantly reduce non-specific binding.[6]
Tissue Autofluorescence - Use appropriate spectral imaging: If your imaging system allows, use spectral unmixing to separate the specific NIR signal from the broad autofluorescence spectrum. - Image in the NIR-II window: ICG has been shown to have fluorescence emission in the NIR-II window (1000-1700 nm), where tissue autofluorescence is further reduced.[4] If your imaging system is capable, acquiring images in this window can improve the signal-to-background ratio.
Excess Unbound TCO-modified Molecule (in pre-targeting) - Optimize clearance time: Increase the time interval between the injection of the TCO-modified antibody and the this compound to allow for more complete clearance of the unbound antibody from circulation. This is a critical parameter to optimize for each specific antibody.
Suboptimal Dye-to-Antibody Ratio - Optimize the degree of labeling (DOL): A high DOL can sometimes lead to aggregation and increased non-specific uptake. Aim for an optimal DOL, which is typically between 2 and 10 for most antibodies.

Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from reagent quality to experimental design.

Potential Cause Recommended Solution
Inefficient Tetrazine-TCO Ligation - Check reagent integrity: Ensure that both the this compound and the TCO-modified molecule have been stored correctly and have not degraded. Prepare fresh solutions before use. - Optimize reaction conditions: While the tetrazine-TCO reaction is generally fast, ensure sufficient incubation time. For in vitro experiments, 30-60 minutes at room temperature is typically adequate. - Verify TCO modification: Confirm the successful conjugation of TCO to your targeting molecule using methods like mass spectrometry.
Low Abundance of the Target - Use signal amplification techniques: Consider using a pre-targeting strategy with a secondary amplification step, such as a TCO-modified dendrimer that can bind multiple this compound molecules. - Increase probe concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and background.
Fluorescence Quenching - Check for aggregation: ICG is prone to aggregation at high concentrations, which can lead to fluorescence quenching. Ensure that your working solutions are at an appropriate concentration and that the probe is fully solubilized.
Incorrect Imaging Settings - Optimize imaging parameters: Ensure that the excitation and emission filters on your imaging system are appropriate for ICG (Ex: ~780 nm, Em: ~810 nm). Adjust the exposure time and gain to maximize signal detection without saturating the detector.

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-NHS Ester

This protocol describes the labeling of an antibody with a TCO-NHS ester for subsequent reaction with this compound.

  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Amine-free buffers are essential.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[6]

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Remove unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the TCO-conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

Protocol 2: In Vivo Pre-targeting Imaging

This protocol outlines a general workflow for a pre-targeted in vivo imaging study in a tumor-bearing mouse model.

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the mice via intravenous injection. The typical dose is in the range of 1-10 mg/kg, but should be optimized for the specific antibody and target.

  • Accumulation and Clearance:

    • Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This clearance period is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Administration of this compound:

    • Dissolve the this compound in sterile PBS to the desired concentration.

    • Administer the this compound solution via intravenous injection.

  • In Vivo Imaging:

    • At various time points after the tetrazine injection (e.g., 1, 4, 8, and 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for ICG.

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region to determine the signal-to-background ratio.

Protocol 3: Cell Labeling for Fluorescence Microscopy

This protocol describes the labeling of cells expressing a TCO-modified protein for fluorescence microscopy.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture under appropriate conditions to allow for the expression of the TCO-modified protein of interest.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove cell culture medium.

  • Tetrazine Labeling:

    • Prepare a fresh solution of this compound in a suitable buffer or cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three to five times with warm PBS to remove the unbound this compound.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters. If desired, cells can be fixed and counterstained with other fluorescent probes (e.g., DAPI for nuclear staining) after the tetrazine labeling.

Data Presentation

The following tables provide a representative summary of the expected improvements in signal-to-noise ratio when using a pre-targeting strategy and PEGylated probes. The exact values will vary depending on the specific experimental conditions.

Table 1: Representative Signal-to-Background Ratios for Direct vs. Pre-targeted Imaging

Imaging StrategyRepresentative Signal-to-Background Ratio (Tumor)Notes
Direct Imaging (ICG-Antibody)2 - 5High background from circulating conjugate.
Pre-targeted Imaging (TCO-Antibody + ICG-Tetrazine)10 - 20+Significantly reduced background due to clearance of unbound antibody before imaging.

Table 2: Impact of PEGylation on Non-Specific Binding and Background Signal

ProbeRelative Background SignalNotes
This compoundHighHydrophobic nature can lead to non-specific binding to proteins and membranes.[6]
PEGylated this compoundLowIncreased hydrophilicity reduces non-specific binding, resulting in a lower background signal.[6]

Visualizations

pre_targeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging TCO_Ab TCO-Antibody Injection Accumulation Accumulation at Target & Clearance TCO_Ab->Accumulation 24-72 hours ICG_Tz This compound Injection Click_Reaction In Vivo Click Reaction at Target ICG_Tz->Click_Reaction Rapid Imaging NIR Fluorescence Imaging Click_Reaction->Imaging

Caption: Pre-targeting workflow for in vivo imaging.

troubleshooting_snr cluster_bg_solutions High Background Solutions cluster_signal_solutions Weak Signal Solutions Start Low Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak Signal? HighBg->WeakSignal No Wash Increase Washes HighBg->Wash Yes Reagents Check Reagent Quality WeakSignal->Reagents Yes Block Use Blocking Agent Wash->Block PEG Use PEGylated Probe Block->PEG Optimize Optimize Reaction Reagents->Optimize Concentration Increase Probe Conc. Optimize->Concentration

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

antibody_conjugation Antibody Antibody in Amine-Free Buffer Reaction Conjugation Reaction (1-2h, RT) Antibody->Reaction TCO_NHS TCO-NHS Ester in DMSO TCO_NHS->Reaction Purification Purification (Desalting Column) Reaction->Purification Final_Product TCO-Conjugated Antibody Purification->Final_Product

References

Troubleshooting poor conjugation efficiency of Sulfo ICG-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo ICG-tetrazine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my TCO-modified molecule?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.5 to 2-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be empirically determined for your system. For antibody conjugations, ratios from 5:1 to 20:1 (dye:antibody) have been reported for similar dyes.

Q2: What are the recommended reaction buffers and pH for the conjugation?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[2]

Q3: How long should I incubate the reaction and at what temperature?

A3: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast.[3] Reactions are often complete within 30-60 minutes at room temperature.[2][4] For sensitive biomolecules, the reaction can be performed at 4°C for 2-4 hours.

Q4: How can I purify the this compound conjugate?

A4: Size-exclusion chromatography (SEC) is a common and effective method for purifying the conjugate and removing unreacted this compound. Desalting columns, such as PD-10 or Sephadex G-25, are frequently used.[5] High-performance liquid chromatography (HPLC) can also be employed for both purification and analysis of the final conjugate.[6]

Q5: My this compound solution appears to be unstable. How should I handle and store it?

A5: this compound, like many cyanine (B1664457) dyes, can be susceptible to degradation in aqueous media, especially when exposed to light.[1] It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and store them at -20°C or -80°C, protected from light.[] Once reconstituted in aqueous buffer, it is best to use the solution promptly.

Q6: I am observing low conjugation efficiency. What are the possible causes?

A6: Low conjugation efficiency can stem from several factors, including incorrect stoichiometry, degradation of reactants, steric hindrance, or issues with the purity of the starting materials. Please refer to the troubleshooting section for a more detailed guide.

Troubleshooting Guide

Poor conjugation efficiency with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Conjugate Formation

If you observe a low yield or complete absence of your desired conjugate, consider the following possibilities:

  • Degradation of Reactants: Tetrazines can be unstable in aqueous buffers over long periods.[1] TCO moieties can also degrade.

    • Solution: Use freshly prepared solutions of both the this compound and your TCO-modified molecule. Ensure proper storage of stock solutions (desiccated and protected from light).

  • Incorrect Stoichiometry: An insufficient amount of this compound will lead to incomplete conjugation.

    • Solution: Optimize the molar ratio of this compound to your TCO-modified molecule. Start with a 1.5-2 fold excess of the tetrazine and titrate upwards if necessary.[1]

  • Steric Hindrance: If the tetrazine and TCO moieties are attached to bulky molecules, their ability to react can be impeded.

    • Solution: Consider introducing a flexible spacer, such as a PEG linker, between your molecule of interest and the TCO or tetrazine to improve accessibility.[1]

  • Impure Starting Materials: Impurities in either the this compound or the TCO-modified molecule can interfere with the reaction.

    • Solution: Ensure the purity of your reactants before starting the conjugation.

Issue 2: Aggregation or Precipitation of the Conjugate

The hydrophobic nature of ICG can sometimes lead to aggregation, especially at high concentrations.

  • Solution:

    • Perform the conjugation reaction in a buffer containing a small amount of a non-ionic detergent.

    • Consider using PEGylated this compound or a PEGylated linker on your TCO-molecule to improve the solubility of the final conjugate.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor conjugation efficiency.

TroubleshootingWorkflow start Start: Poor Conjugation Efficiency check_reactants Check Reactant Integrity (Freshness, Storage) start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok prepare_fresh Prepare Fresh Reactants reactants_ok->prepare_fresh No optimize_ratio Optimize Molar Ratio (Increase Tetrazine Excess) reactants_ok->optimize_ratio Yes prepare_fresh->check_reactants ratio_ok Ratio Optimized? optimize_ratio->ratio_ok ratio_ok->optimize_ratio No check_sterics Consider Steric Hindrance (Add Spacer?) ratio_ok->check_sterics Yes sterics_ok Sterics Addressed? check_sterics->sterics_ok check_purity Verify Reactant Purity sterics_ok->check_purity Yes consult_support Consult Technical Support sterics_ok->consult_support No purity_ok Purity Confirmed? check_purity->purity_ok purify_reactants Purify Starting Materials purity_ok->purify_reactants No success Conjugation Successful purity_ok->success Yes purify_reactants->check_purity

A step-by-step guide to troubleshooting poor conjugation efficiency.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for tetrazine-TCO ligations. Note that these are starting points and may require optimization for your specific application.

ParameterRecommended RangeNotes
Molar Excess of this compound 1.5 - 20 equivalentsThe optimal ratio is dependent on the substrate. For proteins, a higher excess may be needed.
Reaction pH 6.0 - 9.0PBS at pH 7.4 is a common choice.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 30 - 120 minutesThe reaction is typically very fast. Longer times may be needed at lower temperatures.
Expected Conjugation Efficiency > 90%With optimized conditions, high conjugation yields can be achieved.[8]

Experimental Protocols

Representative Protocol for Conjugating this compound to a TCO-Modified Antibody

This protocol provides a general guideline for the conjugation of this compound to an antibody that has been pre-functionalized with a trans-cyclooctene (B1233481) (TCO) group.

Materials:

  • TCO-modified antibody in PBS (pH 7.4)

  • This compound

  • Anhydrous DMSO

  • PBS (pH 7.4)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified antibody solution.

    • Add the desired molar excess of the this compound stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a desalting column with PBS (pH 7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS according to the manufacturer's instructions.

    • Collect the fractions containing the purified conjugate. The conjugate will be visibly colored.

  • Characterization:

    • Determine the concentration of the antibody and the degree of labeling using UV-Vis spectroscopy.

    • Confirm conjugation and assess purity using SDS-PAGE and/or HPLC.

Experimental Workflow Diagram

ExperimentalWorkflow prep_tco 1. Prepare TCO-modified Antibody in PBS react 3. Mix Antibody and This compound prep_tco->react prep_icg 2. Prepare this compound Stock in DMSO prep_icg->react incubate 4. Incubate for 1 hour at Room Temperature react->incubate purify 5. Purify via Size-Exclusion Chromatography incubate->purify characterize 6. Characterize Conjugate (UV-Vis, SDS-PAGE, HPLC) purify->characterize final_product Purified Sulfo ICG-Antibody Conjugate characterize->final_product

A general workflow for the conjugation of this compound to a TCO-modified antibody.

Representative Signaling Pathway: HER2-Targeted Antibody Conjugate

A common application for antibody-dye conjugates is in targeted cancer imaging and therapy. For example, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), when conjugated with this compound, could be used to visualize and/or treat HER2-positive cancer cells. The following diagram illustrates the HER2 signaling pathway and the mechanism of action for a targeted antibody.

HER2Signaling cluster_cell Cancer Cell cluster_therapy Therapeutic Intervention HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Antibody Sulfo ICG-Antibody Conjugate Antibody->HER2 Binding & Inhibition Block Blocks Downstream Signaling

References

Sulfo ICG-tetrazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage of Sulfo ICG-tetrazine. The following information is designed to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in the dark and protected from moisture.[1][2] It is advisable to aliquot the compound into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. When taking the reagent from the freezer, it is important to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial, which can hydrolyze the compound.[3] After use, purging the vial with an inert gas like argon or nitrogen before sealing can further extend the shelf life.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] Once dissolved, the stock solution should be stored at -20°C and protected from light. For aqueous buffers, it is best to prepare the solution immediately before use.

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is limited. The tetrazine moiety can be susceptible to degradation in aqueous environments, a process that is influenced by the specific substituents on the tetrazine ring.[4][5][6] Generally, tetrazines with electron-withdrawing groups tend to be less stable.[5][7] Furthermore, if the Sulfo ICG is linked to the tetrazine via an NHS ester, this bond is prone to hydrolysis, especially at neutral to high pH.[3][8] It is crucial to use freshly prepared aqueous solutions for bioconjugation reactions.

Q4: Can I store this compound in an aqueous buffer for a short period?

If short-term storage in an aqueous buffer is necessary, it should be kept on ice and used within a few hours. The stability will be pH-dependent, with better stability at slightly acidic pH. However, long-term storage in aqueous buffers is not recommended.

Q5: What are the signs of this compound degradation?

Degradation of the this compound can be observed as a change in color of the solution, with the characteristic pinkish hue of the tetrazine fading.[6] A decrease in the absorbance at the characteristic wavelength of the tetrazine (around 520-540 nm) can also indicate degradation.[4][9] For the ICG component, degradation can lead to a loss of fluorescence.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no reactivity in click chemistry reaction Degradation of the tetrazine moiety.Ensure proper storage and handling of the this compound. Prepare fresh stock solutions and use them promptly. Avoid exposure to light and moisture. Consider assessing the integrity of the tetrazine by measuring its characteristic absorbance.[4][9]
Incompatible reaction buffer.The pH of the reaction buffer can affect the stability of the tetrazine. Maintain the pH within the recommended range for the specific tetrazine derivative. Avoid buffers containing nucleophiles that could react with the tetrazine.
Inactive dienophile (e.g., TCO-modified molecule).Verify the quality and reactivity of the dienophile partner.
High background fluorescence Non-specific binding of the ICG dye.The hydrophobicity of ICG can lead to non-specific binding.[7] Consider using blocking agents or optimizing washing steps in your protocol.
Presence of unbound this compound.Ensure complete removal of the unbound conjugate after the labeling reaction through methods like size-exclusion chromatography or dialysis.[9]
Inconsistent results between experiments Variability in reagent stability.Aliquot the this compound upon receipt to ensure consistent quality for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Differences in experimental conditions.Strictly control reaction times, temperatures, and buffer compositions to ensure reproducibility.

Stability Data Summary

Table 1: General Stability of Tetrazine Derivatives in Aqueous Buffer (PBS, pH 7.4 at 37°C)

Tetrazine Substituent Type General Stability Trend Reference
Electron-donating groups (e.g., alkyl)Higher stability[5]
HydrogenModerate stability[5]
Electron-withdrawing groupsLower stability[4][5][7]

Table 2: Half-life of NHS Esters in Aqueous Solution

pH Approximate Half-life Reference
7.04-5 hours[8]
8.01 hour[8]
8.610 minutes[8]

Experimental Protocols

Protocol 1: Assessment of Tetrazine Stability by UV-Vis Spectroscopy

This protocol provides a general method to assess the stability of a tetrazine derivative in an aqueous buffer.[10]

  • Prepare a stock solution of the this compound in anhydrous DMSO.

  • Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for UV-Vis analysis (typically in the low micromolar range).

  • Measure the initial absorbance of the solution at the characteristic wavelength for the tetrazine moiety (around 520-540 nm). This is your time zero measurement.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the same wavelength.

  • Calculate the percentage of remaining tetrazine at each time point by normalizing the absorbance to the initial measurement.

  • Plot the percentage of remaining tetrazine versus time to visualize the stability profile.

Visualizations

experimental_workflow Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (Anhydrous DMSO) prep_working Prepare Working Solution (Aqueous Buffer) prep_stock->prep_working measure_initial Measure Initial Absorbance (Time = 0) prep_working->measure_initial incubate Incubate at Desired Temperature measure_initial->incubate measure_timed Measure Absorbance at Different Time Points incubate->measure_timed calculate Calculate % Remaining Tetrazine measure_timed->calculate plot Plot Stability Curve calculate->plot troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield check_tetrazine Is the this compound reagent stable? start->check_tetrazine check_dienophile Is the dienophile (e.g., TCO) active? check_tetrazine->check_dienophile Yes replace_tetrazine Use a fresh aliquot of This compound. check_tetrazine->replace_tetrazine No check_conditions Are the reaction conditions (pH, temp, buffer) optimal? check_dienophile->check_conditions Yes verify_dienophile Verify dienophile quality and concentration. check_dienophile->verify_dienophile No optimize_conditions Optimize reaction conditions. check_conditions->optimize_conditions No success Successful Conjugation check_conditions->success Yes replace_tetrazine->start verify_dienophile->start optimize_conditions->start

References

Overcoming solubility issues with Sulfo ICG-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo ICG-tetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues, encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a near-infrared (NIR) fluorescent dye functionalized with a tetrazine moiety. The "Sulfo" prefix indicates the presence of sulfonate groups, which are added to the indocyanine green (ICG) core structure to enhance its water solubility.[1][2] The tetrazine group allows for a highly specific and rapid bioorthogonal click chemistry reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules. This makes it a valuable tool for applications such as in vivo imaging, fluorescence microscopy, and the development of targeted antibody-drug conjugates (ADCs).

Q2: I thought "Sulfo" dyes were water-soluble. Why am I still having solubility issues?

While sulfonated cyanine (B1664457) dyes like Sulfo ICG are significantly more water-soluble than their non-sulfonated counterparts, they can still present solubility challenges under certain conditions.[1][2] At higher concentrations, these molecules have a tendency to aggregate in aqueous solutions, which can lead to precipitation and a decrease in fluorescence intensity (quenching).[3][4] Factors such as buffer composition, pH, and the presence of salts can all influence the solubility of this compound.

Q3: What is the best solvent to dissolve this compound in initially?

It is highly recommended to first dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][5][6] This stock solution can then be added in small volumes to your aqueous reaction buffer to achieve the desired final concentration. This method helps to prevent immediate precipitation of the dye upon contact with the aqueous environment.

Q4: How can I prevent my this compound from aggregating in my aqueous buffer?

To minimize aggregation, consider the following strategies:

  • Work with dilute solutions: Whenever possible, use the lowest effective concentration of the dye.

  • Optimize buffer conditions: The pH of the buffer can be critical. For conjugation reactions, a slightly basic pH of 8.0-9.0 is often recommended.[6][7]

  • Incorporate surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20, may help to improve solubility and reduce aggregation.[3]

  • Consider PEGylated versions: For particularly challenging applications, PEGylated versions of Sulfo ICG (e.g., ICG-Sulfo-EG4) offer enhanced hydrophilicity and can significantly reduce aggregation and non-specific binding.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the dye to my aqueous buffer. The dye is not fully dissolved before being introduced to the aqueous environment. The concentration in the aqueous buffer is too high.Ensure the dye is completely dissolved in an organic solvent (e.g., DMSO) to form a stock solution first. Add the stock solution dropwise to the vortexing aqueous buffer. Try lowering the final concentration of the dye in the buffer.
I see a precipitate in my stock solution after storage. The stock solution was not stored properly, allowing for moisture absorption or solvent evaporation. The dye has degraded over time.Store the stock solution in small, single-use aliquots at -20°C or below, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles. It is best to use freshly prepared stock solutions.
My final conjugate has low fluorescence intensity. The dye has aggregated, leading to self-quenching.[4][11] The dye has degraded due to exposure to light or harsh chemical conditions.To mitigate aggregation, consider using a buffer with a slightly basic pH and avoiding excessively high dye-to-protein ratios during conjugation. Protect the dye and all solutions containing it from light throughout the experiment.
The dye appears to be sticking to my vials and pipette tips. The hydrophobic nature of the ICG core can lead to non-specific binding, even with sulfonation.Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can sometimes help. Alternatively, using low-retention plasticware may reduce the issue.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM.

  • Vortex the vial thoroughly until all the dye is completely dissolved. The solution should be clear with no visible particulates.

  • For storage, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes and store at -20°C.

Protocol 2: General Procedure for Labeling a TCO-Modified Antibody
  • Prepare your TCO-modified antibody in a suitable reaction buffer (e.g., 1X PBS, pH 7.4). If your antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer.

  • Bring a single-use aliquot of the this compound stock solution to room temperature.

  • Add the desired molar excess of the this compound stock solution to the antibody solution. It is recommended to add the dye dropwise while gently vortexing the antibody solution to ensure rapid mixing and minimize localized high concentrations of the dye.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Antibody Labeling start Lyophilized this compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock 1-10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C stock->store add_dye Add Stock Solution store->add_dye Use Freshly Thawed Aliquot tco_ab TCO-Modified Antibody in Buffer tco_ab->add_dye incubate Incubate (1-2h, RT, Dark) add_dye->incubate purify Purify Conjugate incubate->purify final_product Labeled Antibody purify->final_product

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic start Issue: Precipitate in Aqueous Solution check_stock Was a stock solution in organic solvent used? start->check_stock check_concentration Is the final aqueous concentration too high? check_stock->check_concentration Yes solution1 Dissolve in DMSO/DMF first check_stock->solution1 No solution2 Lower the final concentration check_concentration->solution2 Yes solution3 Add stock solution to vortexing buffer check_concentration->solution3 No

Caption: Troubleshooting logic for precipitation issues.

References

Factors affecting the kinetics of Sulfo ICG-tetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the kinetics of Sulfo-ICG-tetrazine reactions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for Sulfo-ICG-tetrazine conjugation?

The conjugation of a Sulfo-ICG-dienophile with a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This bioorthogonal "click chemistry" reaction is known for its high speed, specificity, and ability to proceed under mild, biocompatible conditions without the need for a catalyst.[][4] The reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (a strained alkene or alkyne attached to the Sulfo-ICG molecule).[5][6]

Q2: What are the primary factors that influence the rate of the Sulfo-ICG-tetrazine reaction?

Several key factors govern the kinetics of this ligation:

  • Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile.[7]

  • Ring Strain of the Dienophile: Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), exhibit significantly faster reaction kinetics.[7][8]

  • Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can slow down the reaction. The large size of the Sulfo-ICG molecule may introduce steric hindrance.[9]

  • Solvent: Protic and polar solvents, particularly water, can accelerate the reaction rate.[10]

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction.[11]

  • Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the Sulfo-ICG-dienophile.

Q3: How does the structure of the tetrazine affect the reaction kinetics and stability?

The substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups increase the reactivity of the tetrazine by lowering its LUMO energy.[12][13] However, there is often a trade-off between reactivity and stability, with highly reactive tetrazines sometimes showing lower stability in aqueous media.[1] Smaller substituents on the tetrazine generally lead to higher reactivity due to reduced steric hindrance.[13]

Q4: What is the optimal pH for the Sulfo-ICG-tetrazine reaction?

The IEDDA reaction itself is largely insensitive to pH within the physiological range (typically pH 6-9).[14] However, the stability of the Sulfo-ICG dye and the dienophile should be considered. Sulfo-ICG is known to be unstable at pH values below 5 and above 11. Therefore, maintaining a pH within the 6-9 range is recommended for optimal results.

Q5: Can I monitor the progress of the reaction?

Yes, the progress of the tetrazine ligation can be monitored spectroscopically. Tetrazines have a characteristic absorbance peak around 520-540 nm.[5] As the reaction proceeds, this peak will disappear, allowing for the calculation of the reaction rate.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Degradation of Reactants: Tetrazines, especially highly reactive ones, can degrade in aqueous solutions. The Sulfo-ICG-dienophile conjugate may also have limited stability.Use freshly prepared solutions of both reactants. Store stock solutions appropriately (e.g., at -20°C, protected from light and moisture).
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to Sulfo-ICG-dienophile can lead to incomplete reaction.Optimize the molar ratio of the reactants. A slight excess (1.5-2 fold) of the tetrazine is often recommended to drive the reaction to completion.[14]
Low Reactant Concentration: As a second-order reaction, low concentrations of either reactant will result in a slow reaction rate.Increase the concentration of the reactants if possible.
Steric Hindrance: The bulky Sulfo-ICG molecule may be sterically hindering the reaction.Consider using a dienophile with a longer, flexible spacer arm (e.g., a PEG linker) to increase the distance between the Sulfo-ICG and the reactive moiety.[14]
Slow Reaction Rate Suboptimal Temperature: The reaction may be too slow at room temperature.Increase the reaction temperature to 37°C to accelerate the rate.
Suboptimal Solvent: The solvent may not be ideal for the reaction.While aqueous buffers are generally preferred for bioconjugation, the addition of a small amount of a polar aprotic co-solvent (e.g., DMSO or DMF) may improve solubility and reaction rate. Ensure the co-solvent is compatible with your biomolecule.
High Background/Non-specific Binding Aggregation of Sulfo-ICG Conjugate: Sulfo-ICG is known to aggregate, which can lead to non-specific binding and altered reactivity.The use of Sulfo-ICG, which is sulfonated, helps to reduce aggregation. PEGylation of the Sulfo-ICG-dienophile can further improve solubility and reduce non-specific interactions.[15]
Excess Unreacted Dye: Unreacted Sulfo-ICG-tetrazine conjugate can lead to high background signal.Ensure efficient purification of the final conjugate using methods like size-exclusion chromatography or dialysis to remove unreacted dye.
Precipitation of Reactants or Product Poor Solubility: The Sulfo-ICG-dienophile or the final conjugate may have limited solubility in the reaction buffer.Use a buffer system known to be suitable for both the biomolecule and the dye. The addition of a small percentage of an organic co-solvent can improve solubility.[14]

Quantitative Data

The following tables provide representative data on the factors affecting IEDDA reaction kinetics. Note that the specific rates for Sulfo-ICG-tetrazine reactions may vary.

Table 1: Effect of Tetrazine Substituents on Second-Order Rate Constants (k₂) with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water[14]
Methyl-substituted tetrazine~1000Aqueous Media[14]
Hydrogen-substituted tetrazineup to 30,000Aqueous Media[14]
3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS[14]

Table 2: Effect of Dienophile Ring Strain on Reaction Rate

DienophileRelative Reaction Rate
CyclopropeneFastest
Cyclobutene
Cyclopentene
Cyclohexene
CycloocteneSlower

Data adapted from literature discussing general trends in IEDDA reactions.[7]

Experimental Protocols

General Protocol for Sulfo-ICG-Dienophile Conjugation to a Tetrazine-Modified Biomolecule

This protocol provides a general guideline. Optimization of reactant concentrations, incubation time, and temperature may be necessary for specific applications.

1. Reagent Preparation:

  • Tetrazine-Modified Biomolecule: Prepare a solution of the tetrazine-modified biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
  • Sulfo-ICG-Dienophile Stock Solution: Immediately before use, dissolve the Sulfo-ICG-dienophile (e.g., Sulfo-ICG-TCO) in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 1-10 mM).

2. Conjugation Reaction:

  • Add a 1.5 to 5-fold molar excess of the Sulfo-ICG-dienophile stock solution to the solution of the tetrazine-modified biomolecule.
  • Gently mix the reaction solution.
  • Incubate the reaction at room temperature for 1-2 hours or at 37°C for 30-60 minutes. Protect the reaction from light.

3. Purification of the Conjugate:

  • Remove the unreacted Sulfo-ICG-dienophile by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
  • Collect the fractions containing the labeled biomolecule.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and the absorbance maximum of Sulfo-ICG (around 780 nm).

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_biomolecule Prepare Tetrazine-Modified Biomolecule Solution mix Mix Reactants (Optimize Molar Ratio) prep_biomolecule->mix prep_dye Prepare Sulfo-ICG-Dienophile Stock Solution prep_dye->mix incubate Incubate (Optimize Time & Temperature) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Determine Degree of Labeling (UV-Vis Spectroscopy) purify->characterize

Caption: Experimental workflow for Sulfo-ICG-tetrazine conjugation.

logical_relationships kinetics Reaction Kinetics electronics Reactant Electronics kinetics->electronics sterics Steric Hindrance kinetics->sterics solvent Solvent kinetics->solvent temperature Temperature kinetics->temperature concentration Concentration kinetics->concentration tetrazine_ewg Electron-Withdrawing Groups on Tetrazine electronics->tetrazine_ewg dienophile_edg Electron-Donating Groups on Dienophile electronics->dienophile_edg dienophile_strain Dienophile Ring Strain electronics->dienophile_strain bulky_substituents Bulky Substituents (e.g., Sulfo-ICG) sterics->bulky_substituents polar_protic Polar/Protic Solvents (e.g., Water) solvent->polar_protic increase_temp Increased Temperature temperature->increase_temp increase_conc Increased Concentration concentration->increase_conc fast_rate Faster Rate tetrazine_ewg->fast_rate increases dienophile_edg->fast_rate increases dienophile_strain->fast_rate increases slow_rate Slower Rate bulky_substituents->slow_rate increases polar_protic->fast_rate increases increase_temp->fast_rate increases increase_conc->fast_rate increases

Caption: Factors influencing Sulfo-ICG-tetrazine reaction kinetics.

References

Technical Support Center: Purification of Sulfo-ICG-Tetrazine Labeled Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Sulfo-ICG-tetrazine labeled antibodies and proteins. This resource offers troubleshooting advice and answers to frequently asked questions to help navigate challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line method for purifying Sulfo-ICG-tetrazine labeled antibodies?

For the initial removal of unconjugated Sulfo-ICG-tetrazine, Size Exclusion Chromatography (SEC) is the most recommended method.[1][2] It is a gentle technique that separates molecules based on size, effectively removing the smaller, unconjugated dye-tetrazine molecules from the larger, labeled antibody or protein.[1][2]

Q2: Can I use Hydrophobic Interaction Chromatography (HIC) for purification?

Hydrophobic Interaction Chromatography (HIC) can be a powerful tool for purifying antibodies and can be used as a polishing step to remove aggregates and other impurities.[3] However, caution is advised when working with tetrazine-labeled proteins. HIC often requires high salt concentrations for binding, and the stability of the tetrazine moiety under these conditions should be considered. Some tetrazines can degrade in certain aqueous environments.[4] It is recommended to assess the stability of your specific tetrazine conjugate in the high salt buffer before proceeding with HIC.

Q3: Is Reverse Phase Chromatography (RPC) suitable for these conjugates?

Reverse Phase Chromatography (RPC) is a high-resolution technique but often employs organic solvents and acidic conditions, which can lead to protein denaturation. More importantly, the stability of the tetrazine ring under these conditions can be a concern. Some tetrazines are sensitive to harsh synthetic conditions, including high pH and certain organic solvents.[1] Therefore, RPC should be used with caution and only if the stability of the Sulfo-ICG-tetrazine conjugate under the specific RPC conditions has been verified.

Q4: How do I determine the dye-to-protein ratio (degree of labeling)?

The dye-to-protein ratio, or degree of substitution (DOS), is crucial for ensuring the quality and consistency of your labeled antibody. An optimal DOS for most antibodies is typically between 2 and 10.[4][5][6] Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[5][6] The DOS can be calculated using absorbance measurements of the purified conjugate at 280 nm (for the protein) and the maximum absorbance of ICG (around 785 nm).[5] It is essential to correct for the dye's absorbance at 280 nm.[5]

Q5: What are the common causes of low yield after the labeling reaction?

Low yields can be attributed to several factors, including suboptimal reaction conditions, instability of the reactants, or issues with the purification process.[4][7] For the tetrazine ligation specifically, an incorrect molar ratio of the tetrazine to the trans-cyclooctene (B1233481) (TCO) on the protein can lead to an incomplete reaction.[7] Additionally, the stability of the tetrazine derivative in the reaction buffer is critical; some tetrazines can degrade in aqueous solutions, especially at basic pH.[4][5][8][9]

Q6: How can I improve the stability of my Sulfo-ICG-tetrazine conjugate?

The stability of the conjugate is influenced by both the Sulfo-ICG and the tetrazine components. ICG is known to be hydrophobic, which can sometimes lead to aggregation. Using PEGylated versions of ICG can increase water solubility and reduce non-specific binding.[4] Tetrazine stability is highly dependent on its substituents and the pH of the solution.[5][8][9][10] Electron-rich tetrazines tend to be more stable.[5][8] It is advisable to work at a pH that is optimal for both the stability of the tetrazine and the protein of interest, avoiding harsh basic conditions where some tetrazines are known to degrade.[5][8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of Sulfo-ICG-tetrazine labeled antibodies and proteins.

Problem Potential Cause Recommended Solution
Low final yield of labeled protein Suboptimal molar ratio of tetrazine to TCO-modified protein.[7]Empirically optimize the molar ratio. A slight excess of the tetrazine reagent is often beneficial.[7]
Degradation of the tetrazine moiety during the reaction or purification.[4]Assess the stability of your specific tetrazine under the reaction and purification conditions (pH, temperature, buffer composition).[4] Consider using more stable tetrazine derivatives if necessary.[5][10]
Inefficient removal of unconjugated dye leading to inaccurate concentration measurements.Use an appropriate size-exclusion chromatography column or spin filter to ensure complete removal of free dye.[5]
High background or non-specific signal Presence of unconjugated Sulfo-ICG-tetrazine.Repeat the purification step, ensuring complete separation of the labeled protein from the free dye. Size-exclusion chromatography is recommended.[1][5]
Aggregation of the labeled antibody due to the hydrophobicity of ICG.Consider using a PEGylated Sulfo-ICG-tetrazine to improve water solubility.[4] A final polishing step with size-exclusion chromatography can also remove aggregates.
Non-specific binding of the tetrazine moiety to other proteins or surfaces.[11][12]The hydrophobicity of the tetrazine can contribute to non-specific binding.[11] Ensure adequate blocking steps in your downstream application and consider using a more hydrophilic tetrazine derivative if the problem persists.
Loss of antibody activity Over-labeling of the antibody, potentially at or near the antigen-binding site.Optimize the dye-to-protein ratio to a lower level. A recommended range is typically 2-10 dyes per antibody.[4][5][6]
Denaturation of the antibody during purification.Avoid harsh purification conditions such as extreme pH or the use of strong organic solvents, unless the stability of your antibody under these conditions is known. SEC is a gentle method.[1][2]
Unexpected peaks during chromatography Presence of antibody aggregates.Use size-exclusion chromatography for analysis and purification to separate monomers from aggregates.
Degradation products of the tetrazine or ICG dye.Analyze the stability of the conjugate under the chromatography conditions. If degradation is suspected, modify the buffer composition or switch to a milder purification technique.
Isomers of the labeled conjugate.High-resolution methods like RPC might separate different labeled species. This may not necessarily be a problem if the different species are functional.

Experimental Protocols

Protocol 1: Purification of Sulfo-ICG-tetrazine Labeled Antibody using Size-Exclusion Chromatography (SEC)

This protocol describes the removal of unconjugated Sulfo-ICG-tetrazine from the labeling reaction mixture using a desalting column (e.g., Sephadex G-25).[4][5]

Materials:

  • Labeled antibody solution in reaction buffer.

  • Sephadex G-25 desalting column.

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the Sephadex G-25 column with 3-5 column volumes of PBS (pH 7.2-7.4).

  • Sample Loading: Once the equilibration buffer has entered the column bed, carefully load the reaction mixture onto the center of the resin bed.

  • Elution: Immediately after the sample has entered the resin, add PBS to the top of the column to begin elution.

  • Fraction Collection: Collect fractions as the colored, labeled antibody elutes from the column. The labeled antibody will be in the first, faster-moving colored band. The smaller, unconjugated dye will elute later in a separate, slower-moving band.

  • Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

  • Quantification: Determine the protein concentration and the degree of labeling of the purified conjugate by measuring the absorbance at 280 nm and ~785 nm.

Protocol 2: Calculation of the Degree of Labeling (DOL)

This protocol outlines how to determine the average number of dye molecules conjugated to each protein molecule.[5][6]

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of ICG (~785 nm, Amax).

  • Correction for Dye Absorbance at 280 nm: The dye will have some absorbance at 280 nm, which must be subtracted from the total A280 reading. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A280/Amax). This value is often provided by the dye manufacturer.

    • Corrected A280 = A280, measured - (Amax * CF)

  • Calculate Protein Concentration:

    • Protein Concentration (M) = Corrected A280 / (εprotein * path length in cm)

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (εdye * path length in cm)

      • εdye is the molar extinction coefficient of the Sulfo-ICG at its Amax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis protein Antibody/Protein (TCO-modified) reaction Tetrazine Ligation (Click Reaction) protein->reaction dye Sulfo-ICG-Tetrazine dye->reaction crude Crude Labeled Conjugate reaction->crude sec Size-Exclusion Chromatography (SEC) crude->sec unconjugated Unconjugated Dye sec->unconjugated Remove purified Purified Conjugate sec->purified dol Calculate DOL (A280/Amax) purified->dol activity Functional Assay purified->activity

Caption: Experimental workflow for labeling, purification, and analysis.

troubleshooting_workflow cluster_reaction Reaction Troubleshooting cluster_purification_trouble Purification Troubleshooting cluster_conjugate_trouble Conjugate Troubleshooting start Low Yield or Poor Performance check_reaction Check Labeling Reaction start->check_reaction check_purification Check Purification Step start->check_purification check_conjugate Check Final Conjugate start->check_conjugate molar_ratio Incorrect Molar Ratio? check_reaction->molar_ratio reagent_stability Tetrazine/TCO Instability? check_reaction->reagent_stability incomplete_removal Incomplete Dye Removal? check_purification->incomplete_removal aggregation Protein Aggregation? check_purification->aggregation overlabeling Over-labeling (High DOL)? check_conjugate->overlabeling denaturation Protein Denaturation? check_conjugate->denaturation optimize_ratio Optimize Ratio molar_ratio->optimize_ratio check_stability Assess Reagent Stability (pH, Temp) reagent_stability->check_stability rerun_sec Repeat/Optimize SEC incomplete_removal->rerun_sec sec_polish Add SEC Polishing Step aggregation->sec_polish reduce_dol Reduce Dye:Protein Ratio overlabeling->reduce_dol use_milder Use Milder Purification denaturation->use_milder

Caption: Troubleshooting decision tree for purification issues.

References

Minimizing non-specific binding of Sulfo ICG-tetrazine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Sulfo-ICG-tetrazine probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with Sulfo-ICG-tetrazine probes?

A1: High non-specific binding of Sulfo-ICG-tetrazine probes can stem from several factors:

  • Hydrophobic Interactions: The indocyanine green (ICG) dye is inherently hydrophobic, which can lead to its non-specific association with hydrophobic regions of proteins and cell membranes.

  • Electrostatic Interactions: The sulfo groups on the ICG molecule introduce a negative charge. This can lead to electrostatic interactions with positively charged areas on tissues or cells, contributing to background signal.

  • Probe Aggregation: At higher concentrations, ICG-based probes have a tendency to form aggregates. These aggregates can become trapped in tissues, leading to significant non-specific signal.

  • Ineffective Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues can leave them open to interaction with the probe.

  • Inadequate Washing: Failure to thoroughly wash away unbound or loosely bound probes will result in a higher background signal.

  • Tetrazine Reactivity: While the tetrazine-TCO ligation is highly specific, under certain conditions, tetrazines can exhibit some level of non-specific reactivity with biological nucleophiles, although this is generally low.

Q2: How does the concentration of the Sulfo-ICG-tetrazine probe affect non-specific binding?

A2: The concentration of the probe is a critical factor. Higher concentrations increase the likelihood of non-specific binding due to saturation of target sites and an increased probability of off-target interactions. It can also promote the formation of probe aggregates, which are a major source of background signal. It is crucial to perform a titration experiment to determine the optimal probe concentration that provides a strong specific signal with minimal background.

Q3: What is the purpose of a blocking step, and which blocking agents are recommended?

A3: The blocking step is essential to saturate non-specific binding sites on the tissue or cells, thereby preventing the fluorescent probe from binding to these sites. For near-infrared probes like Sulfo-ICG, the choice of blocking agent is important. While Bovine Serum Albumin (BSA) is commonly used, some sources suggest it may not be the best choice for near-infrared applications due to potential autofluorescence. Normal serum from the species in which the secondary antibody (if used) was raised is often recommended. Casein-based blockers are also a good alternative.

Q4: Can detergents be used to reduce non-specific binding?

A4: Yes, non-ionic detergents are often included in blocking and washing buffers to help reduce non-specific hydrophobic interactions. Low concentrations (typically 0.05% to 0.1%) of Tween-20 are generally preferred for fluorescence-based applications over Triton X-100, as Triton X-100 has a phenolic ring that can absorb UV light and may have fluorescent contaminants.[1][2]

Q5: How can I be sure that the signal I am observing is specific to the tetrazine-TCO ligation?

A5: To confirm the specificity of your signal, you should include several controls in your experiment:

  • No TCO Control: A sample that has not been treated with the TCO-modified component but is otherwise processed identically. This will reveal any non-specific binding of the Sulfo-ICG-tetrazine probe to the biological sample.

  • Blocking with Unlabeled Tetrazine: Pre-incubating the TCO-labeled sample with an excess of an unlabeled tetrazine derivative before adding the Sulfo-ICG-tetrazine probe. A significant reduction in signal would indicate that the binding is specific to the TCO.

  • Unlabeled Antibody/Targeting Molecule Control (for pre-targeting): In a pre-targeting experiment, a control group that receives an untagged version of the targeting antibody or molecule before the administration of the TCO-modified version and the Sulfo-ICG-tetrazine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Probe concentration is too high. Perform a concentration titration to find the optimal probe concentration. Start with the manufacturer's recommended concentration and test several dilutions below that.
Ineffective blocking. Optimize the blocking step. Increase the incubation time (e.g., to 1-2 hours at room temperature). Try different blocking agents (see Table 1). Consider a combination of blocking agents, such as 3-5% normal serum with 1% BSA.[3]
Inadequate washing. Increase the number and duration of washing steps. Use a wash buffer containing a non-ionic detergent like 0.05% Tween-20 (see Table 2).[4]
Probe aggregation. Prepare fresh probe solutions and avoid repeated freeze-thaw cycles. Consider using PEGylated Sulfo-ICG-tetrazine probes, which have improved water solubility and reduced aggregation tendency.
Autofluorescence of the sample. Image an unstained sample to assess the level of autofluorescence. If high, consider using a different imaging channel if possible, or employ spectral unmixing techniques.
Weak Specific Signal Probe concentration is too low. Perform a concentration titration to find the optimal probe concentration.
Inefficient tetrazine-TCO ligation. Ensure the TCO-modified component is stable and reactive. Confirm the pH of the reaction buffer is within the optimal range for the ligation (typically pH 6.5-7.5).
Photobleaching. Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable.
Inconsistent Staining Uneven probe distribution. Ensure the probe solution is well-mixed and evenly applied to the sample. For in vivo studies, consider the route and rate of administration.
Variability in sample preparation. Standardize all steps of the experimental protocol, including fixation, permeabilization, and incubation times.

Quantitative Data Summary

Table 1: Recommended Blocking Agent Concentrations

Blocking Agent Recommended Concentration Notes
Normal Serum 5% - 10% (v/v)Use serum from the same species as the secondary antibody host (if applicable).[5][6]
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Use high-purity, IgG-free BSA.[6][7] May not be optimal for all near-infrared applications.
Casein 1% (w/v)A good alternative to non-fat dry milk, especially for phosphorylated protein detection.[8]
Commercial Blockers As per manufacturer's instructionsOften contain proprietary formulations that can be very effective.

Table 2: Recommended Washing Buffer and Procedure

Parameter Recommendation Rationale
Base Buffer Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)Physiologically compatible and widely used.
Detergent 0.05% - 0.1% Tween-20Reduces non-specific hydrophobic interactions.[2]
Number of Washes 3 - 5 washesEnsures thorough removal of unbound probe.[4]
Duration of Washes 5 - 10 minutes per washAllows sufficient time for diffusion of unbound probe out of the sample.[4]
Agitation Gentle rocking or orbital shakingFacilitates efficient washing.

Experimental Protocols

Protocol 1: General In Vitro Staining with Sulfo-ICG-Tetrazine

This protocol assumes the target has been pre-labeled with a TCO-containing molecule.

  • Sample Preparation: Prepare cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization if required).

  • Blocking:

    • Prepare a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Tween-20).

    • Incubate the sample in blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Probe Incubation:

    • Dilute the Sulfo-ICG-tetrazine probe to the predetermined optimal concentration in blocking buffer.

    • Remove the blocking buffer from the sample and add the probe solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Prepare a wash buffer (e.g., PBS with 0.1% Tween-20).

    • Remove the probe solution and wash the sample with the wash buffer 3-5 times for 5-10 minutes each, with gentle agitation and protected from light.

  • Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope or imaging system with appropriate near-infrared excitation and emission filters.

Protocol 2: Pre-targeted In Vivo Imaging Workflow

  • Antibody-TCO Conjugate Administration:

    • Administer the TCO-conjugated targeting antibody (or other targeting molecule) to the animal model.

    • Allow for accumulation at the target site and clearance of the unbound conjugate from circulation (typically 24-72 hours, depending on the antibody's pharmacokinetics).

  • Sulfo-ICG-Tetrazine Administration:

    • Dissolve the Sulfo-ICG-tetrazine probe in sterile PBS or other appropriate vehicle.

    • Administer the probe to the animal, typically via intravenous injection.

  • Imaging:

    • At various time points post-probe administration (e.g., 1, 4, 8, 24 hours), anesthetize the animal.

    • Acquire whole-body or region-of-interest images using an in vivo fluorescence imaging system.

Visualizations

Experimental_Workflow cluster_pretargeting Pre-targeting Step cluster_labeling Labeling & Imaging TCO_Target Administer TCO-labeled Targeting Molecule Accumulation Allow for Target Accumulation and Unbound Clearance (24-72h) TCO_Target->Accumulation ICG_Tetrazine Administer Sulfo-ICG-Tetrazine Probe Accumulation->ICG_Tetrazine Click_Reaction In vivo 'Click' Reaction at Target Site ICG_Tetrazine->Click_Reaction Unbound_Clearance Clearance of Unbound Probe Click_Reaction->Unbound_Clearance Imaging Fluorescence Imaging Unbound_Clearance->Imaging Troubleshooting_Guide Start High Background Signal? Check_Concentration Is Probe Concentration Optimized? Start->Check_Concentration Yes Good_Signal Low Background: Proceed with Analysis Start->Good_Signal No Titrate Action: Perform Probe Titration Experiment Check_Concentration->Titrate No Check_Blocking Is Blocking Sufficient? Check_Concentration->Check_Blocking Yes Optimize_Blocking Action: Increase Blocking Time/ Change Blocking Agent Check_Blocking->Optimize_Blocking No Check_Washing Are Washing Steps Adequate? Check_Blocking->Check_Washing Yes Optimize_Washing Action: Increase Wash Number/Duration Check_Washing->Optimize_Washing No Check_Washing->Good_Signal Yes

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo ICG-tetrazine vs. ICG-sulfo-OSu for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of imaging agents to antibodies is paramount for the development of targeted diagnostics and therapeutics. Indocyanine green (ICG), a near-infrared (NIR) dye, is of particular interest due to its clinical approval and favorable tissue penetration. This guide provides an objective, data-driven comparison of two prominent ICG derivatives for antibody conjugation: Sulfo ICG-tetrazine, which utilizes bioorthogonal click chemistry, and ICG-sulfo-OSu, a conventional amine-reactive agent.

This comparison delves into the chemical properties, conjugation efficiency, and experimental protocols for each reagent, supported by experimental data to inform the selection of the most appropriate conjugation strategy for your research needs.

Chemical Properties and Reaction Mechanisms

ICG-sulfo-OSu is an N-hydroxysuccinimide (NHS) ester derivative of ICG. The sulfo-OSu group reacts with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds. This method is well-established but can be non-specific, as multiple lysine residues are typically available for conjugation. The hydrophobic nature of the ICG molecule can also present challenges, including the potential for antibody aggregation and non-specific binding.[1][2]

This compound represents a more recent advancement, employing bioorthogonal "click chemistry." This approach involves a two-step process. First, the antibody is modified with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). Subsequently, the this compound is introduced, and the tetrazine moiety rapidly and specifically reacts with the TCO via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is highly efficient and occurs under mild, physiological conditions without the need for a catalyst.[5]

Performance Comparison: this compound vs. ICG-sulfo-OSu

The choice between these two conjugation methods can significantly impact the quality and performance of the final antibody-ICG conjugate. The following table summarizes key performance parameters based on available experimental data.

Parameter ICG-sulfo-OSu (Amine Reactive) This compound (Bioorthogonal) References
Reaction Principle Amine acylation (targets primary amines, e.g., lysine)Inverse electron-demand Diels-Alder cycloaddition (tetrazine reacts with a pre-installed strained alkene, e.g., TCO)[4][6]
Specificity Non-specific, targets multiple available lysine residues, leading to a heterogeneous product.Highly specific, targets the pre-installed bioorthogonal handle, allowing for more precise control over the conjugation site and stoichiometry.[7][8]
Conjugation Efficiency & Yield Yield of desired conjugate can be reduced by the formation of high molecular weight aggregates, especially at higher dye-to-antibody ratios. For example, with a 20-fold molar excess of ICG-sOSu, the yield of the desired conjugate was only 19%, with 51% being aggregates.Generally high due to the rapid and specific nature of the click reaction. Conjugation efficiencies of over 60% have been reported for tetrazine-TCO reactions on antibodies.[9][10]
Reaction Conditions Requires alkaline pH (typically 8.5-9.0) to deprotonate primary amines.Can be performed at physiological pH (around 7.4) under mild, aqueous conditions.[11][12]
Side Reactions & Purification Prone to hydrolysis of the OSu-ester, which can complicate purification. The hydrophobic nature of ICG can lead to non-specific binding and aggregation, often requiring extensive purification steps like size-exclusion chromatography (SEC).Cleaner reaction with fewer side products. Purification is generally more straightforward, often involving the removal of excess, unreacted dye via desalting columns.[12][13]
Impact on Antibody Function Non-specific conjugation to lysine residues within or near the antigen-binding site can potentially impair antibody affinity and function.Site-specific or controlled conjugation away from the antigen-binding site is more likely to preserve the antibody's biological activity. However, modification of the antibody with the bioorthogonal handle must also be considered.[7][14]
Stability of Conjugate Forms a stable amide bond.Forms a stable dihydropyridazine (B8628806) linkage.[4][6]

Experimental Protocols

Protocol 1: Antibody Conjugation with ICG-sulfo-OSu

This protocol is a generalized procedure and may require optimization for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • ICG-sulfo-OSu

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-50 or other size-exclusion chromatography column)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is at pH 8.5 ± 0.5 for optimal reaction efficiency.[15]

  • ICG-sulfo-OSu Stock Solution: Dissolve ICG-sulfo-OSu in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 4- to 10-fold molar excess of the ICG-sulfo-OSu stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Purify the ICG-antibody conjugate from unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of substitution (DOS), which is the average number of ICG molecules conjugated per antibody. This is typically done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).

Protocol 2: Two-Step Antibody Conjugation with this compound

This protocol involves the initial modification of the antibody with a TCO-NHS ester, followed by the click reaction with this compound.

Step A: Antibody Modification with TCO-NHS Ester

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • TCO-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer (pH 8.5).

  • TCO-NHS Ester Stock Solution: Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[12] Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

Step B: Click Reaction with this compound

Materials:

  • TCO-modified antibody

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Reactant Preparation: Prepare the TCO-modified antibody in the reaction buffer. Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add a slight molar excess (1.5 to 5-fold) of the this compound solution to the TCO-modified antibody solution. The reaction is typically rapid and can be complete within 10-60 minutes at room temperature.[12]

  • Purification: Purify the final this compound-antibody conjugate from any unreacted dye using a desalting column.

  • Characterization: Characterize the final conjugate, including determining the degree of labeling, similar to the ICG-sulfo-OSu method.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both conjugation methods.

ICG_sulfo_OSu_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab Antibody in Reaction Buffer (pH 8.5) Mix Mix and Incubate (30-60 min, RT) Ab->Mix ICG_OSu ICG-sulfo-OSu in DMSO ICG_OSu->Mix Purify Size-Exclusion Chromatography Mix->Purify Crude Conjugate Characterize Characterize Conjugate (DOS) Purify->Characterize Purified Conjugate

Caption: Workflow for ICG-sulfo-OSu Antibody Conjugation.

Sulfo_ICG_tetrazine_Workflow cluster_stepA Step A: Antibody Modification cluster_stepB Step B: Click Reaction Ab_A Antibody in Reaction Buffer (pH 8.5) Mix_A Mix and Incubate (1-2 hr, RT) Ab_A->Mix_A TCO_NHS TCO-NHS Ester in DMSO TCO_NHS->Mix_A Purify_A Desalting Column Mix_A->Purify_A TCO_Ab TCO-Modified Antibody (pH 7.4) Purify_A->TCO_Ab Mix_B Mix and Incubate (10-60 min, RT) TCO_Ab->Mix_B ICG_Tz This compound ICG_Tz->Mix_B Purify_B Desalting Column Mix_B->Purify_B Final_Product Characterize Final Conjugate (DOL) Purify_B->Final_Product

Caption: Workflow for this compound Antibody Conjugation.

Conclusion

Both ICG-sulfo-OSu and this compound are viable options for creating ICG-antibody conjugates. ICG-sulfo-OSu offers a more traditional, one-step approach, but it comes with challenges related to specificity, potential for aggregation, and purification. In contrast, this compound, through its bioorthogonal click chemistry, provides a more controlled, specific, and efficient method for antibody conjugation, often resulting in a more homogeneous product with potentially better-preserved antibody function. For applications where precise control over the conjugation site and a high degree of homogeneity are critical, the this compound approach presents a significant advantage. However, it does require a two-step process involving initial antibody modification. The choice between these two reagents will ultimately depend on the specific requirements of the research application, including the desired level of control over the conjugation, the sensitivity of the antibody to reaction conditions, and the resources available for purification and characterization.

References

A Comparative Analysis of the Photostability of Sulfo ICG-Tetrazine and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Photostability in NIR Dyes

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a critical limiting factor in fluorescence imaging. It leads to a diminished signal over time, thereby impacting the duration and quality of imaging experiments. The photostability of a dye is influenced by its chemical structure, the local microenvironment (e.g., solvent, oxygen concentration), and the intensity of the excitation light.

Indocyanine green (ICG), a clinically approved NIR dye, is known for its modest photostability.[1] Modifications to the ICG core structure, such as sulfonation, are intended to improve its aqueous solubility and can influence its photophysical properties. The addition of a tetrazine moiety facilitates bioorthogonal conjugation reactions, a powerful tool for specific labeling of biomolecules. However, the tetrazine group itself can act as a fluorescence quencher, and its impact on the inherent photostability of the cyanine (B1664457) scaffold under continuous illumination warrants careful consideration.[2][3]

Quantitative Comparison of NIR Dye Photostability

The following table summarizes available photostability data for ICG and other relevant NIR dyes. It is important to note that these values are highly dependent on the experimental conditions under which they were measured.

Dye FamilySpecific DyePhotobleaching Quantum Yield (Φ_b_)Half-life (t_1/2_)Experimental Conditions
Cyanine Indocyanine Green (ICG)~10⁻⁵ - 10⁻⁶Varies (seconds to minutes)Aqueous solution, dependent on concentration and aggregation state.[4][5]
IRDye 800CW-Generally considered more photostable than ICG.-
Cy7-Lower photostability compared to some newer generation dyes.-
Cy7.5-Generally more photostable than Cy7.-
Sulfo ICG-Tetrazine This compound Data not available Data not available -

Note: The absence of specific data for this compound highlights the need for direct experimental evaluation to ascertain its photostability profile in comparison to other NIR dyes. Researchers are encouraged to perform their own photostability assessments under their specific experimental conditions.

Experimental Protocol for Photostability Measurement

A standardized method for quantifying the photostability of a fluorescent dye involves measuring the decay of its fluorescence intensity over time under constant illumination.

Objective: To determine the photobleaching rate of a NIR dye.

Materials:

  • NIR fluorescent dye solution (e.g., this compound in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microscope equipped with a suitable NIR laser/light source and detector

  • Quartz cuvette or microscope slide with a coverslip

  • Data acquisition and analysis software

Methodology:

  • Sample Preparation: Prepare a solution of the NIR dye in PBS at a concentration that yields a measurable fluorescence signal without significant inner filter effects.

  • Instrumentation Setup:

    • Set the excitation wavelength to the absorption maximum of the dye.

    • Set the emission wavelength to the emission maximum of the dye.

    • Adjust the excitation power to a level relevant to the intended application.

    • Configure the detector settings (e.g., gain, exposure time) to obtain a strong initial signal without saturation.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Start continuous illumination of the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decayed (e.g., to 50% of the initial intensity).

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant (k) and the half-life (t_1/2_).

    • The photobleaching quantum yield (Φ_b_) can be calculated if the photon flux and absorption cross-section of the dye are known.

Workflow for Photostability Measurement

G cluster_prep Sample Preparation cluster_setup Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dye Solution B Set Excitation/Emission Wavelengths A->B C Adjust Excitation Power B->C D Configure Detector C->D E Continuous Illumination D->E F Record Fluorescence Intensity vs. Time E->F G Plot Intensity Decay F->G H Fit to Exponential Model G->H I Calculate Photobleaching Rate / Half-life H->I

Caption: Experimental workflow for determining the photostability of a NIR dye.

Factors Influencing NIR Dye Photostability

Several factors can impact the rate of photobleaching and should be considered when designing experiments and interpreting results.

G cluster_dye Dye Properties cluster_env Environmental Factors cluster_exp Experimental Conditions A Chemical Structure Photostability Photostability A->Photostability B Quantum Yield B->Photostability C Solvent Polarity C->Photostability D Oxygen Concentration D->Photostability E Temperature E->Photostability F Excitation Intensity F->Photostability G Exposure Duration G->Photostability

Caption: Key factors influencing the photostability of near-infrared dyes.

Conclusion

The photostability of a NIR dye is a critical parameter that directly influences its utility in various research applications. While ICG is a widely used NIR dye, its susceptibility to photobleaching has driven the development of new derivatives with potentially improved properties. The introduction of sulfonation and a tetrazine moiety in this compound aims to enhance its functionality for bioorthogonal labeling. However, a comprehensive understanding of its photostability requires direct experimental investigation. By following standardized protocols for photostability assessment, researchers can make informed decisions in selecting the most appropriate NIR dye for their specific experimental needs, ultimately leading to more robust and reliable imaging data.

References

In Vivo Stability of Sulfo ICG-Tetrazine Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo stability of fluorescent bioconjugates is a critical parameter influencing imaging quality, pharmacokinetic profiles, and therapeutic efficacy. This guide provides a comparative assessment of Sulfo ICG-tetrazine bioconjugates against other common near-infrared (NIR) dye-tetrazine alternatives. The comparison is synthesized from available literature, as direct head-to-head studies are limited.

Performance Comparison of NIR Dye Bioconjugates

The choice of a near-infrared (NIR) dye for bioconjugation significantly impacts the in vivo behavior of the resulting molecule. Factors such as the dye's intrinsic chemical structure, hydrophilicity, and net charge can alter the biodistribution, clearance pathways, and overall stability of the bioconjugate. While Sulfo ICG is a derivative of the FDA-approved indocyanine green, alternatives like IRDye800CW and cyanine (B1664457) dyes (e.g., Cy5.5) are widely used in preclinical research.

The following table summarizes key performance characteristics of bioconjugates labeled with these dyes, based on data from various studies. It is important to note that these values can vary depending on the specific biomolecule conjugated, the animal model, and the experimental conditions.

ParameterSulfo ICG-based ConjugatesIRDye800CW-based ConjugatesCy5.5-based Conjugates
Primary Clearance Route Predominantly Hepatic (Liver)[1][2][3]Primarily Renal (Kidney)[2]Mixed, with significant renal and hepatic clearance[4]
Plasma Half-life Very short for free dye (150-180 seconds)[1]; significantly extended upon conjugation to large molecules like antibodies.Longer circulation times compared to ICG conjugates, contributing to higher tumor accumulation over time.Rapid initial clearance of free dye, with half-life dependent on the conjugated molecule[4].
Tumor-to-Background Ratio (TBR) Can be affected by non-specific liver uptake[5]. Modifications like PEGylation can improve TBR[6].Generally high TBR due to lower non-specific uptake and efficient clearance of unbound conjugate[7][8][9].Good TBR, but can be influenced by the biodistribution of the specific conjugate[10].
In Vivo Stability & Properties Amphiphilic nature can lead to non-covalent binding and aggregation with proteins[11]. Susceptible to photobleaching.High chemical stability[12]. Good photostability.Good photostability, but overall stability is conjugate-dependent[10].
Key Considerations Hydrophobicity can cause non-specific binding and liver sequestration[6]. Conjugation chemistry requires careful optimization to avoid aggregation[11].Often considered a benchmark for preclinical in vivo imaging due to favorable pharmacokinetics.Widely used, with well-established conjugation chemistries.

Experimental Workflow & Signaling Pathways

The assessment of in vivo stability for a dye-tetrazine bioconjugate follows a multi-step process, from initial preparation to final data analysis. The workflow ensures that the bioconjugate is well-characterized before moving into complex biological systems.

G cluster_0 Preparation & QC cluster_1 In Vivo Assessment cluster_2 Ex Vivo Analysis A Dye-Tetrazine Synthesis C Bioorthogonal Ligation (Click Reaction) A->C B Biomolecule Modification (e.g., with TCO) B->C D Purification & Characterization (HPLC, MS, Spectroscopy) C->D F Systemic Administration of Bioconjugate D->F Inject Purified Conjugate E Animal Model Preparation (e.g., Tumor Xenograft) E->F G Longitudinal NIR Fluorescence Imaging F->G H Blood Sampling for Pharmacokinetics F->H I Sacrifice & Organ Harvest G->I K Data Analysis (TBR, %ID/g, Half-life) H->K J Ex Vivo Imaging of Organs I->J J->K

Caption: Workflow for in vivo stability assessment of bioconjugates.

Detailed Experimental Protocols

Below are generalized protocols for key experiments in the assessment of in vivo stability for NIR dye-tetrazine bioconjugates.

Bioconjugation and Purification
  • Biomolecule Preparation : Prepare the targeting biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.4). If using the pre-targeting approach, the biomolecule is first functionalized with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) derivative, following the manufacturer's protocol.

  • Ligation : Dissolve the this compound (or other dye-tetrazine) in a compatible solvent like DMSO. Add the dye-tetrazine solution to the TCO-modified biomolecule at a specified molar ratio.

  • Incubation : Allow the reaction to proceed at room temperature or 37°C for a designated time (typically 1-2 hours), protected from light.

  • Purification : Remove unreacted dye and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

  • Characterization : Confirm the degree of labeling (DOL) and purity of the bioconjugate using UV-Vis spectroscopy and size-exclusion HPLC.

In Vivo Fluorescence Imaging and Biodistribution
  • Animal Model : Utilize appropriate animal models, such as tumor-bearing mice for oncology applications. Anesthetize the animals before imaging.

  • Administration : Inject the purified bioconjugate intravenously (e.g., via the tail vein) at a predetermined dose.

  • Longitudinal Imaging : Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 24, 48, 72 hours post-injection) using an in vivo imaging system (IVIS) equipped with appropriate filters for the specific NIR dye.

  • Pharmacokinetic Analysis : Collect blood samples at various time points post-injection. Centrifuge the samples to isolate plasma and measure the fluorescence intensity to determine the plasma half-life of the conjugate.

  • Ex Vivo Biodistribution : At the final time point, humanely euthanize the animals. Dissect major organs (liver, kidneys, spleen, lungs, heart, tumor, etc.).

  • Organ Imaging : Image the excised organs using the in vivo imaging system to quantify the fluorescence signal in each tissue.

  • Data Quantification : Analyze the images to determine the tumor-to-background ratio (TBR). Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantitatively assess biodistribution.

This comprehensive approach allows for a thorough evaluation of the in vivo stability and performance of this compound bioconjugates, providing crucial data for their further development and application in research and clinical settings.

References

A Comparative Guide to Sulfo ICG-tetrazine and PEGylated ICG Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is a cornerstone of in vivo imaging. However, its rapid clearance from circulation and non-specific biodistribution limit its efficacy for targeted and prolonged imaging applications. To overcome these limitations, various derivatives of ICG have been developed, notably Sulfo ICG-tetrazine and PEGylated ICG derivatives. This guide provides an objective comparison of these two classes of molecules, supported by experimental data, to aid researchers in selecting the appropriate imaging agent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundPEGylated ICG Derivatives
Primary Application Pretargeted in vivo imaging via bioorthogonal chemistryProlonged circulation and passive tumor targeting (EPR effect)
Mechanism of Action Tetrazine moiety reacts specifically with a pre-targeted trans-cyclooctene (B1233481) (TCO)-tagged molecule (e.g., antibody) at the site of interest.Polyethylene glycol (PEG) chains increase hydrodynamic radius, shielding from renal clearance and uptake by the reticuloendothelial system (RES).
Imaging Strategy Two-step: 1. Administration of TCO-tagged targeting agent. 2. Administration of ICG-tetrazine for "click" reaction and imaging.One-step: Direct intravenous administration of the PEGylated ICG conjugate.
Key Advantage High target-to-background ratios due to clearance of unbound probe before imaging.Improved pharmacokinetics and enhanced accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.
Considerations Requires a pre-targeting strategy with a TCO-modified vector; reaction kinetics in vivo are a factor.Potential for non-specific accumulation in other tissues with high vascular permeability.

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for this compound and PEGylated ICG derivatives based on published experimental data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific molecular construct, experimental model, and imaging parameters.

Table 1: Pharmacokinetics

Derivative TypeMoleculeCirculation Half-lifePrimary Clearance RouteReference
Free ICG Indocyanine Green2-4 minutesHepatic[1][2]
PEGylated ICG ICG-loaded PEG-PLGA nanoparticles~15.5 hours (β-phase)Hepatic and Splenic[1]
PEGylated ICG ICG-PL-PEG nanostructureSignificantly prolonged vs. free ICGReticuloendothelial System[3]
This compound 18F-labeled tetrazine (conceptual similarity)Rapid clearance from blood and non-target tissuesRenal[4]

Table 2: Tumor Imaging Performance

Derivative TypeAnimal ModelTumor-to-Background Ratio (TBR)Time PointReference
Free ICG Rat breast carcinomaWeak tumor contrast24 hours[5]
PEGylated ICG Mouse breast cancer xenograft~5.0 (Tumor vs. Muscle)24 hours[3]
This compound (Pretargeted) Pancreatic cancer xenografts (PET imaging)High contrast, up to 6.4 %ID/g in tumor4 hours post-tetrazine[6]
This compound (Pretargeted) Xenograft mice tumor modelHigh target-to-background ratioReal-time post-reaction[7]

Experimental Methodologies

General In Vivo Fluorescence Imaging Protocol

A generalized workflow for in vivo fluorescence imaging using ICG derivatives is presented below. Specific parameters such as animal models, tumor cell lines, and imaging instrumentation should be adapted based on the experimental design.

G General Workflow for In-Vivo Fluorescence Imaging cluster_pre Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_prep Animal Model Preparation (e.g., tumor cell implantation) injection Intravenous Injection of Imaging Probe animal_prep->injection probe_prep Imaging Probe Preparation (this compound or PEGylated ICG) probe_prep->injection imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) at various time points injection->imaging ex_vivo_imaging Ex Vivo Imaging of Organs and Tumor imaging->ex_vivo_imaging quantification Quantification of Fluorescence Intensity (Region of Interest analysis) ex_vivo_imaging->quantification biodistribution Biodistribution Analysis quantification->biodistribution tbr Calculation of Tumor-to-Background Ratio quantification->tbr

Caption: General workflow for in vivo fluorescence imaging with ICG derivatives.

Protocol for Pretargeted Imaging with this compound

This protocol outlines the two-step process for pretargeted imaging.

  • Step 1: Administration of TCO-conjugated Targeting Molecule

    • A targeting molecule (e.g., an antibody specific to a tumor antigen) is conjugated with a trans-cyclooctene (TCO) moiety.

    • The TCO-antibody conjugate is administered intravenously to the tumor-bearing animal model.

    • A waiting period (typically 24-72 hours) allows for the antibody to accumulate at the tumor site and for unbound conjugate to clear from circulation.

  • Step 2: Administration of this compound and Imaging

    • This compound is administered intravenously.

    • The tetrazine moiety of the ICG derivative rapidly undergoes an inverse-electron-demand Diels-Alder cycloaddition ("click" reaction) with the TCO on the antibody at the tumor site.

    • In vivo fluorescence imaging is performed at various time points after the injection of the ICG-tetrazine to visualize the tumor.

Protocol for Imaging with PEGylated ICG Derivatives

This protocol involves a single-step administration.

  • Probe Administration:

    • The PEGylated ICG derivative is administered intravenously to the tumor-bearing animal model.

  • Imaging:

    • In vivo fluorescence imaging is performed at multiple time points (e.g., 1, 4, 8, 24, 48 hours) post-injection to monitor the biodistribution, circulation time, and tumor accumulation of the probe.

  • Ex Vivo Analysis:

    • At the final time point, animals are euthanized, and major organs and the tumor are excised for ex vivo fluorescence imaging to confirm biodistribution.

Signaling Pathways and Cellular Uptake

The primary mechanism for tumor accumulation of large molecules and nanoparticles, including PEGylated ICG derivatives, is the Enhanced Permeability and Retention (EPR) effect . This is a passive targeting mechanism.

G EPR Effect and Cellular Uptake cluster_blood Bloodstream cluster_tumor Tumor Microenvironment probe PEGylated ICG Derivative extravasation Extravasation through Leaky Vasculature probe->extravasation Enhanced Permeability retention Poor Lymphatic Drainage leads to Retention extravasation->retention Enhanced Retention uptake Cellular Uptake (Endocytosis) retention->uptake

Caption: Mechanism of passive tumor targeting via the EPR effect.

For This compound in a pretargeting strategy, the initial accumulation at the tumor site is dictated by the pharmacokinetics and targeting specificity of the TCO-conjugated biomolecule (e.g., an antibody binding to a specific cell surface antigen). The subsequent "click" reaction with the ICG-tetrazine serves to amplify the signal at the target site.

Conclusion

The choice between this compound and PEGylated ICG derivatives for in vivo imaging depends heavily on the specific research question and experimental design.

  • PEGylated ICG derivatives are well-suited for studies requiring prolonged circulation and visualization of tumor vasculature and accumulation via the EPR effect. The one-step administration makes it a more straightforward approach for passive targeting.

  • This compound excels in applications where high target-to-background ratios are critical. The pretargeting strategy minimizes off-target signals, making it ideal for precise localization of tumors or other biological targets, albeit with a more complex, two-step experimental protocol.

Researchers should carefully consider the trade-offs between the simplicity and enhanced pharmacokinetics of PEGylated derivatives and the high specificity and signal-to-noise ratio offered by the pretargeted approach with this compound.

References

A Head-to-Head Comparison of Tetrazine-Based NIR Fluorophores for Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for bioorthogonal labeling. This chemistry allows for the specific and rapid attachment of fluorophores to biomolecules in complex biological environments. For in vivo and deep-tissue imaging, near-infrared (NIR) fluorophores are particularly advantageous due to their reduced phototoxicity, deeper tissue penetration, and minimal interference from autofluorescence. This guide provides a head-to-head comparison of different classes of tetrazine-based NIR fluorophores, offering quantitative data, detailed experimental protocols, and visualizations of common experimental workflows to aid researchers in selecting the optimal probe for their needs.

Data Presentation: Quantitative Comparison of NIR Tetrazine Fluorophores

The selection of a suitable NIR fluorophore depends on a variety of factors, including its brightness, photostability, and the extent of fluorescence enhancement upon reaction with its dienophile partner. The following table summarizes the key photophysical properties of several common classes of tetrazine-based NIR fluorophores. It is important to note that the fluorogenicity of tetrazine-based probes often decreases as the emission wavelength shifts further into the NIR spectrum.[1][2] However, recent strategies in probe design, such as minimizing the distance between the tetrazine and the fluorophore, have led to the development of highly fluorogenic NIR probes.[3]

Fluorophore ClassExample ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ) - UnreactedQuantum Yield (Φ) - ReactedFluorescence Turn-On RatioPhotostability
Silicon Rhodamine SiR-Tetrazine~650~670~100,000LowModerateHigh (can be >50-fold)[4]High[5]
Cyanine Cy5-Tetrazine~650~670~250,000Low to ModerateModerateModerate (typically 15-40 fold)[6]Moderate
Cyanine Cy7-Tetrazine~750~770~250,000LowLow to ModerateLow to ModerateLow to Moderate
BF2-Azadipyrromethene NIR-AZA-Tetrazine~675~705~100,000Very Low (<0.01)[7]Low to Moderate (up to 0.16)[7]High (up to 48-fold)[8]Moderate

Note: The exact photophysical properties can vary depending on the specific molecular structure of the tetrazine and the fluorophore, as well as the solvent and local environment. The data presented here are representative values collated from various sources.

Experimental Protocols

General Protocol for Live-Cell Labeling using Tetrazine-TCO Ligation

This protocol describes a general workflow for labeling a protein of interest (POI) on the surface of live cells using a TCO-modified antibody and a tetrazine-conjugated NIR fluorophore.

Materials:

  • Live cells expressing the POI

  • Primary antibody targeting the POI, conjugated to TCO (Antibody-TCO)

  • Tetrazine-NIR fluorophore (e.g., SiR-tetrazine, Cy5-tetrazine)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for the chosen NIR dye

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Antibody Incubation:

    • Dilute the Antibody-TCO conjugate in pre-warmed live-cell imaging medium to a final concentration of 1-10 µg/mL.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Antibody-TCO solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator.

  • Washing:

    • Remove the antibody solution and wash the cells three times with warm live-cell imaging medium to remove unbound antibodies.

  • Tetrazine-Fluorophore Labeling:

    • Dilute the tetrazine-NIR fluorophore in live-cell imaging medium to a final concentration of 1-5 µM.

    • Add the tetrazine-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells once with warm live-cell imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the selected NIR fluorophore. For "no-wash" imaging, the cells can be imaged directly in the presence of the tetrazine-fluorophore solution.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a tetrazine-NIR fluorophore before and after reaction with TCO, relative to a known standard.

Materials:

  • Tetrazine-NIR fluorophore

  • TCO-containing compound (e.g., TCO-lysine)

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., IR-125 in ethanol (B145695), Φ = 0.132)

  • Spectrophotometer (for absorbance measurements)

  • Fluorometer (for fluorescence measurements)

  • High-purity solvent (e.g., ethanol or PBS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the tetrazine-NIR fluorophore, the TCO-containing compound, and the quantum yield standard in the chosen solvent.

  • Prepare Dilutions for Absorbance Measurements:

    • Prepare a series of dilutions of the tetrazine-NIR fluorophore and the standard so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Measure Absorbance:

    • Measure the absorbance spectra of all solutions and the solvent blank using the spectrophotometer.

  • Measure Fluorescence Emission:

    • Using the fluorometer, measure the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.

  • Induce Reaction:

    • To a solution of the tetrazine-NIR fluorophore, add an excess of the TCO-containing compound and allow the reaction to go to completion. Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance around 520-540 nm.

    • Prepare a series of dilutions of the reacted fluorophore with absorbance values between 0.01 and 0.1.

    • Measure the absorbance and fluorescence emission spectra of the reacted samples.

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectra for all samples.

    • Plot the integrated fluorescence intensity versus absorbance for the standard, the unreacted tetrazine-fluorophore, and the reacted fluorophore.

    • Determine the slope (gradient) of the linear fit for each plot.

  • Calculate Quantum Yield:

    • Use the following equation to calculate the quantum yield of the unreacted (Φ_unreacted) and reacted (Φ_reacted) fluorophore: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent. If the same solvent is used for the sample and standard, the refractive index term becomes 1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common workflows and applications of tetrazine-based NIR fluorophores in bioorthogonal imaging.

Bioorthogonal_Labeling_Workflow cluster_0 Cell Preparation cluster_1 Labeling Reaction cluster_2 Imaging Target Expression Cells expressing biomolecule of interest Dienophile Labeling Introduction of dienophile (e.g., TCO) onto biomolecule Target Expression->Dienophile Labeling Tetrazine-NIR Addition Addition of Tetrazine-NIR Fluorophore Dienophile Labeling->Tetrazine-NIR Addition iEDDA Reaction Inverse Electron Demand Diels-Alder Reaction Tetrazine-NIR Addition->iEDDA Reaction Washing Wash to remove unbound probe iEDDA Reaction->Washing Fluorescence Imaging NIR Fluorescence Microscopy Washing->Fluorescence Imaging

Caption: General workflow for bioorthogonal labeling of live cells.

Pretargeted_Imaging_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Labeling cluster_2 Step 3: Imaging Inject Antibody-TCO Administer Antibody-TCO conjugate intravenously Antibody Accumulation Antibody accumulates at the target site (e.g., tumor) Inject Antibody-TCO->Antibody Accumulation Clearance Unbound Antibody-TCO clears from circulation Antibody Accumulation->Clearance Inject Tetrazine-NIR Administer Tetrazine-NIR fluorophore Clearance->Inject Tetrazine-NIR InVivo Ligation Rapid in vivo iEDDA reaction at target site Inject Tetrazine-NIR->InVivo Ligation Probe Clearance Unbound Tetrazine-NIR rapidly clears from the body Inject Tetrazine-NIR->Probe Clearance NIR Imaging In vivo NIR fluorescence imaging InVivo Ligation->NIR Imaging High Contrast High signal-to-background ratio image of the target NIR Imaging->High Contrast EGFR_Targeting_Pathway Simplified representation of EGFR targeting using pre-targeted bioorthogonal chemistry. cluster_cell Tumor Cell cluster_targeting Pre-targeting Components EGFR EGFR Signaling Downstream Signaling EGFR->Signaling Activation Antibody_TCO Anti-EGFR Antibody-TCO Antibody_TCO->EGFR Binds to Tetrazine_NIR Tetrazine-NIR Fluorophore Tetrazine_NIR->Antibody_TCO Reacts with (iEDDA)

References

A Comparative Guide to Validating the Bioorthogonality of the Sulfo ICG-Tetrazine Reaction in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically label and visualize biomolecules within living cells is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling chemical reactions to proceed within a biological environment without interfering with native cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine moiety and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field, prized for its exceptionally fast reaction kinetics.[1] This guide provides a comprehensive comparison for validating the bioorthogonality of a Sulfo Indocyanine Green (Sulfo ICG)-tetrazine conjugate, a near-infrared (NIR) probe, in a cellular context.

Performance Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is a critical decision, balancing reaction speed, stability of the reactants, and potential for side reactions. The Sulfo ICG-tetrazine reaction, a type of iEDDA reaction, offers the advantage of rapid kinetics, which is beneficial for capturing dynamic processes and for applications where low concentrations of labeling reagents are required.[2]

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA (Tetrazine Ligation) This compound + TCO ~10³ - 10⁶ [3][4]- Extremely fast kinetics. - Catalyst-free. - Forms a stable covalent bond. - NIR fluorophore allows for deep tissue imaging with low background.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)~10⁻¹ - 10¹- Catalyst-free. - Azide group is small and biologically inert. - Slower kinetics compared to iEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne~10² - 10⁴- Requires a copper(I) catalyst, which can be toxic to cells. - Fast kinetics. - Typically used in fixed cells or for in vitro conjugations.
Staudinger LigationAzide + Phosphine~10⁻³ - 10⁻²- One of the first bioorthogonal reactions developed. - Slow kinetics. - Can be prone to air oxidation.
Oxime/Hydrazone LigationAldehyde/Ketone + Aminooxy/Hydrazine~10⁻² - 10⁻¹- Reversible reaction under certain conditions. - Slower kinetics.

Experimental Protocols for Validating Bioorthogonality

Validating the bioorthogonality of a new probe, such as this compound, is crucial to ensure that the observed signal is a true representation of the targeted biomolecule and that the labeling process does not unduly perturb the cells. The following are key experiments to perform.

Protocol 1: Assessment of Labeling Specificity and Efficiency

This protocol aims to determine the extent to which the this compound probe specifically reacts with its TCO-tagged target versus non-specific binding or off-target reactions.

Methodology:

  • Cell Culture and Target Expression: Culture a cell line of interest. For targeted labeling, transfect or transduce cells to express a protein of interest tagged with a TCO-containing unnatural amino acid or a HaloTag that can be functionalized with TCO.

  • Labeling:

    • Experimental Group: Incubate the TCO-expressing cells with this compound at a predetermined concentration (e.g., 1-10 µM) for a short duration (e.g., 15-30 minutes) in serum-free media.

    • Negative Control 1 (No TCO): Incubate wild-type cells (not expressing the TCO tag) with this compound. This control assesses the level of non-specific binding of the probe to cellular components.

    • Negative Control 2 (No Tetrazine): Incubate TCO-expressing cells with media alone. This control measures the intrinsic fluorescence of the cells and the TCO tag.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Acquire fluorescence images using a microscope with appropriate NIR filter sets.

  • Quantification (Flow Cytometry): For a quantitative measure of labeling efficiency, harvest the cells and analyze the fluorescence intensity of the cell populations by flow cytometry.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay evaluates the effect of the this compound probe and the ligation reaction on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a control group of cells treated with the vehicle (e.g., DMSO) alone and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Also, include a group of TCO-expressing cells that undergo the ligation reaction.

  • Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 3: Evaluation of Cellular Perturbation

This involves assessing whether the labeling process affects a specific cellular function of interest. The choice of assay will depend on the biological question being addressed. For example, if studying a signaling receptor, one could perform a downstream signaling assay (e.g., Western blot for phosphorylated proteins) with and without labeling to check for any alterations.

Visualizing the Workflow and Cellular Context

To provide a clearer understanding of the experimental process and the cellular environment in which the this compound reaction occurs, the following diagrams are provided.

G cell_culture Cell Culture tco_expression Target Expression with TCO Tag cell_culture->tco_expression cytotoxicity Protocol 2: Cytotoxicity (MTT) tco_expression->cytotoxicity perturbation Protocol 3: Cellular Perturbation tco_expression->perturbation add_probe Incubate with This compound tco_expression->add_probe specificity Protocol 1: Specificity & Efficiency specificity->add_probe viability Measure Cell Viability cytotoxicity->viability functional_assay Functional Assay perturbation->functional_assay wash Wash Unbound Probe add_probe->wash imaging Fluorescence Microscopy wash->imaging flow Flow Cytometry wash->flow

Caption: Experimental workflow for validating the bioorthogonality of the this compound reaction.

Given that Indocyanine Green (ICG) uptake can be mediated by clathrin-mediated endocytosis, understanding this pathway is relevant when assessing potential off-target effects or background signal.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor ap2 AP2 Adaptor receptor->ap2 ligand Ligand (e.g., ICG) ligand->receptor clathrin Clathrin ap2->clathrin ccp Clathrin-Coated Pit clathrin->ccp dynamin Dynamin ccp->dynamin ccv Clathrin-Coated Vesicle dynamin->ccv Scission uncoating Uncoating ccv->uncoating endosome Early Endosome uncoating->endosome Fusion

Caption: Simplified diagram of the clathrin-mediated endocytosis pathway.[5][6]

Conclusion

The this compound reaction holds great promise for live-cell imaging, particularly for applications requiring deep tissue penetration and minimal background fluorescence. However, rigorous validation of its bioorthogonality is essential before it can be confidently applied to answer biological questions. By systematically assessing labeling specificity, cytotoxicity, and potential cellular perturbations, researchers can ensure the reliability and accuracy of their findings. While direct experimental validation data for a this compound conjugate is not yet widely available, the protocols and comparisons provided in this guide, based on the well-established principles of tetrazine bioorthogonal chemistry and the known properties of ICG, offer a robust framework for its evaluation.

References

A Comparative Guide to Sulfo ICG-Tetrazine Labeling Efficiency for Bio-orthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is a critical parameter for the development of targeted diagnostics and therapeutics. This guide provides a quantitative analysis of Sulfo ICG-tetrazine labeling efficiency, comparing it with alternative near-infrared (NIR) dyes and outlining detailed experimental protocols for achieving optimal results.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine-functionalized molecule and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioorthogonal chemistry. This "click chemistry" approach offers exceptional reaction kinetics and specificity, enabling the precise labeling of biomolecules in complex biological environments. This compound, a water-soluble derivative of the FDA-approved indocyanine green (ICG) dye, is a valuable tool for NIR imaging applications when coupled with this ligation technique.

Quantitative Analysis of Labeling Efficiency

The efficiency of a bioconjugation reaction is typically quantified by the second-order rate constant (k₂) and the Degree of Labeling (DOL). The second-order rate constant is a measure of the intrinsic reactivity of the tetrazine and its dienophile partner, while the DOL represents the average number of dye molecules conjugated to a single protein molecule.

While specific experimental data on the DOL for this compound is not extensively reported in peer-reviewed literature, the labeling efficiency is governed by the kinetics of the tetrazine-TCO ligation. The reaction rates for tetrazine derivatives can be exceptionally high, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1] This rapid reactivity allows for efficient labeling even at low concentrations of reactants.[2][3]

Several factors influence the reaction kinetics and, consequently, the labeling efficiency:

  • Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring increase the reaction rate, while electron-donating groups slow it down.[1]

  • Dienophile Ring Strain: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[1]

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster.

  • Solvent: The choice of solvent can influence the reaction rate, though the reaction is known to proceed in a wide range of organic and aqueous solvents.[1]

The following table provides a comparison of second-order rate constants for various tetrazine derivatives with TCO, illustrating the range of reactivity achievable with this chemistry.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C
Methyl-substituted tetrazineTCO~1000Aqueous Media

Note: The specific rate constant for this compound will depend on its chemical structure and the TCO derivative used.

Comparison with Alternative NIR Dyes

While direct quantitative comparisons of labeling efficiency between this compound and other NIR dye-tetrazines are scarce, the primary determinant of efficiency in this context is the tetrazine-TCO ligation kinetics. Therefore, other NIR dyes functionalized with a highly reactive tetrazine moiety are expected to exhibit similarly high labeling efficiencies under optimal conditions.

Alternative NIR dyes for bio-orthogonal labeling include other cyanine (B1664457) dyes, Alexa Fluor dyes, and various proprietary dyes. The choice of dye often depends on the specific application, considering factors such as:

  • Photophysical Properties: Excitation and emission wavelengths, quantum yield, and photostability.

  • Hydrophilicity: Affects solubility and non-specific binding. PEGylated dyes, for instance, show increased water solubility and reduced non-specific binding.[4][5]

  • Fluorogenicity: Some tetrazine-dye conjugates exhibit a "turn-on" fluorescence upon reaction, where the fluorescence is quenched in the unbound state and increases significantly after ligation.[6][7][8][9][10][11][12] This is particularly advantageous for live-cell imaging as it reduces background from unbound probes.[1][6][7][8][9]

Experimental Protocols

Achieving high labeling efficiency requires careful optimization of the experimental protocol. The following is a general two-step protocol for labeling a protein with this compound.

Step 1: Introduction of the TCO Moiety onto the Target Protein

This step involves functionalizing the protein with a TCO group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[8]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[8]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[8]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[8]

Step 2: Conjugation of TCO-labeled Protein with this compound

This step is the bio-orthogonal "click" reaction between the TCO-functionalized protein and the this compound.

Materials:

  • TCO-labeled protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation: Ensure both the TCO-labeled protein and this compound are in a compatible buffer.

  • Conjugation: Mix the TCO-labeled protein with the this compound. A slight molar excess of the tetrazine (1.05 to 1.5-fold) is often recommended.[9]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).

Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at both the protein's and the dye's maximum absorbance wavelengths.[13][14]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the maximum absorbance wavelength of ICG (around 780 nm, A_max).

  • Calculate the protein concentration using the following equation: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following equation: DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of the Sulfo ICG dye at its A_max.

Mandatory Visualizations

Here are diagrams illustrating the key processes described.

experimental_workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Reaction1 Amine Reaction (1 hr, RT) Protein->Reaction1 TCO-NHS TCO-NHS TCO-NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 TCO-Protein TCO-Protein Reaction2 iEDDA Reaction (30-60 min, RT) TCO-Protein->Reaction2 Purification1->TCO-Protein Sulfo_ICG_Tetrazine This compound Sulfo_ICG_Tetrazine->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Final_Conjugate Sulfo ICG-Protein Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for labeling a protein with this compound.

signaling_pathway TCO_Protein TCO-modified Biomolecule Transition_State Diels-Alder Transition State TCO_Protein->Transition_State HOMO Tetrazine_Dye This compound Tetrazine_Dye->Transition_State LUMO Dihydropyridazine Dihydropyridazine Intermediate Transition_State->Dihydropyridazine [4+2] Cycloaddition Final_Product Stable Conjugate + N2 Dihydropyridazine->Final_Product Retro-Diels-Alder

Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

References

Benchmarking Sulfo ICG-Tetrazine: A Comparative Guide to Click Chemistry Reagents for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of appropriate reagents is critical for experimental success. This guide provides an objective comparison of Sulfo ICG-tetrazine with other commonly employed click chemistry reagents, focusing on the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in the design of cutting-edge bioconjugation strategies.

The iEDDA reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2] this compound, which combines a near-infrared (NIR) indocyanine green (ICG) fluorophore with a sulfonated tetrazine moiety, is a valuable tool for in vivo imaging and other applications requiring deep tissue penetration and low background fluorescence.[3][4] The sulfonation of the tetrazine ring can also influence reaction kinetics, often leading to accelerated "click-to-release" capabilities.[5]

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and a selection of other click chemistry reagents. These values are compiled from various sources and should be considered as representative, as performance can vary depending on specific experimental conditions.

ReagentFluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key Features
This compound Indocyanine Green (ICG)~780~810~230,000[6]~0.1 (conjugated)[7]Estimated: 1,000 - 5,000Near-infrared (NIR) emission for deep tissue imaging, high water solubility.
Cy5-tetrazine Cyanine 5~650~670~250,000~0.2 (conjugated)1,000 - 30,000Bright, photostable red fluorophore, well-established for microscopy.
TAMRA-tetrazine Tetramethylrhodamine~555~580~95,000~0.4 (conjugated)1,000 - 10,000Bright and photostable fluorophore for various imaging applications.
Fluorescein-tetrazine Fluorescein~494~518~75,000~0.9 (conjugated)1,000 - 5,000Widely used green fluorophore, pH-sensitive.
Azide (for SPAAC) N/A (requires alkyne)N/AN/AN/AN/A~1-45 (with cyclooctynes)[8]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers an alternative bioorthogonal reaction.[8]

Experimental Protocols

Protocol 1: Determination of Second-Order Reaction Kinetics using Stopped-Flow Spectroscopy

This protocol outlines the measurement of the reaction rate between a tetrazine derivative and a trans-cyclooctene (TCO) derivative using a stopped-flow spectrophotometer.[9] This technique is ideal for fast reactions that involve a change in absorbance.[8]

Materials:

  • Tetrazine-fluorophore conjugate (e.g., this compound)

  • TCO derivative (e.g., TCO-PEG4)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine-fluorophore and TCO derivative in anhydrous DMSO or DMF.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine-fluorophore at its characteristic absorbance maximum (typically 510-540 nm for the tetrazine moiety) in the reaction buffer.

  • Set up the Stopped-Flow Instrument: Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 37°C).

  • Prepare Reactant Solutions: Dilute the stock solutions in the reaction buffer to the final desired concentrations. Typically, a pseudo-first-order condition is established by using a 10-fold or greater excess of the TCO derivative.

  • Initiate the Reaction: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions to initiate the reaction.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

  • Data Analysis: Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess (TCO).

Protocol 2: Assessment of Fluorophore Photostability

This protocol describes a method for evaluating the photostability of a fluorescently labeled biomolecule in a cellular context using time-lapse microscopy.[10]

Materials:

  • Cells expressing a TCO-modified protein of interest

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • Fluorescence microscope with a temperature-controlled and CO₂-regulated environmental chamber

  • Image analysis software

Procedure:

  • Cell Preparation and Labeling: Culture the cells expressing the TCO-modified protein. Label the cells with the tetrazine-fluorophore conjugate according to a standard labeling protocol.

  • Microscopy Setup: Place the labeled cells on the microscope stage within the environmental chamber. Select a field of view with a representative number of labeled cells.

  • Time-Lapse Imaging: Acquire a time-lapse series of images using consistent excitation power and exposure time. The imaging frequency and duration should be chosen based on the expected rate of photobleaching.

  • Image Analysis:

    • Select a region of interest (ROI) within a labeled cell and a background region.

    • Measure the mean fluorescence intensity within the ROI and the background for each time point.

    • Correct the ROI intensity for background fluorescence.

    • Normalize the corrected intensity at each time point to the initial intensity (t=0).

  • Data Interpretation: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the fluorophore's photostability under the given imaging conditions. A slower decay rate signifies higher photostability.[10]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Kinetic Analysis Prepare Stocks Prepare Stocks Determine Extinction Determine Extinction Prepare Stocks->Determine Extinction Prepare Reactants Prepare Reactants Determine Extinction->Prepare Reactants Setup Stopped-Flow Setup Stopped-Flow Setup Stopped-Flow->Prepare Reactants Initiate Reaction Initiate Reaction Prepare Reactants->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Data Analysis Data Analysis Monitor Absorbance->Data Analysis Calculate k2 Calculate k2 Data Analysis->Calculate k2

Workflow for determining reaction kinetics.

G cluster_pretargeting Pretargeting Strategy using iEDDA cluster_step2 2. Clearance of unbound Antibody-TCO Antibody-TCO Antibody-TCO Target Cell Target Cell Antibody-TCO->Target Cell 1. Administration & Binding This compound This compound Imaging Imaging This compound->Imaging 3. Rapid Reaction & Imaging

Pretargeting strategy for in vivo imaging.

G This compound This compound High Water Solubility High Water Solubility This compound->High Water Solubility NIR Fluorescence NIR Fluorescence This compound->NIR Fluorescence Rapid Kinetics Rapid Kinetics This compound->Rapid Kinetics In Vivo Imaging In Vivo Imaging NIR Fluorescence->In Vivo Imaging Rapid Kinetics->In Vivo Imaging Deep Tissue Penetration Deep Tissue Penetration In Vivo Imaging->Deep Tissue Penetration Low Background Low Background In Vivo Imaging->Low Background

Key advantages of this compound.

References

Evaluating the In Vivo Clearance of Sulfo ICG-Tetrazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo clearance characteristics of near-infrared (NIR) fluorescent dyes, with a focus on evaluating Sulfo ICG-tetrazine conjugates against other relevant alternatives. Understanding the pharmacokinetic profile of these conjugates is crucial for optimizing imaging protocols and therapeutic efficacy in preclinical and clinical applications.

Key Performance Metrics: In Vivo Clearance of NIR Domes

The in vivo clearance rate of a fluorescent probe dictates its circulation time, biodistribution, and ultimately, its signal-to-background ratio in targeted imaging applications. Rapid clearance is often desirable to minimize non-specific signal and reduce potential toxicity. Clearance primarily occurs through two major pathways: hepatobiliary (liver and bile) and renal (kidneys). The physicochemical properties of the dye, such as molecular weight, size, charge, and hydrophilicity, are key determinants of the dominant clearance route.

Indocyanine green (ICG), a clinically approved NIR dye, is known for its rapid clearance, primarily through the hepatobiliary system, with a short plasma half-life of approximately 2-4 minutes.[1] However, modifications to the ICG molecule can significantly alter its clearance pathway and rate. For instance, increasing the hydrophilicity of ICG derivatives can shift their elimination route towards the faster renal pathway.[2]

Zwitterionic NIR fluorophores, such as ZW800-1, have been engineered for extremely low non-specific tissue uptake and rapid and exclusive renal clearance.[3][4][5][6][7] This characteristic makes them excellent candidates for applications requiring high signal-to-noise ratios. Similarly, some NIR-II dyes, like CH1055, have been developed to exhibit fast renal excretion.[8][9]

While specific quantitative in vivo clearance data for this compound conjugates is not extensively available in publicly accessible literature, its clearance profile is expected to be influenced by the addition of the sulfonate group, which increases hydrophilicity and may promote faster renal clearance compared to unmodified ICG. The tetrazine moiety facilitates a bioorthogonal reaction, and its impact on clearance would depend on the specific molecule it reacts with in vivo.

Below is a comparison of the reported in vivo clearance data for ICG and alternative rapid-clearing NIR dyes.

Fluorophore/ConjugatePredominant Clearance PathwayBlood Half-life (t½) in MiceKey Characteristics
Indocyanine Green (ICG) Hepatobiliary~3.6 min[4]Clinically approved, rapid clearance, prone to protein binding.
ZW800-1 (Zwitterionic) Renal~15.1 min[4]Ultralow non-specific uptake, rapid renal excretion.
CH1055 (NIR-II Dye) RenalNot explicitly stated in mice, but ~90% renal excretion within 24h.[8][9]NIR-II emission, rapid renal clearance.
This compound Expected to be primarily renal due to increased hydrophilicity.Data not available in the searched literature.Increased hydrophilicity from sulfonate group, bioorthogonal reactivity.

Experimental Protocols for Evaluating In Vivo Clearance

A standardized protocol is essential for the accurate assessment and comparison of the in vivo clearance rates of different fluorescent probes.

Objective:

To determine and compare the in vivo blood clearance half-life and biodistribution of this compound conjugates and other NIR fluorophores.

Materials:
  • This compound conjugate

  • Alternative NIR fluorophores (e.g., ICG-NHS ester, ZW800-1)

  • Healthy laboratory mice (e.g., BALB/c or nude mice, 6-8 weeks old)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate filters for the selected NIR dyes

  • Syringes and needles for intravenous injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Fluorescence plate reader or spectrophotometer

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS)

  • Organic solvent for dye extraction (if necessary, e.g., DMSO)

Experimental Workflow Diagram

G cluster_pre_imaging Pre-Imaging Preparation cluster_imaging In Vivo Imaging & Data Acquisition cluster_post_imaging Ex Vivo Analysis & Data Processing cluster_analysis Data Analysis A Animal Acclimatization B Probe Preparation & Dosage Calculation A->B C Anesthesia B->C D Intravenous Injection of Probe C->D E Whole-body Fluorescence Imaging at Timed Intervals D->E F Serial Blood Sampling D->F I Organ Harvesting for Biodistribution E->I L Calculation of Blood Clearance Half-life E->L G Blood Sample Processing (Plasma Separation) F->G H Fluorescence Quantification of Blood Samples G->H H->L J Ex Vivo Organ Imaging & Homogenization I->J K Fluorescence Quantification of Organ Homogenates J->K M Generation of Biodistribution Profile K->M N Comparative Analysis L->N M->N

Caption: Experimental workflow for evaluating the in vivo clearance rate of fluorescent probes.

Detailed Methodologies:
  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • On the day of the experiment, weigh each mouse to accurately calculate the injection dose.

    • Anesthetize the mice using a consistent method throughout the study.

  • Probe Administration:

    • Dissolve the fluorescent probes in a biocompatible vehicle (e.g., PBS or a small percentage of DMSO in PBS).

    • Administer a standardized dose of each probe intravenously (e.g., via tail vein injection). Ensure the injection volume is consistent across all animals.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240 minutes, and 24 hours). Use consistent imaging parameters (exposure time, binning, f/stop, filter sets) for all animals and time points.

    • Define regions of interest (ROIs) over the whole body or specific organs to quantify the fluorescence intensity over time.

  • Blood Sampling and Processing:

    • Collect small blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at the same time points as the imaging.

    • Place the blood into EDTA-coated tubes to prevent coagulation.

    • Centrifuge the blood samples to separate the plasma.

    • Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader or spectrophotometer with the appropriate excitation and emission wavelengths.

  • Data Analysis for Blood Clearance:

    • Create a standard curve by measuring the fluorescence of known concentrations of the probe in plasma to convert fluorescence intensity values to concentrations.

    • Plot the plasma concentration of the probe versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the blood clearance half-life (t½).

  • Biodistribution Analysis (Terminal Study):

    • At the final time point (e.g., 24 hours), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Dissect major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image the excised organs using the in vivo imaging system to visualize the probe distribution.

    • Homogenize the organs and measure the fluorescence of the homogenates to quantify the amount of probe in each organ. Express this as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Logical Relationships

The clearance of NIR dyes is not governed by a single signaling pathway but rather by the physiological processes of the excretory organs. The logical relationship determining the primary clearance route is based on the physicochemical properties of the dye conjugate.

G cluster_properties Physicochemical Properties of Dye Conjugate cluster_pathways Clearance Pathways cluster_outcome Imaging Outcome A High Molecular Weight / Size (> 8 nm) E Hepatobiliary Clearance (Slower) A->E B Lipophilic B->E C Low Molecular Weight / Size (< 6 nm) F Renal Clearance (Faster) C->F D Hydrophilic / Zwitterionic D->F G Longer Circulation Time E->G H Shorter Circulation Time & Higher Signal-to-Background F->H

Caption: Factors influencing the in vivo clearance pathway of NIR fluorescent dyes.

References

Safety Operating Guide

Proper Disposal of Sulfo ICG-Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Sulfo ICG-tetrazine, a fluorescent probe commonly used in bioconjugation and imaging applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on best practices for handling similar chemical compounds, including tetrazine derivatives and cyanine (B1664457) dyes, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Treat this compound as a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a dust mask or a respirator. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, and gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.

    • Absorb the spill with an inert material, such as sand or vermiculite.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Data Presentation: Hazard Information Summary

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazard Should not be released into the environment.[2]Dispose of as hazardous waste; do not pour down the drain.

Experimental Protocols: Spill Decontamination

This protocol outlines the steps for decontaminating a laboratory surface after a small spill of this compound powder.

  • Preparation:

    • Ensure the spill area is well-ventilated.

    • Don the appropriate PPE: lab coat, nitrile gloves, and safety goggles.

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).

  • Collection:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Surface Cleaning:

    • Wipe the spill area with a cloth or paper towel dampened with a solvent such as acetone or ethanol (B145695) to remove any remaining residue. Place the used cloth/towel in the hazardous waste container.

    • Follow with a second wipe using a cloth or paper towel dampened with a detergent solution. Also, place this in the hazardous waste container.

    • Finally, wipe the area with a clean, damp cloth or paper towel and allow it to air dry. Dispose of this in the hazardous waste container.

  • Final Steps:

    • Seal the hazardous waste container securely.

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in case of a spill.

Figure 1. This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled hazardous waste container. ppe->collect segregate Segregate from other waste streams. collect->segregate spill Spill Occurs? segregate->spill spill_protocol Follow Spill Decontamination Protocol spill->spill_protocol Yes store Store container in a cool, dry, well-ventilated area. spill->store No spill_protocol->collect contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Figure 1. This compound Disposal Workflow

Figure 2. Spill Response Logic spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill ppe Don Appropriate PPE assess_spill->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of all waste as Hazardous Waste decontaminate->dispose_waste end Spill Cleaned dispose_waste->end

Caption: Figure 2. Spill Response Logic

References

Personal protective equipment for handling Sulfo ICG-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo ICG-tetrazine. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this fluorescent dye.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses or GogglesUse safety glasses with side shields as a minimum.[2][3] For tasks with a higher risk of splashing, chemical splash goggles are recommended.[3] A face shield can provide additional protection.[3][4]
Hand Protection Disposable Nitrile GlovesNitrile gloves are suitable for incidental contact.[2] If direct contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly before putting on a new pair.[2] For prolonged handling, consider double-gloving.[2][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential splashes.[2][4]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area.[5][6] If handling the powder and dust formation is possible, work in a fume hood or wear a dust mask.[7][8]

Handling and Storage

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Avoid inhalation of dust or aerosols.[1][9]

  • Do not eat, drink, or smoke in the laboratory.[5][9]

  • Wash hands thoroughly after handling the compound.[9][10]

  • When preparing solutions from a powder, do so in a designated area, preferably within a fume hood or on a surface covered with disposable paper to contain any spills.[7]

Storage:

  • Keep the container tightly closed.[1][5]

  • Store in a cool, dry, and well-ventilated place.[1][6][10]

  • Protect from light, especially when in solution.[1]

  • For long-term storage, refer to the manufacturer's recommendations, which may include storage in a freezer at -20°C.[5]

Accidental Release and First Aid Measures

Spill Cleanup:

  • For a powder spill, avoid creating dust.[8] Cover with a damp paper towel to minimize spreading.[7][8]

  • Mechanically collect the spilled material into a suitable container for disposal.[8]

  • Clean the affected area thoroughly.[9]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek medical attention if irritation persists.[6]

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.[5][9] Seek medical advice if symptoms arise.[1]

  • Inhalation: Move the affected person to fresh air.[5][9] If they are not breathing, provide artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[1][8] Seek medical advice.[1]

Disposal Plan

The proper disposal method for this compound and its waste will depend on local regulations.

  • General Guidance: Consult your institution's Environmental Health & Safety (EH&S) office for specific disposal protocols.[11]

  • Unused Product: Dispose of the contents and container to an approved waste disposal plant.[12]

  • Liquid Waste: For some dyes, after neutralization of pH, disposal down the drain with a large amount of water may be permissible.[7] However, due to the limited data on this specific compound, it is more prudent to collect all liquid waste containing this compound in a clearly labeled, sealed container for collection by a licensed hazardous waste disposal service.[11]

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) prep_area Prepare work area in a well-ventilated space (e.g., fume hood if handling powder) prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_run Perform experimental procedure prep_dissolve->exp_run Use in experiment cleanup_decon Decontaminate work surfaces exp_run->cleanup_decon cleanup_waste Collect all waste (solid & liquid) in labeled hazardous waste containers cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of PPE appropriately cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.